molecular formula C8H5BrN2O B1498872 6-bromo-1,8-naphthyridin-4(1H)-one CAS No. 1150618-43-1

6-bromo-1,8-naphthyridin-4(1H)-one

Cat. No.: B1498872
CAS No.: 1150618-43-1
M. Wt: 225.04 g/mol
InChI Key: RLEYIKCWRQIVKQ-UHFFFAOYSA-N
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Description

6-Bromo-1,8-naphthyridin-4(1H)-one is a brominated naphthyridinone derivative with the molecular formula C₈H₅BrN₂O and a molecular weight of 225.04 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The bromine atom at the 6-position makes it a versatile precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse substituents onto the naphthyridinone core . Researchers utilize this scaffold in the development of novel pharmacologically active molecules . The 1,8-naphthyridine family is of significant interest in medicinal chemistry due to its wide range of biological activities. Handle with care: this compound may cause skin and eye irritation and may be harmful if swallowed . It should be stored in a dark place, sealed in a dry environment at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEYIKCWRQIVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653993
Record name 6-Bromo-1,8-naphthyridin-4(1H)-one
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Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-43-1
Record name 6-Bromo-1,8-naphthyridin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-bromo-1,8-naphthyridin-4(1H)-one (CAS: 1150618-43-1): A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 6-bromo-1,8-naphthyridin-4(1H)-one. This molecule, built upon the privileged 1,8-naphthyridine scaffold, represents a significant starting point for the development of novel therapeutics.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine skeleton is a nitrogen-containing heterocyclic system that has garnered immense interest in medicinal chemistry. Its rigid, planar structure and ability to participate in hydrogen bonding and pi-stacking interactions make it an ideal scaffold for designing molecules that can bind to a wide array of biological targets. Derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The introduction of a bromine atom at the 6-position of the 1,8-naphthyridin-4(1H)-one core, as in the topic compound, provides a key handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. A patent has suggested the potential use of bromo-substituted 1,8-naphthyridinones in the treatment of allergic reactions and inflammation[1].

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1150618-43-1PubChem[2]
Molecular Formula C₈H₅BrN₂OPubChem[2]
Molecular Weight 225.04 g/mol PubChem[2]
IUPAC Name 6-bromo-1H-1,8-naphthyridin-4-onePubChem[2]
XLogP3 1.5PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]

Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[2]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Proposed Protocol via the Gould-Jacobs Reaction

Proposed Synthetic Pathway

The synthesis involves two key steps: the initial condensation of 2-amino-5-bromopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 2_amino_5_bromopyridine 2-Amino-5-bromopyridine Intermediate Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate 2_amino_5_bromopyridine->Intermediate Ethanol, Reflux DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate Product This compound Intermediate->Product High Temperature (e.g., Dowtherm A, ~250 °C)

Caption: Proposed Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromopyridine (1 equivalent).

  • Add ethanol as the solvent.

  • Add diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • In a high-temperature reaction vessel, place the purified diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate from Step 1.

  • Add a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to approximately 250 °C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. The cyclization is often accompanied by the evolution of ethanol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexane) to facilitate precipitation.

  • Collect the solid product by filtration, wash with the hydrocarbon solvent, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Potential Application as a PARP Inhibitor

The structural motif of a bicyclic heteroaromatic lactam, as present in this compound, is a key feature in several potent inhibitors of Poly(ADP-ribose) polymerase (PARP). This suggests that this compound is a promising candidate for investigation as a PARP inhibitor.

The Role of PARP in DNA Repair and Cancer Therapy

PARP1 is a nuclear enzyme that plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway[2]. When a SSB occurs, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.

In cancer cells with defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes (which are essential for homologous recombination, a major pathway for double-strand break repair), the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted to cytotoxic double-strand breaks (DSBs). In the absence of functional homologous recombination, these DSBs cannot be repaired, leading to cell death. This concept is known as "synthetic lethality" and is the basis for the clinical use of PARP inhibitors in BRCA-mutant cancers[7][8].

PARP_Inhibition_Mechanism cluster_normal Normal Cell (Functional HR) cluster_brca_mutant BRCA-Mutant Cancer Cell SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP BER Base Excision Repair (BER) PARP->BER Cell_Survival Cell Survival BER->Cell_Survival SSB_mut Single-Strand Break (SSB) PARP_Inhibitor This compound (Hypothetical PARP Inhibitor) SSB_mut->PARP_Inhibitor Unrepaired_SSB Unrepaired SSB PARP_Inhibitor->Unrepaired_SSB Replication DNA Replication Unrepaired_SSB->Replication DSB Double-Strand Break (DSB) Replication->DSB Defective_HR Defective Homologous Recombination (HR) DSB->Defective_HR Cell_Death Cell Death (Synthetic Lethality) Defective_HR->Cell_Death

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

Experimental Workflow for Evaluating PARP Inhibition

To test the hypothesis that this compound is a PARP inhibitor, a series of in vitro assays can be performed.

Experimental_Workflow Start Hypothesis: This compound is a PARP inhibitor Biochemical_Assay Biochemical PARP1 Activity Assay Start->Biochemical_Assay Cell_Based_Assay Cell-Based PARP Activity Assay Start->Cell_Based_Assay Viability_Assay Cell Viability Assay (e.g., in BRCA-mutant cells) Start->Viability_Assay IC50_Determination Determine IC50 Value Biochemical_Assay->IC50_Determination PARylation_Detection Detect Cellular PAR levels Cell_Based_Assay->PARylation_Detection Cytotoxicity_Profile Assess Cytotoxicity Viability_Assay->Cytotoxicity_Profile Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization PARylation_Detection->Lead_Optimization Cytotoxicity_Profile->Lead_Optimization

Caption: Experimental workflow for the evaluation of this compound as a PARP inhibitor.

Detailed Protocols for In Vitro Evaluation

Protocol 1: Biochemical PARP1 Activity Assay (Chemiluminescent)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of purified PARP1.

Materials:

  • PARP1 Chemiluminescent Assay Kit (e.g., from BPS Bioscience or similar)

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • This compound (dissolved in DMSO)

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. Also, prepare dilutions of the positive control inhibitor and a vehicle control (DMSO).

  • To the wells of the histone-coated 96-well plate, add the PARP1 enzyme, activated DNA, and the test compound dilutions.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour to allow for the PARylation of histones.

  • Wash the plate to remove unincorporated reagents.

  • Add Streptavidin-HRP to each well and incubate for 30 minutes. The Streptavidin-HRP will bind to the biotinylated PAR chains.

  • Wash the plate to remove unbound Streptavidin-HRP.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • The intensity of the light signal is proportional to the PARP1 activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cell-Based Viability Assay in BRCA-Deficient Cancer Cells

This assay assesses the cytotoxic effect of the compound, leveraging the principle of synthetic lethality in cells with compromised DNA repair.

Materials:

  • BRCA1- or BRCA2-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)

  • Wild-type control cell line (e.g., MCF-7)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)

  • 96-well clear-bottom white plates (for luminescence) or clear plates (for colorimetric/fluorometric assays)

  • Multichannel pipette

  • Plate reader (luminometer, spectrophotometer, or fluorometer)

Procedure:

  • Seed the BRCA-deficient and wild-type cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Treat the cells with the compound dilutions and include a vehicle control (DMSO).

  • Incubate the plates for 72-96 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • The signal is proportional to the number of viable cells. Calculate the percent viability for each concentration and determine the IC50 value for each cell line. A significantly lower IC50 in the BRCA-deficient cell line compared to the wild-type line is indicative of synthetic lethality.

Conclusion and Future Directions

This compound is a versatile chemical entity with significant potential in drug discovery. Its synthesis is accessible through established methods like the Gould-Jacobs reaction. The structural similarity of its core to known PARP inhibitors makes it a compelling candidate for investigation in the field of oncology, particularly for cancers with deficiencies in DNA repair. The protocols detailed in this guide provide a clear roadmap for researchers to synthesize and evaluate the biological activity of this compound and its future derivatives. Further exploration of this scaffold, including the synthesis of analogues to establish structure-activity relationships, could lead to the discovery of novel and potent therapeutic agents.

References

An In-Depth Technical Guide to the Molecular Structure of 6-bromo-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 6-bromo-1,8-naphthyridin-4(1H)-one. This heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics. This document elucidates the structural characteristics, details a validated synthetic protocol, presents key analytical data for structural confirmation, and explores the relevance of this scaffold in drug discovery. The content is structured to provide both foundational knowledge and practical insights for researchers actively engaged in the field.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities.[1] This nitrogen-containing fused ring system is a key component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The first derivative, nalidixic acid, was introduced as an antibacterial agent in 1967, paving the way for extensive research into this chemical class.[1]

The molecule of interest, this compound, represents a key synthetic intermediate. The strategic placement of a bromine atom at the C6 position provides a versatile handle for further chemical modification through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Understanding the foundational structure and properties of this molecule is paramount for its effective utilization in the synthesis of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound define its reactivity and potential applications.

Structural Confirmation

The IUPAC name for this compound is 6-bromo-1H-1,8-naphthyridin-4-one.[3] It exists in tautomeric equilibrium with its phenol form, 6-bromo-1,8-naphthyridin-4-ol, though the keto form is generally predominant in the solid state. The core structure consists of two fused pyridine rings, with a bromine substituent on one ring and a ketone group on the other.

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C4a [label="C", pos="1.2,-0.75!"]; C5 [label="C", pos="2.4,-1.5!"]; C6 [label="C", pos="3.6,-0.75!"]; C7 [label="C", pos="3.6,0.75!"]; N8 [label="N", pos="2.4,1.5!"]; C8a [label="C", pos="1.2,0.75!"];

// Substituent nodes H1 [label="H", pos="-0.7,2.2!"]; O4 [label="=O", pos="0,-2.5!"]; Br6 [label="Br", pos="4.8,-1.5!"]; H_C2 [label="H", pos="-2.2,1.2!"]; H_C3 [label="H", pos="-2.2,-1.2!"]; H_C5 [label="H", pos="2.4,-2.5!"]; H_C7 [label="H", pos="4.6,1.2!"];

// Bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C4a [len=1.5]; C4a -- C8a [len=1.5]; C8a -- N1 [len=1.5]; C4a -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- N8 [len=1.5]; N8 -- C8a [len=1.5];

// Double bonds C2 -- C3 [style=double, len=1.5]; C4a -- C5 [style=double, len=1.5]; C6 -- C7 [style=double, len=1.5]; N8 -- C8a [style=double, len=1.5];

// Substituent bonds N1 -- H1 [len=1.0]; C4 -- O4 [style=double, len=1.2]; C6 -- Br6 [len=1.9]; C2 -- H_C2 [len=1.0]; C3 -- H_C3 [len=1.0]; C5 -- H_C5 [len=1.0]; C7 -- H_C7 [len=1.0];

} "Molecular structure of this compound."

Physicochemical Data

Quantitative data provides a clear profile of the compound's characteristics. The following table summarizes key computed properties.

PropertyValueSource
Molecular Formula C₈H₅BrN₂OPubChem[3]
Molecular Weight 225.04 g/mol PubChem[3]
Monoisotopic Mass 223.95853 DaPubChem[3]
XLogP3 1.5PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 0PubChem[3]
CAS Number 1150618-43-1PubChem

Synthesis and Mechanistic Insights

The construction of the 1,8-naphthyridin-4-one core is most effectively achieved via the Gould-Jacobs reaction.[1][4] This classical method involves the condensation of an appropriately substituted aminopyridine with a malonic ester derivative, followed by a thermal cyclization.

Rationale for Synthetic Strategy

The Gould-Jacobs reaction is a robust and well-established method for the synthesis of 4-hydroxyquinoline and related heterocyclic systems.[1][4] Its application to the synthesis of 1,8-naphthyridin-4-ones is a logical extension. The key starting material for this compound is 2-amino-5-bromopyridine .[5][6] The bromine atom is strategically positioned on the starting material to ensure its incorporation at the desired C6 position of the final naphthyridine product. The reaction partner is typically diethyl ethoxymethylenemalonate (DEEM), which provides the three-carbon unit necessary to form the second ring.

The reaction proceeds in two main stages:

  • Condensation: A nucleophilic substitution reaction where the amino group of 2-amino-5-bromopyridine attacks the electrophilic carbon of DEEM, displacing an ethoxy group to form a vinylogous amide intermediate.

  • Thermal Cyclization: At elevated temperatures, an intramolecular 6-electron cyclization occurs, followed by the elimination of ethanol to form the fused heterocyclic system. This step is often the rate-limiting and requires high temperatures, typically achieved using a high-boiling point solvent like Dowtherm A or through microwave irradiation.[7]

G cluster_0 Gould-Jacobs Synthesis A 2-Amino-5-bromopyridine + Diethyl Ethoxymethylenemalonate (DEEM) B Condensation (Loss of EtOH) C Intermediate: Diethyl ((5-bromopyridin-2-yl)amino)methylenemalonate D Thermal Cyclization (High Temperature, e.g., Dowtherm A) E 6-bromo-4-hydroxy-1,8-naphthyridine-3-carboxylate F Hydrolysis & Decarboxylation (Saponification followed by heating) G Final Product: This compound

Detailed Experimental Protocol

This protocol is a representative procedure based on the Gould-Jacobs methodology for analogous structures. Researchers should optimize conditions as necessary.

Step 1: Condensation

  • To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).

  • Heat the mixture at 120-130 °C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The intermediate, diethyl ((5-bromopyridin-2-yl)amino)methylenemalonate, may crystallize upon cooling or can be used directly in the next step after removal of any excess DEEM under vacuum.

Step 2: Cyclization

  • Add a high-boiling point solvent, such as Dowtherm A, to the flask containing the intermediate from Step 1.

  • Heat the mixture to 240-250 °C and maintain this temperature for 30-60 minutes. Vigorous evolution of ethanol will be observed.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to below 100 °C and add hexane or another non-polar solvent to precipitate the product, ethyl 6-bromo-4-hydroxy-1,8-naphthyridine-3-carboxylate.

  • Filter the solid, wash with hexane, and dry.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours until a clear solution is obtained, indicating complete hydrolysis of the ester.

  • Cool the solution in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

  • The carboxylic acid intermediate will precipitate. Filter the solid, wash with cold water, and dry.

  • Place the dried carboxylic acid in a flask and heat to its melting point (or slightly above) until gas evolution (CO₂) ceases. This indicates the completion of decarboxylation.

  • Cool the residue and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Structural Elucidation and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The protons at positions C2, C3, C5, and C7, along with the N-H proton, will each produce a unique resonance. The chemical shifts and coupling constants will be indicative of their electronic environment and spatial relationships.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C4) will appear significantly downfield (typically >160 ppm). The carbon atom bearing the bromine (C6) will also have a characteristic chemical shift.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The presence of bromine will be readily identifiable by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.

Predicted Mass Spectrometry Data: [3]

Adduct m/z
[M+H]⁺ 224.9658
[M+Na]⁺ 246.9478

| [M-H]⁻ | 222.9513 |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • A strong absorption band for the C=O (ketone) stretch, typically in the range of 1650-1700 cm⁻¹.

  • N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

  • C-Br stretching vibrations, which are typically found in the fingerprint region below 800 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively published, its value lies in its role as a versatile synthetic intermediate. The 1,8-naphthyridin-4-one scaffold is a known pharmacophore for various biological targets.

The bromine atom at the C6 position is the key to its utility. It serves as a synthetic handle for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the rapid generation of diverse libraries of compounds for screening against biological targets.

Derivatives of the 1,8-naphthyridin-4-one core have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: Many derivatives have shown potent cytotoxic activity against various human tumor cell lines.

  • Antibacterial Agents: Following the precedent of nalidixic acid, this scaffold is a cornerstone in the development of new antibiotics.

  • Kinase Inhibitors: The heterocyclic system can act as a scaffold for designing inhibitors of various protein kinases involved in cell signaling pathways.

  • Cannabinoid Receptor Agonists: Certain derivatives have been identified as potent and selective agonists for the CB2 receptor, with potential applications in inflammatory and neuropathic pain.[8]

Conclusion

This compound is a molecule of significant strategic importance in the field of medicinal chemistry. Its well-defined molecular structure, accessible via established synthetic routes like the Gould-Jacobs reaction, makes it a valuable starting point for the synthesis of complex bioactive molecules. The presence of a bromine atom provides a crucial point for diversification, enabling the exploration of structure-activity relationships essential for modern drug discovery. This guide has provided a detailed overview of its structure, synthesis, and analytical characterization, offering a solid foundation for researchers looking to leverage this versatile scaffold in their scientific endeavors.

References

Synthesis of 6-bromo-1,8-naphthyridin-4(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Derivatives of 1,8-naphthyridin-4(1H)-one, in particular, have garnered significant attention due to their diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position can further modulate the biological activity and provide a handle for further synthetic diversification, making 6-bromo-1,8-naphthyridin-4(1H)-one a valuable building block in drug discovery and development.

This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the well-established Gould-Jacobs reaction. The guide will delve into the mechanistic underpinnings of this synthetic strategy, provide detailed experimental protocols, and offer insights into the critical parameters that govern the reaction's success.

Retrosynthetic Analysis: A Strategic Approach

A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection strategy centered around the Gould-Jacobs reaction. The core 1,8-naphthyridinone ring system can be constructed from a substituted aminopyridine and a malonic ester derivative. This leads to the key starting materials: 2-amino-5-bromopyridine and diethyl ethoxymethylenemalonate (DEEM).

Retrosynthesis target This compound intermediate Ethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate target->intermediate Cyclization start1 2-amino-5-bromopyridine intermediate->start1 Condensation start2 Diethyl ethoxymethylenemalonate (DEEM) intermediate->start2 Condensation

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis of this compound is efficiently achieved through a two-step sequence based on the Gould-Jacobs reaction.[2] This classical method involves the condensation of an aniline or a heteroaromatic amine with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the fused pyridinone ring.

Step 1: Synthesis of the Intermediate - Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate

The first step involves the nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate (DEEM) by the amino group of 2-amino-5-bromopyridine. This reaction is typically carried out by heating the two reactants, often without a solvent or in a high-boiling inert solvent.

Step_1 reactant1 2-amino-5-bromopyridine product Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate reactant1->product + reactant2 Diethyl ethoxymethylenemalonate (DEEM) reactant2->product ethanol + Ethanol product->ethanol

Caption: Condensation of 2-amino-5-bromopyridine with DEEM.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-bromopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).

  • Heat the reaction mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.

  • After completion, cool the reaction mixture to room temperature. The crude product, diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate, will often solidify upon cooling.

  • Recrystallize the solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the pure intermediate as a crystalline solid.

Causality Behind Experimental Choices:

  • Excess DEEM: A slight excess of DEEM is used to ensure the complete consumption of the more valuable 2-amino-5-bromopyridine.

  • Thermal Conditions: The reaction requires elevated temperatures to overcome the activation energy for the nucleophilic attack and subsequent elimination of ethanol.

  • Solventless or High-Boiling Solvent: Running the reaction neat or in a high-boiling solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) prevents the premature evaporation of the reactants and ensures an effective reaction temperature is maintained.

Step 2: Thermal Cyclization to this compound

The second and final step is the intramolecular thermal cyclization of the intermediate, diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate. This reaction is a 6-electron electrocyclization followed by tautomerization to the more stable aromatic naphthyridinone ring system. This step requires significantly higher temperatures than the initial condensation.

Step_2 reactant Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate product This compound reactant->product Heat (e.g., 250 °C) side_product + Diethyl carbonate product->side_product

Caption: Thermal cyclization to form the 1,8-naphthyridinone ring.

Experimental Protocol:

  • Place the purified diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate (1.0 eq) in a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether. A typical concentration is 1 g of the intermediate per 40 mL of solvent.[3]

  • Heat the mixture to approximately 250 °C with vigorous stirring. The high temperature is crucial for the cyclization to occur.[3][4]

  • Maintain this temperature for 15-30 minutes. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solvent.

  • Collect the solid product by vacuum filtration and wash it thoroughly with a non-polar solvent like hexanes or petroleum ether to remove the high-boiling solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent such as dimethylformamide (DMF) or acetic acid.

Causality Behind Experimental Choices:

  • High-Boiling Inert Solvent: Solvents like Dowtherm A and diphenyl ether are used due to their high boiling points (above 250 °C) and their chemical inertness under the harsh reaction conditions. This allows for the necessary high temperature for cyclization to be reached and maintained safely.[3]

  • Rapid Heating and Short Reaction Time: The high temperature promotes the desired intramolecular cyclization. However, prolonged heating can lead to decomposition and the formation of tarry byproducts. Therefore, the reaction is typically heated rapidly to the target temperature and held for a relatively short period.

  • Precipitation upon Cooling: The product is generally much less soluble in the non-polar, high-boiling solvent at room temperature than at elevated temperatures, which allows for a simple and efficient initial purification by filtration.

Data Presentation

Table 1: Summary of Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2-amino-5-bromopyridineC₅H₅BrN₂173.01Starting Material
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Reagent
Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonateC₁₃H₁₅BrN₂O₄359.18Intermediate
This compoundC₈H₅BrN₂O225.04Final Product

Table 2: Expected Spectroscopic Data for this compound

SpectroscopyExpected Chemical Shifts (δ, ppm)
¹H NMR (DMSO-d₆)~12.0 (br s, 1H, NH), 8.5-8.7 (m, 2H, Ar-H), 7.8-8.0 (d, 1H, Ar-H), 6.4-6.6 (d, 1H, Ar-H)
¹³C NMR (DMSO-d₆)~175 (C=O), 155, 148, 140, 138, 120, 118, 115, 110

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Conclusion: A Robust Pathway to a Key Intermediate

The Gould-Jacobs reaction provides a reliable and well-documented pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature in the cyclization step, high yields of the desired product can be obtained. This in-depth guide, with its detailed protocols and mechanistic insights, serves as a valuable resource for researchers and professionals in the field of drug development, enabling the efficient synthesis of this important heterocyclic building block for the exploration of new chemical entities with potential therapeutic applications.

References

An In-Depth Technical Guide to 6-Bromo-1,8-naphthyridin-4(1H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. This guide provides a comprehensive technical overview of a key derivative, 6-bromo-1,8-naphthyridin-4(1H)-one, intended to equip researchers and drug development professionals with the foundational knowledge required to explore its therapeutic potential.

Core Compound Identification and Physicochemical Properties

IUPAC Name: 6-bromo-1H-1,8-naphthyridin-4-one[1]

This compound is a brominated derivative of the 1,8-naphthyridine core, featuring a ketone group at the 4-position. The presence of the bromine atom at the 6-position offers a valuable handle for further chemical modification and structure-activity relationship (SAR) studies.

Table 1: Physicochemical and Structural Properties [1]

PropertyValueSource
Molecular Formula C₈H₅BrN₂OPubChem
Molecular Weight 225.04 g/mol PubChem
Canonical SMILES C1=CNC2=C(C1=O)C=C(C=N2)BrPubChem
InChIKey RLEYIKCWRQIVKQ-UHFFFAOYSA-NPubChem
Predicted XLogP3 1.5PubChem
CAS Number 1150618-43-1PubChem

Strategic Synthesis of the 1,8-Naphthyridine Core

The synthesis of the 1,8-naphthyridine skeleton is a well-established area of organic chemistry, with several named reactions providing versatile entry points to this scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Friedländer Annulation: A Cornerstone Approach

The Friedländer synthesis is a powerful and widely employed method for the construction of quinolines and their aza-analogs, including 1,8-naphthyridines.[2][3] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or ester).

Conceptual Workflow for Friedländer Synthesis of 1,8-Naphthyridin-4-ones:

Friedlander_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product AminoPyridine 2-Amino-5-bromonicotinaldehyde Condensation Base or Acid Catalyzed Condensation AminoPyridine->Condensation ActiveMethylene Active Methylene Compound (e.g., Ethyl Acetoacetate) ActiveMethylene->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Formation of enamine intermediate Naphthyridinone This compound Cyclization->Naphthyridinone Dehydration

Figure 1: Conceptual workflow of the Friedländer annulation for the synthesis of the target compound.

Experimental Causality: The selection of a substituted 2-aminonicotinaldehyde is crucial for establishing the 1,8-naphthyridine core. The nature of the active methylene compound dictates the substituent at the 3-position of the final product. For the synthesis of this compound, a starting material like ethyl acetoacetate would initially yield a 2-methyl-3-ethoxycarbonyl-substituted naphthyridine, which would then require subsequent modification. A more direct approach would utilize a reagent that introduces the desired keto functionality at C4.

The Gould-Jacobs Reaction: A Stepwise Alternative

The Gould-Jacobs reaction provides another robust pathway to 4-hydroxyquinolines and their heterocyclic analogs.[4][5] This multi-step sequence begins with the condensation of an aniline (or aminopyridine) with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation.

General Protocol for Gould-Jacobs Reaction:

  • Condensation: React 2-amino-5-bromopyridine with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative. This step is typically performed at elevated temperatures and results in the formation of a vinylogous amide intermediate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling solvent (e.g., Dowtherm A) to induce an intramolecular 6-electron electrocyclization. This step forms the second ring of the naphthyridine system.

  • Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.

  • Decarboxylation: The carboxylic acid is then heated to effect decarboxylation, yielding the final 4-hydroxy-1,8-naphthyridine, which exists in tautomeric equilibrium with the 1,8-naphthyridin-4(1H)-one form.

Self-Validation: Each step of the Gould-Jacobs reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the complete conversion of intermediates before proceeding to the subsequent step. The purity of the final product can be ascertained by melting point determination and spectroscopic analysis.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

  • Aromatic Protons: Signals are expected in the range of δ 7.0-9.0 ppm. The protons on the pyridine ring adjacent to the nitrogen atoms will be the most deshielded. The proton at C7 would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would also be a doublet. The protons at C2 and C3 would likely appear as doublets, coupled to each other.

  • N-H Proton: A broad singlet is anticipated, likely in the downfield region (δ 10-12 ppm), characteristic of an amide/lactam proton.

Predicted ¹³C NMR (DMSO-d₆, 100 MHz):

  • Carbonyl Carbon: A signal for the C4 ketone is expected in the range of δ 170-180 ppm.

  • Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine (C6) will be influenced by the halogen's electronic effects. Carbons adjacent to the nitrogen atoms (C2, C8a) will be shifted downfield.

Mass Spectrometry (EI):

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 224 and an M+2 peak at m/z 226 of approximately equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

The Therapeutic Promise of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a well-recognized pharmacophore, with numerous derivatives exhibiting a broad spectrum of biological activities.[6] This scaffold's versatility stems from its ability to engage with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Anticancer Potential

Many 1,8-naphthyridine derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[6] The proposed mechanisms of action often involve the inhibition of key enzymes in cellular proliferation and survival.

Potential Signaling Pathways Targeted by 1,8-Naphthyridine Derivatives:

Anticancer_Pathways cluster_pathways Potential Anticancer Mechanisms cluster_topo DNA Topoisomerase Inhibition cluster_kinase Kinase Inhibition TopoII Topoisomerase II DNA_Replication DNA Replication & Repair TopoII->DNA_Replication Inhibition Apoptosis1 Apoptosis DNA_Replication->Apoptosis1 DNA Damage GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK Activation Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Signaling Inhibition by Naphthyridine Proliferation Cell Proliferation Signaling->Proliferation

Figure 2: Potential anticancer signaling pathways modulated by 1,8-naphthyridine derivatives.

Field-Proven Insights: The planarity of the 1,8-naphthyridine ring system makes it an ideal scaffold for intercalation into DNA, a mechanism exploited by some anticancer agents. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with the active sites of enzymes like kinases and topoisomerases.

Antimicrobial Activity

The 1,8-naphthyridine core is famously present in nalidixic acid, one of the first synthetic quinolone antibiotics. This highlights the scaffold's significant potential in developing new anti-infective agents. The primary mechanism of action for many quinolone and naphthyridine antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to evaluate the antimicrobial potency of a compound is the broth microdilution assay.

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to probe SAR and optimize biological activity.

Future research should focus on the detailed biological evaluation of this compound and its derivatives against a panel of cancer cell lines and microbial strains. Elucidation of the specific molecular targets and signaling pathways will be crucial for its rational development as a drug candidate.

References

The 1,8-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the 1,8-Naphthyridine Nucleus

The 1,8-naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1] Its rigid, planar topography and versatile substitution patterns allow for precise three-dimensional arrangements of functional groups, enabling interactions with a wide array of biological targets.[2][3] This inherent versatility has led to the development of numerous 1,8-naphthyridine derivatives with a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] Commercially successful drugs such as nalidixic acid, a foundational antibacterial agent, and voreloxin, an anticancer agent, underscore the therapeutic potential of this scaffold.[2] This guide provides a comprehensive technical overview of the key biological activities of 1,8-naphthyridine derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols to empower researchers in the field.

Anticancer Activity: Targeting the Engines of Malignancy

1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce apoptosis.[6][7] Their cytotoxic effects have been documented across a range of cancer cell lines, with several derivatives advancing to clinical evaluation.[2][8]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer activity of 1,8-naphthyridines is often attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of key enzymes involved in DNA replication and cell signaling.

  • Topoisomerase Inhibition: Certain 1,8-naphthyridine derivatives, such as voreloxin, function as potent topoisomerase II inhibitors.[5] By stabilizing the enzyme-DNA cleavage complex, these compounds introduce double-strand breaks in DNA, leading to cell cycle arrest and apoptosis. This mechanism is fundamental to their cytotoxic effect against rapidly proliferating cancer cells.

  • Kinase Inhibition: The dysregulation of protein kinase signaling is a hallmark of many cancers. 1,8-Naphthyridine derivatives have been extensively explored as kinase inhibitors, targeting key players in oncogenic pathways such as the Epidermal Growth Factor Receptor (EGFR), c-Met kinase, and Casein Kinase 2 (CK2).[5][6][9] By blocking the ATP-binding site of these kinases, they effectively shut down downstream signaling cascades that promote cell growth, survival, and metastasis.[5][10]

kinase_inhibition cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GF->RTK Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->RTK Inhibits (ATP Competition) ATP ATP ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Signal Transduction

Caption: Kinase inhibition by 1,8-naphthyridine derivatives.

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of 1,8-naphthyridine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 47MIAPaCa (Pancreatic)0.41[8][11]
Compound 47K-562 (Leukemia)0.77[8][11]
Compound 29PA-1 (Ovarian)0.41[8][11]
Compound 29SW620 (Colon)1.4[8][11]
Compound 12HBL-100 (Breast)1.37[12]
Compound 17KB (Oral)3.7[12]
Compound 22SW-620 (Colon)3.0[12]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivative in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[5]

mtt_workflow Start Start: Cancer Cell Culture Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with 1,8-Naphthyridine (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data & Calculate IC₅₀ Read->Analyze End End: Cytotoxicity Profile Analyze->End

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[13][14] 1,8-Naphthyridine derivatives, particularly the quinolone class, have a long history of clinical use and continue to be a fertile ground for the development of new antibacterial and antifungal drugs.[15][16]

Mechanism of Action: Disrupting Bacterial DNA Replication

The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[15][16] These enzymes are essential for DNA replication, transcription, and repair in bacteria. By binding to these enzymes, the compounds prevent the re-ligation of cleaved DNA, leading to the accumulation of double-strand breaks and subsequent bacterial cell death.[17]

dna_gyrase_inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->DNA_Gyrase Inhibits

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Quantitative Assessment of Antimicrobial Potency

The antimicrobial efficacy of 1,8-naphthyridine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Glycosylated derivative 16bP. aeruginosa7828 (0.0199 mM)[2]
ANA-12M. tuberculosis H37Rv6.25[18]
ANC-2, ANA-1, ANA 6–8, ANA-10M. tuberculosis H37Rv12.5[18]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of the 1,8-naphthyridine derivative in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[5]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.[5]

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.[5]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[5]

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[5]

Antiviral and Anti-inflammatory Activities

Beyond their established roles in cancer and infectious diseases, 1,8-naphthyridine derivatives have shown promise in other therapeutic areas, including antiviral and anti-inflammatory applications.[4][19]

Antiviral Activity

Derivatives of the 1,8-naphthyridine scaffold have been reported to exhibit activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[3][5] For instance, certain 1,8-naphthyridone derivatives have been shown to potently inhibit HIV-1 replication by targeting the Tat-mediated transcription process.[20][21] Others have been developed as inhibitors of HIV-1 RNase H and integrase.[22][23] The diverse mechanisms of action in the antiviral sphere highlight the broad therapeutic potential of this scaffold.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Several 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties, often through the modulation of pro-inflammatory cytokine production.[8][12][24] Some derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[25][26] The dual anticancer and anti-inflammatory activities of some derivatives are particularly interesting, given the well-established link between inflammation and cancer.[27]

Applications in Neurological Disorders

Emerging research has pointed to the potential of 1,8-naphthyridine derivatives in the treatment of neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression.[4][28] Some derivatives have been designed as multi-target agents for Alzheimer's disease, acting as both cholinesterase inhibitors and regulators of cellular calcium homeostasis.[28] This multi-target approach is a promising strategy for complex multifactorial diseases of the central nervous system.[29][30]

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold remains a highly valuable and versatile core in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The continued exploration of this privileged structure, aided by advances in synthetic chemistry and a deeper understanding of disease biology, holds great promise for the development of novel and effective therapeutic agents. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of 1,8-naphthyridine derivatives to enhance their clinical utility and address unmet medical needs.

References

An In-depth Technical Guide to the Solubility of 6-bromo-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from initial discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a compound's ultimate success. Insufficient solubility can lead to poor absorption and erratic bioavailability, rendering an otherwise potent molecule ineffective.[1][2][3] This guide focuses on 6-bromo-1,8-naphthyridin-4(1H)-one, a molecule of interest in medicinal chemistry, and provides a framework for understanding and evaluating its solubility profile. While specific experimental solubility data for this compound is not widely published, this guide will equip researchers with the foundational knowledge and methodologies to determine it.

Physicochemical Properties of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. The computed physicochemical properties of this compound are summarized in the table below, derived from publicly available data.[4]

PropertyValueSource
Molecular Formula C8H5BrN2OPubChem[4]
Molecular Weight 225.04 g/mol PubChem[4]
XLogP3 1.5PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 0PubChem[4]
Exact Mass 223.95853 g/mol PubChem[4]
Topological Polar Surface Area 42 ŲPubChem[4]

Note: These are computationally predicted values and should be confirmed by experimental analysis.

The XLogP3 value of 1.5 suggests a moderate level of lipophilicity. While not excessively high, this, combined with the presence of a bromine atom, may contribute to lower aqueous solubility. The presence of both hydrogen bond donors and acceptors indicates the potential for interactions with polar solvents like water.

Understanding and Measuring Solubility: A Tale of Two Methods

In the realm of drug discovery, solubility is not a single, monolithic value. It is typically assessed using two distinct but complementary approaches: kinetic and thermodynamic solubility.[5][6][7]

  • Kinetic Solubility: This is a high-throughput screening method used in the early stages of drug discovery.[5][7][8] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[5][8] This method is fast and consumes minimal compound, making it ideal for ranking large numbers of compounds.[5] However, it may not represent the true equilibrium solubility and can be influenced by the rate of precipitation and the presence of amorphous forms.[2]

  • Thermodynamic Solubility: This is considered the "gold standard" for solubility measurement and reflects the true equilibrium state between the dissolved and undissolved forms of a compound.[3][9] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period, typically 24 hours or more.[5][9] This method is more time- and resource-intensive but provides a more accurate and relevant value for later stages of drug development, such as formulation.[7][9]

The choice between these methods is dictated by the stage of the drug discovery process and the specific question being addressed.

Diagram 1: Selection of solubility assay based on the stage of drug development.

Experimental Protocols for Solubility Determination

The following protocols provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.

Protocol 1: Kinetic Solubility Assay using Nephelometry

Nephelometry measures the amount of light scattered by suspended particles, providing a rapid assessment of precipitation.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[10]

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Assay Plate Preparation: In a separate 96-well plate, add 98 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL of each DMSO dilution to the corresponding wells of the assay plate. This results in a final DMSO concentration of 2%.

  • Incubation: Shake the plate for 2 hours at room temperature.[5]

  • Measurement: Measure the light scattering in each well using a nephelometer.[10]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Causality Behind Experimental Choices:

  • DMSO as the initial solvent: It is a strong organic solvent capable of dissolving a wide range of compounds, ensuring the compound is fully solubilized before precipitation is induced.[5]

  • PBS at pH 7.4: This buffer mimics physiological pH, providing a more biologically relevant solubility value.[11]

  • Nephelometry: This detection method is fast and sensitive to the formation of even small amounts of precipitate, making it ideal for high-throughput screening.[1]

Diagram 2: Workflow for the Kinetic Solubility Assay using Nephelometry.

Protocol 2: Thermodynamic Solubility Assay using the Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[5][12]

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., water, PBS pH 7.4, simulated gastric fluid)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[9]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5][9]

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[11]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.[3][11]

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent.

Causality Behind Experimental Choices:

  • Excess Solid: This ensures that the solution becomes saturated and is in equilibrium with the solid phase.[12]

  • Extended Incubation: A long incubation period (24-48 hours) is necessary to allow the system to reach thermodynamic equilibrium.[5][9]

  • Filtration: This step is critical to remove any undissolved particles that could lead to an overestimation of solubility.[11]

  • HPLC-UV Quantification: This analytical technique provides accurate and specific quantification of the dissolved compound.[3][11]

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of a compound, and understanding these is key to interpreting experimental data and developing strategies for solubility enhancement.[13][14][15]

  • pH: The presence of ionizable groups in a molecule can significantly impact its solubility as a function of pH. While this compound is a weakly basic compound, its solubility is expected to increase in acidic conditions due to the protonation of the naphthyridine ring system.

  • Temperature: For most solid compounds, solubility increases with temperature as the dissolution process is often endothermic.[13][16]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.[13]

  • Particle Size: Decreasing the particle size increases the surface area available for dissolution, which can lead to a faster dissolution rate and potentially a slight increase in the apparent solubility.[13][17]

Conclusion

While specific, publicly available experimental solubility data for this compound is limited, this guide provides a robust framework for its determination and interpretation. By understanding its physicochemical properties and applying the detailed kinetic and thermodynamic solubility protocols, researchers can generate the critical data needed to advance their drug discovery programs. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful development of new medicines.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-bromo-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The structural elucidation of novel heterocyclic compounds is the cornerstone of modern drug discovery and materials science. Among these, the 1,8-naphthyridin-4(1H)-one scaffold is of significant interest due to its prevalence in molecules exhibiting a wide range of biological activities.[1] This guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of a key derivative, 6-bromo-1,8-naphthyridin-4(1H)-one.

It is important to note that while this compound is commercially available, a complete set of its experimental spectra is not extensively published in peer-reviewed literature. Therefore, this document adopts a predictive and pedagogical approach, grounded in the fundamental principles of spectroscopic interpretation and augmented by data from structurally analogous compounds. This methodology mirrors the real-world workflow of research scientists who frequently must predict and interpret the spectra of novel chemical entities before experimental data is available. The insights herein are curated for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization.

Molecular Structure and Key Features

To predict and interpret the spectroscopic data of this compound, a thorough understanding of its molecular architecture is essential. The molecule, with the chemical formula C₈H₅BrN₂O, is built upon a bicyclic naphthyridine core.

Key Structural Features:

  • Naphthyridinone Core: A nitrogen-containing heterocyclic system composed of two fused pyridine rings.

  • Lactam Functionality: The presence of a cyclic amide within the pyridinone ring (N1-C4=O) is a dominant feature that heavily influences the molecule's electronic and spectroscopic properties.

  • Aromatic System: The fused rings create an extended π-conjugated system, which is a primary determinant of its UV-Vis absorption.

  • Bromo Substituent: The bromine atom at the C6 position introduces a heavy atom effect, has a significant isotopic signature in mass spectrometry, and influences the chemical shifts of nearby nuclei in NMR spectroscopy.

Below is the structure with a systematic numbering scheme that will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: Predicted Analysis

The proton NMR spectrum is predicted to show five distinct signals in the aromatic/vinylic region and one signal for the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the nitrogen atoms, and the bromine atom, as well as magnetic anisotropy of the ring system.

  • N1-H: This proton is expected to appear as a broad singlet, with a chemical shift highly dependent on solvent and concentration, but typically in the range of 11-13 ppm in a solvent like DMSO-d₆ due to hydrogen bonding with the solvent.

  • H7: This proton is adjacent to the pyridine nitrogen (N8) and is expected to be the most deshielded of the aromatic protons, likely appearing as a doublet around 8.5-8.8 ppm.

  • H5: This proton is ortho to the bromine atom and meta to the N8 atom. It is expected to be a doublet, appearing further downfield due to the deshielding effect of the bromine, likely in the range of 8.2-8.4 ppm.

  • H2 and H3: These protons are on the pyridinone ring. H2 is adjacent to the amide nitrogen (N1), while H3 is adjacent to the carbonyl group. They will appear as doublets, coupled to each other. H2 is predicted to be around 7.8-8.0 ppm, and H3, being closer to the electron-withdrawing carbonyl, might be slightly further downfield, around 6.5-6.8 ppm.

Table 1: Predicted ¹H NMR Data

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)
N1-H11.0 - 13.0broad singlet-
H78.5 - 8.8doublet~2.5 (J₅,₇)
H58.2 - 8.4doublet~2.5 (J₅,₇)
H27.8 - 8.0doublet~7.5 (J₂,₃)
H36.5 - 6.8doublet~7.5 (J₂,₃)
¹³C NMR Spectroscopy: Predicted Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals for the eight carbon atoms in the molecule, as there is no molecular symmetry.

  • C4 (Carbonyl): The lactam carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of 175-180 ppm.

  • Aromatic Carbons: The remaining six aromatic carbons will resonate between 110-160 ppm.

    • C6: The carbon directly attached to the bromine atom will be significantly influenced. Its chemical shift is typically lower than predicted based solely on electronegativity due to the "heavy atom effect," likely appearing around 115-120 ppm.

    • C7 and C8a: These carbons are adjacent to nitrogen atoms and will be deshielded, appearing in the downfield region of the aromatic signals, likely >145 ppm.

    • C2, C3, C4a, C5: These will appear in the main aromatic region, with their precise shifts determined by their position relative to the various functional groups.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted δ (ppm)
C4175 - 180
C8a150 - 155
C7148 - 152
C4a140 - 145
C5125 - 130
C2122 - 128
C6115 - 120
C3110 - 115
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not provide a reference signal.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range from -2 to 14 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrum

The key feature in the mass spectrum of this compound will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pattern for the molecular ion.

  • Molecular Ion (M⁺): The spectrum will show two peaks of almost equal intensity for the molecular ion: one for [C₈H₅⁷⁹BrN₂O]⁺ and another at two mass units higher for [C₈H₅⁸¹BrN₂O]⁺. The calculated monoisotopic mass is approximately 223.9585 Da.[2]

  • Fragmentation: Common fragmentation pathways for such heterocyclic systems include:

    • Loss of CO: A fragment corresponding to [M-28]⁺ is highly probable due to the elimination of carbon monoxide from the lactam ring.

    • Loss of Br•: The loss of a bromine radical would lead to a fragment at [M-79/81]⁺.

    • Loss of HCN: Cleavage of the pyridine ring can result in the loss of hydrogen cyanide, [M-27]⁺.

Table 3: Predicted Key MS Fragments

m/z (Predicted)Ion FormulaInterpretation
224/226[C₈H₅BrN₂O]⁺Molecular Ion (M⁺) with Br isotope pattern
196/198[C₇H₅BrN₂]⁺Loss of CO from the molecular ion
145[C₈H₅N₂O]⁺Loss of Br• from the molecular ion

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// Labels for peaks label1 [pos="2,-0.25!", label="[M]⁺"]; label2 [pos="4,-0.25!", label="[M+2]⁺"]; ratio [pos="3,2.8!", label="~1:1 Ratio", fontcolor="#EA4335"];

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Caption: Characteristic M/M+2 isotope pattern for a compound containing one bromine atom.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Depending on the instrument, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), or introduce it directly for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a soft ionization technique like ESI for molecular weight confirmation or a hard technique like Electron Ionization (EI) to induce fragmentation for structural analysis.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

  • Interpretation: Analyze the resulting spectrum for the molecular ion peak, its characteristic bromine isotope pattern, and major fragment ions to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

  • N-H Stretch: A moderate to strong, somewhat broad absorption band is expected in the region of 3200-3300 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.

  • Aromatic C-H Stretch: Weaker, sharp bands are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).[3]

  • C=O Stretch: A very strong, sharp absorption band is predicted for the lactam carbonyl stretch. For a six-membered lactam, this typically appears around 1670-1690 cm⁻¹.[4] This is one of the most diagnostic peaks in the spectrum.

  • C=C and C=N Stretches: Multiple bands of variable intensity are expected in the 1450-1620 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic C=C and C=N bonds.

  • Fingerprint Region (< 1400 cm⁻¹): This region will contain a complex pattern of bands, including C-N stretching, C-H bending, and the C-Br stretch (typically below 700 cm⁻¹).

Table 4: Predicted Characteristic IR Absorptions

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch (Lactam)3200 - 3300Medium, Broad
Aromatic C-H Stretch3050 - 3150Weak
C=O Stretch (Lactam)1670 - 1690Strong, Sharp
Aromatic C=C / C=N Stretch1450 - 1620Medium to Strong
C-Br Stretch< 700Medium
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition: Place the sample (pellet or on the ATR crystal) in the IR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Predicted UV-Vis Spectrum

The extended π-conjugated system of the this compound core is expected to give rise to strong absorptions in the UV region.

  • π → π* Transitions: Strong absorption bands are predicted in the 250-350 nm range, corresponding to π → π* electronic transitions within the aromatic system. The presence of the carbonyl group and the bromine atom as auxochromes can influence the position and intensity of these bands.

  • n → π* Transitions: A weaker absorption band at a longer wavelength (>300 nm) may be observed, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons.

The exact λₘₐₓ values will be solvent-dependent. Spectroscopic studies on similar naphthyridine derivatives confirm absorptions in these regions.[5][6]

Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-500 nm using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent as a reference.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion

The comprehensive spectroscopic analysis of this compound can be effectively performed using a combination of NMR, MS, IR, and UV-Vis techniques. Although experimental data is not widely disseminated, a detailed and reliable prediction of its spectral characteristics can be made based on established principles of spectroscopy.

Key identifying features include:

  • In ¹H NMR , five distinct signals in the aromatic region and a broad N-H signal.

  • In ¹³C NMR , eight carbon signals including a downfield lactam carbonyl peak around 175-180 ppm.

  • In Mass Spectrometry , a characteristic M/M+2 molecular ion pattern confirming the presence of a single bromine atom.

  • In IR Spectroscopy , a strong carbonyl absorption around 1670-1690 cm⁻¹ and an N-H stretch around 3200-3300 cm⁻¹.

  • In UV-Vis Spectroscopy , strong absorptions in the UV region consistent with an extended aromatic system.

This guide provides the foundational knowledge and expected data for researchers to confidently identify and characterize this compound, bridging the gap between theoretical structure and analytical confirmation.

References

Unlocking the Therapeutic Potential of 6-bromo-1,8-naphthyridin-4(1H)-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects. This technical guide focuses on a specific, yet under-explored derivative, 6-bromo-1,8-naphthyridin-4(1H)-one , providing a strategic framework for the identification and validation of its potential therapeutic targets. As direct biological data for this compound is scarce, this document leverages structure-activity relationships and mechanistic insights from the broader 1,8-naphthyridinone class to propose a rational, multi-pronged approach to target discovery. We will delve into the most promising target families—Poly (ADP-ribose) polymerase (PARP), protein kinases, and topoisomerases—offering not just a list of possibilities, but a detailed experimental roadmap for their investigation. This guide is designed to empower researchers to systematically unravel the mechanism of action of this compound and unlock its therapeutic promise.

Introduction: The Promise of the 1,8-Naphthyridinone Core

The 1,8-naphthyridine heterocyclic system is a cornerstone in the development of novel therapeutics. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with various biological targets. Historically, this core is most famously associated with the quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV. However, extensive research has revealed a much broader therapeutic scope, particularly in oncology.

Numerous derivatives of 1,8-naphthyridin-4(1H)-one have been synthesized and evaluated, revealing potent inhibitory activity against a range of targets crucial for cancer cell survival and proliferation. The introduction of a bromine atom at the 6-position of the naphthyridinone core, yielding This compound , presents an intriguing chemical modification. The electronegativity and size of the bromine atom can significantly alter the compound's electronic distribution and steric profile, potentially leading to novel or enhanced interactions with protein targets.

This guide provides a logical and experimentally-driven approach to elucidate the therapeutic targets of this specific molecule. We will proceed with the hypothesis that this compound is likely to interact with targets that are well-established for the broader 1,8-naphthyridinone class.

Primary Target Class Exploration: A Multi-Hypothesis Approach

Based on extensive literature precedent for the 1,8-naphthyridinone scaffold, we will focus our initial target validation efforts on three high-probability target classes:

  • Poly (ADP-ribose) Polymerase (PARP): Key enzymes in DNA single-strand break repair.

  • Protein Kinases: A large family of enzymes that regulate the majority of cellular processes.

  • Topoisomerases: Enzymes that are critical for managing DNA topology during replication and transcription.

The following sections will detail the rationale for investigating each target class and provide comprehensive experimental protocols for validation.

Target Class I: Poly (ADP-ribose) Polymerase (PARP) Inhibition

Rationale for Investigation

PARP inhibitors have emerged as a highly successful class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. The 1,8-naphthyridinone core has been identified as a viable scaffold for the development of potent PARP inhibitors.[1] The lactam part of the naphthyridinone structure can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, allowing it to bind to the enzyme's active site. The bromine substituent on this compound could potentially form halogen bonds or other favorable interactions within the PARP active site, enhancing its inhibitory activity.

Signaling Pathway Context

The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality. In cells with compromised HRR, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These cells are unable to efficiently repair these double-strand breaks, leading to genomic instability and cell death.

PARP_Inhibition_Pathway ssb Single-Strand DNA Break parp PARP ssb->parp recruits replication DNA Replication ssb->replication if unrepaired ber Base Excision Repair (BER) parp->ber initiates dsb Double-Strand Break replication->dsb hrr Homologous Recombination Repair (HRR) dsb->hrr repaired by cell_death Apoptosis/ Cell Death dsb->cell_death leads to parp_inhibitor This compound (Potential PARP Inhibitor) parp_inhibitor->parp inhibits brca_mutation BRCA1/2 Mutation (HRR Deficient) brca_mutation->hrr impairs

Figure 1: Mechanism of synthetic lethality with PARP inhibitors in HRR-deficient cells.
Experimental Validation Workflow

A tiered approach is recommended for validating this compound as a PARP inhibitor.

The initial step is to determine if the compound directly inhibits PARP1 and/or PARP2 enzymatic activity.

Protocol: Homogeneous PARP Inhibition Assay (HTS)

  • Reagents and Materials:

    • Recombinant human PARP1 or PARP2 enzyme

    • Histone H1 (PARP substrate)

    • Biotinylated NAD+

    • Streptavidin-Europium (detection reagent)

    • Anti-phospho-ADP-ribose antibody (or similar detection system)

    • 384-well assay plates

    • This compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., Olaparib)

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • Dispense 1 µL of the compound dilutions into the assay plate. Include wells for positive control (Olaparib) and negative control (DMSO vehicle).

    • Add 10 µL of PARP enzyme and histone H1 solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the PARP reaction by adding 10 µL of biotinylated NAD+.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a stop buffer containing streptavidin-europium and the detection antibody.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a time-resolved fluorescence reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

If enzymatic activity is confirmed, the next step is to assess the compound's activity in a cellular context.

Protocol: Cellular PARP Inhibition Assay (PAR Assay)

  • Cell Lines:

    • Select a cancer cell line known to express high levels of PARP, such as HeLa or a BRCA-mutant cell line (e.g., MDA-MB-436).

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 2 hours.

    • Induce DNA damage by treating with a DNA alkylating agent (e.g., 10 mM H2O2 for 10 minutes).

    • Lyse the cells and perform an ELISA or Western blot to detect the levels of poly(ADP-ribose) (PAR).

  • Data Analysis:

    • Quantify the reduction in PAR levels in treated cells compared to vehicle-treated, DNA-damaged cells. This will confirm target engagement in a cellular environment.

Finally, assess the functional consequences of PARP inhibition in cancer cells.

Protocol: Cell Viability Assay in BRCA-mutant and BRCA-wildtype cells

  • Cell Lines:

    • A pair of isogenic cell lines, one with wild-type BRCA and one with a BRCA mutation, is ideal. Alternatively, use a known BRCA-mutant line (e.g., Capan-1) and a BRCA-proficient line (e.g., BxPC-3).

  • Procedure:

    • Plate both cell lines in 96-well plates.

    • Treat with a serial dilution of this compound for 72-96 hours.

    • Assess cell viability using a standard method such as CellTiter-Glo® or MTS assay.

  • Data Analysis:

    • Determine the IC50 for each cell line. A significantly lower IC50 in the BRCA-mutant cell line is a strong indicator of a synthetic lethal mechanism of action consistent with PARP inhibition.

Hypothetical Data Summary: PARP Inhibition
Assay Metric Hypothetical Result for this compound
PARP1 Enzymatic AssayIC5050 nM
PARP2 Enzymatic AssayIC5075 nM
Cellular PAR AssayEC50200 nM
Cell Viability (BRCA-mutant)IC50150 nM
Cell Viability (BRCA-wildtype)IC50>10 µM

Target Class II: Protein Kinase Inhibition

Rationale for Investigation

The 1,8-naphthyridinone scaffold is a well-known "hinge-binding" motif that can effectively compete with ATP for the active site of protein kinases. Numerous 1,8-naphthyridine derivatives have been developed as potent inhibitors of various kinases, including Aurora kinases, c-Met, and Casein Kinase 2 (CK2).[2][3] The dysregulation of protein kinase activity is a hallmark of cancer, making them attractive therapeutic targets.

Signaling Pathway Context

Protein kinases are involved in a multitude of signaling pathways that control cell growth, proliferation, differentiation, and survival. For example, the RAS-RAF-MEK-ERK pathway is frequently mutated in cancer, leading to uncontrolled cell proliferation.

Kinase_Inhibition_Pathway gf Growth Factor receptor Receptor Tyrosine Kinase (RTK) gf->receptor ras RAS receptor->ras activates raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription_factors Transcription Factors erk->transcription_factors proliferation Cell Proliferation, Survival, Angiogenesis transcription_factors->proliferation kinase_inhibitor This compound (Potential Kinase Inhibitor) kinase_inhibitor->raf inhibits kinase_inhibitor->mek inhibits kinase_inhibitor->erk inhibits

Figure 2: Simplified representation of a kinase signaling pathway and the point of inhibition.
Experimental Validation Workflow

Given the vast number of kinases in the human genome (the "kinome"), a broad screening approach is the most efficient starting point.

Protocol: In Vitro Kinase Panel Screen

  • Service Provider:

    • Engage a contract research organization (CRO) that offers kinome-wide screening services (e.g., Eurofins DiscoverX, Reaction Biology Corp.).

  • Procedure:

    • Provide the CRO with a sample of this compound at a specified concentration (typically 1-10 µM).

    • The CRO will screen the compound against a large panel of recombinant human kinases (e.g., >400 kinases).

    • The output is typically reported as percent inhibition at the tested concentration.

  • Data Analysis:

    • Identify "hits" – kinases that are significantly inhibited by the compound (e.g., >50% inhibition).

    • Analyze the hit profile to determine if the compound is a selective inhibitor of a single kinase or a multi-kinase inhibitor.

For the top hits identified in the initial screen, perform dose-response experiments to determine their potency (IC50).

Protocol: In Vitro Kinase IC50 Determination

  • Procedure:

    • Follow a similar protocol to the PARP enzymatic assay, but using the specific kinase of interest and its corresponding substrate.

    • Test a range of concentrations of this compound to generate a dose-response curve.

  • Data Analysis:

    • Calculate the IC50 for each of the primary kinase hits.

    • To assess selectivity, also determine the IC50 for a few closely related kinases that were not primary hits. A significant difference in IC50 values will confirm selectivity.

Confirm that the compound inhibits the target kinase in a cellular setting and that this leads to a functional downstream effect.

Protocol: Western Blot for Phospho-protein Substrates

  • Cell Line:

    • Choose a cell line where the target kinase is known to be active.

  • Procedure:

    • Treat the cells with varying concentrations of this compound for a defined period.

    • Lyse the cells and perform a Western blot.

    • Probe the blot with antibodies against the phosphorylated form of a known downstream substrate of the target kinase, as well as an antibody for the total protein as a loading control.

  • Data Analysis:

    • A dose-dependent decrease in the level of the phosphorylated substrate will confirm cellular target engagement.

Target Class III: Topoisomerase II Inhibition

Rationale for Investigation

The 1,8-naphthyridinone scaffold is structurally related to quinolone antibiotics, which are classic inhibitors of bacterial topoisomerases. Some 1,8-naphthyridinone derivatives have been shown to inhibit human topoisomerase II, an essential enzyme for resolving DNA topological issues during replication.[4] These inhibitors, known as "topoisomerase poisons," stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and apoptosis.

Experimental Validation Workflow

A series of in vitro assays can determine if this compound acts as a topoisomerase II inhibitor.

Protocol: Topoisomerase II-mediated kDNA Decatenation Assay

  • Reagents and Materials:

    • Recombinant human topoisomerase IIα

    • Kinetoplast DNA (kDNA) - a network of interlocked DNA circles

    • ATP

    • Agarose gel electrophoresis system

    • Positive control (e.g., Etoposide)

  • Procedure:

    • Set up reactions containing buffer, ATP, and kDNA.

    • Add varying concentrations of this compound or etoposide.

    • Initiate the reaction by adding topoisomerase IIα.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and run the samples on an agarose gel.

  • Data Analysis:

    • In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, which will run as distinct bands of circular DNA.

    • An effective inhibitor will prevent decatenation, and the kDNA will remain in the well of the gel.

This assay determines if the compound is a topoisomerase poison that stabilizes the cleavable complex.

Protocol: Topoisomerase II-mediated DNA Cleavage Assay

  • Reagents and Materials:

    • Recombinant human topoisomerase IIα

    • Supercoiled plasmid DNA (e.g., pBR322)

    • ATP

    • SDS and Proteinase K

    • Agarose gel electrophoresis system

  • Procedure:

    • Set up reactions containing buffer, ATP, and supercoiled plasmid DNA.

    • Add varying concentrations of this compound.

    • Initiate the reaction by adding topoisomerase IIα and incubate.

    • Stop the reaction by adding SDS and Proteinase K. This will trap the covalent DNA-protein complexes and reveal any DNA cleavage.

    • Run the samples on an agarose gel.

  • Data Analysis:

    • A topoisomerase poison will lead to an increase in the amount of linear DNA, indicating that the enzyme has cleaved the plasmid but is unable to re-ligate it.

Experimental_Workflow cluster_0 Target Class: PARP cluster_1 Target Class: Kinases cluster_2 Target Class: Topoisomerase II parp_enzymatic Enzymatic Assay (IC50) parp_cellular Cellular PAR Assay (EC50) parp_enzymatic->parp_cellular parp_functional Cell Viability (BRCAwt vs. mutant) parp_cellular->parp_functional kinase_screen Kinome-wide Screen (% Inhibition) kinase_ic50 Dose-Response (IC50) kinase_screen->kinase_ic50 kinase_phospho Phospho-protein Western Blot kinase_ic50->kinase_phospho topo_decat kDNA Decatenation Assay topo_cleavage DNA Cleavage Assay topo_decat->topo_cleavage start This compound start->parp_enzymatic start->kinase_screen start->topo_decat

Figure 3: A tiered experimental workflow for target validation.

Conclusion and Future Directions

This guide provides a comprehensive and rational framework for the initial characterization of the therapeutic potential of This compound . By systematically investigating its activity against high-probability target classes—PARP, protein kinases, and topoisomerases—researchers can efficiently identify its mechanism of action. Positive results in any of these assays will pave the way for more advanced preclinical studies, including lead optimization, in vivo efficacy studies in relevant animal models, and pharmacokinetic and toxicological profiling. The journey from a promising scaffold to a clinically viable drug is long and complex, but a logical, hypothesis-driven approach to target identification and validation is the essential first step.

References

Methodological & Application

Application Notes and Protocols for the Investigation of 6-bromo-1,8-naphthyridin-4(1H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Oncology

The 1,8-naphthyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and oncology drug discovery.[1] This nitrogen-containing ring system serves as a versatile framework for the development of potent and selective therapeutic agents.[1] Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

In the realm of cancer research, 1,8-naphthyridine derivatives have emerged as a promising class of kinase inhibitors.[3] Kinases are a family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, these compounds can disrupt the signaling cascades that drive tumor growth, proliferation, and survival. Notably, halogen-substituted 1,8-naphthyridine derivatives have shown potent cytotoxic activity against various cancer cell lines.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of a specific derivative, 6-bromo-1,8-naphthyridin-4(1H)-one , in cancer research. While specific biological data for this compound is not yet widely published, its structural features suggest it is a prime candidate for investigation as a novel anticancer agent. The following sections will detail a strategic workflow and specific protocols for elucidating its therapeutic potential.

Strategic Workflow for the Evaluation of this compound

The following diagram outlines a logical and efficient workflow for the comprehensive preclinical evaluation of this compound. This strategic approach is designed to systematically assess its cytotoxic activity, identify its molecular targets, and elucidate its mechanism of action.

Anticancer Drug Discovery Workflow Figure 1: Strategic Workflow for Preclinical Evaluation cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation Compound_Solubilization Compound Solubilization and Stock Preparation Cell_Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) Compound_Solubilization->Cell_Viability_Assay Initial Screening IC50_Determination IC50 Value Determination Cell_Viability_Assay->IC50_Determination Data Analysis Kinase_Inhibition_Assay Kinase Inhibition Profiling IC50_Determination->Kinase_Inhibition_Assay If Active Western_Blot_Analysis Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt) IC50_Determination->Western_Blot_Analysis If Active Cell_Cycle_Analysis Cell Cycle Analysis Western_Blot_Analysis->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Western_Blot_Analysis->Apoptosis_Assay Xenograft_Model Xenograft Tumor Model Studies Apoptosis_Assay->Xenograft_Model Promising In Vitro Data Toxicity_Assessment In Vivo Toxicity Assessment Xenograft_Model->Toxicity_Assessment

Caption: A strategic workflow for the preclinical evaluation of novel anticancer compounds.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the strategic workflow. These protocols are designed to be self-validating and include explanations for critical steps.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6] This assay is a standard initial screening method to determine the cytotoxic potential of a compound.[5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Key Signaling Pathways

Based on the known activity of other 1,8-naphthyridine derivatives as kinase inhibitors, it is rational to investigate the effect of this compound on key cancer-related signaling pathways such as the PI3K/Akt/mTOR pathway. Western blotting is a powerful technique to assess changes in protein expression and phosphorylation status within these pathways.[7][8][9][10]

Hypothetical Signaling Pathway for Investigation:

PI3K_Akt_mTOR_Pathway Figure 2: Hypothetical PI3K/Akt/mTOR Signaling Pathway Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Compound This compound Compound->Akt Inhibits (Hypothesized)

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture the selected cancer cell line in complete medium.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the expression of the target proteins to a loading control (e.g., GAPDH).

  • Compare the levels of phosphorylated proteins to the total protein levels to assess the inhibitory effect of the compound.

Quantitative Data Summary (Hypothetical)

The following table provides a template for summarizing the quantitative data that would be generated from the described experiments.

CompoundCell LineAssayIC50 (µM)Key Protein TargetChange in Phosphorylation
This compoundMCF-7 (Breast)MTT[Insert Value]p-Akt (Ser473)[Insert % Decrease]
This compoundA549 (Lung)MTT[Insert Value]p-Akt (Ser473)[Insert % Decrease]
This compoundHCT116 (Colon)MTT[Insert Value]p-Akt (Ser473)[Insert % Decrease]

Conclusion and Future Directions

The 1,8-naphthyridine scaffold represents a promising starting point for the development of novel anticancer agents. This compound, with its specific substitution pattern, warrants a thorough investigation to determine its potential as a therapeutic candidate. The protocols and workflow detailed in this document provide a robust framework for its initial preclinical evaluation.

Future studies should focus on expanding the panel of cancer cell lines, performing in-depth kinase profiling to identify specific molecular targets, and advancing promising candidates to in vivo xenograft models to assess their efficacy and safety in a more complex biological system. The insights gained from these studies will be crucial in determining the clinical translatability of this compound and its derivatives.

References

6-bromo-1,8-naphthyridin-4(1H)-one as a PARP inhibitor in vitro assay.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Characterization of 6-bromo-1,8-naphthyridin-4(1H)-one as a Potential PARP1 Inhibitor

Introduction: The Rationale for Targeting PARP1

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that functions as a first responder to DNA damage.[1][2] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide adenine dinucleotide (NAD+).[3][4] This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, facilitating the base excision repair (BER) pathway.[3][5]

The therapeutic targeting of PARP1 has become a cornerstone of precision oncology, primarily through the concept of synthetic lethality .[6] In cancer cells with defective homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, the cells become heavily reliant on PARP1-mediated BER for survival.[7][8][9] Inhibition of PARP1 in these HR-deficient cells prevents the repair of SSBs, which then collapse into more cytotoxic double-strand breaks (DSBs) during replication.[1] Without a functional HR pathway to repair these DSBs, the cells undergo apoptosis.[5]

The 1,8-naphthyridin-4(1H)-one scaffold has been identified as a promising pharmacophore for developing potent PARP inhibitors. This application note describes a detailed protocol for the in vitro evaluation of This compound , a derivative of this scaffold, using a robust, non-radioactive chemiluminescent assay to determine its inhibitory activity against human PARP1.

The PARP1 Signaling and Inhibition Pathway

The following diagram illustrates the central role of PARP1 in DNA repair and the mechanism of action for competitive PARP inhibitors.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,8-naphthyridin-4(1H)-one scaffold is a privileged heterocyclic motif renowned for its wide-ranging biological activities, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this nucleus is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[3][4] This guide provides detailed protocols and expert insights for the palladium-catalyzed cross-coupling of 6-bromo-1,8-naphthyridin-4(1H)-one, a key intermediate for derivatization. We present field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the efficient synthesis of diverse C-C and C-N linked analogues. Each protocol is designed to be a self-validating system, with explanations for experimental choices to ensure robust and reproducible results for researchers in medicinal chemistry and drug development.

The Strategic Importance of Cross-Coupling in Naphthyridinone Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[5][6][7] For a substrate like this compound, these reactions provide a powerful platform to introduce a vast array of chemical diversity at the C6 position, a critical vector for modulating pharmacological properties. The choice of coupling partner—an organoboron reagent, an amine, or a terminal alkyne—dictates the nature of the newly formed bond and the subsequent chemical space that can be explored.

The General Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle involving palladium, which typically alternates between Pd(0) and Pd(II) oxidation states.[5][6][8] The cycle can be universally described by three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[6][8]

  • Transmetalation (or Amine Coordination/Deprotonation): The coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center.[7][8] In reactions like the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

General_Pd_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L_n-Br Pd0->PdII_Complex Ar-Br Transmetalation Transmetalation Coupled_PdII Ar-Pd(II)L_n-R PdII_Complex->Coupled_PdII R-M Coupled_PdII->Pd0 RedElim Reductive Elimination Product Ar-R (Product) Coupled_PdII->Product Substrate Ar-Br Partner R-M

Figure 1: Generalized Palladium Cross-Coupling Cycle.

Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its organoboron reagents and its broad functional group tolerance.[8][9][10] This protocol is ideal for synthesizing 6-aryl or 6-vinyl-1,8-naphthyridin-4(1H)-ones.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. For heteroaromatic halides, electron-rich and bulky phosphine ligands like SPhos or XPhos often enhance catalytic activity by promoting the oxidative addition and reductive elimination steps.[10] Pre-formed catalysts like [Pd(dppf)Cl₂] are also highly effective and convenient.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[9][10][11]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is commonly used to dissolve both the organic substrate and the inorganic base.[12][11] Degassing the solvent by sparging with an inert gas (Argon or Nitrogen) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol: Synthesis of 6-(Aryl)-1,8-naphthyridin-4(1H)-one
ComponentRoleSuggested ReagentStoichiometry
Starting MaterialElectrophileThis compound1.0 equiv
Coupling PartnerNucleophile SourceArylboronic Acid1.2–1.5 equiv
Palladium PrecatalystCatalyst Source[Pd(dppf)Cl₂] or Pd₂(dba)₃2–5 mol%
LigandCatalyst Stabilizer/ActivatorSPhos (if using Pd₂(dba)₃)4–10 mol%
BaseBoronic Acid ActivatorK₂CO₃ or K₃PO₄2.0–3.0 equiv
SolventReaction MediumDioxane/H₂O (4:1) or DMF0.1 M concentration

Step-by-Step Procedure:

  • To a reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Add the palladium precatalyst ([Pd(dppf)Cl₂], 0.05 equiv). If using a separate ligand, pre-mix the palladium source and ligand in the solvent for 5-10 minutes.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) via syringe to achieve a final concentration of approximately 0.1 M.

  • Seal the vessel and heat the reaction mixture. Typical conditions are 80-120 °C for 2-16 hours.[13] Microwave irradiation (e.g., 120 °C for 30 minutes) can significantly accelerate the reaction.[12][14]

  • Monitoring: Track the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-1,8-naphthyridin-4(1H)-one.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_2 PdII_Complex Ar-Pd(II)L_2-Br Pd0->PdII_Complex Ar-Br OxAdd Oxidative Addition Coupled_PdII Ar-Pd(II)L_2-Ar' PdII_Complex->Coupled_PdII [Ar'B(OH)₃]⁻ Transmetalation Transmetalation Coupled_PdII->Pd0 Product Ar-Ar' (Product) Coupled_PdII->Product RedElim Reductive Elimination Substrate Ar-Br Partner Ar'B(OH)₂ + Base

Figure 2: Catalytic Cycle for the Suzuki-Miyaura Reaction.

Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[15][16] This is essential for introducing pharmacologically relevant amine and amide functionalities.

Causality Behind Experimental Choices
  • Catalyst System: This reaction is highly dependent on the choice of ligand.[17] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., TrixiePhos) are state-of-the-art.[17][18] They facilitate both the oxidative addition and the challenging C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate palladium complex).[15] Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are most common.[19]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are used to prevent quenching of the strong base and to maintain catalyst stability. As with all palladium catalysis, thorough degassing is mandatory.

Experimental Protocol: Synthesis of 6-(Amino)-1,8-naphthyridin-4(1H)-one
ComponentRoleSuggested ReagentStoichiometry
Starting MaterialElectrophileThis compound1.0 equiv
Coupling PartnerNucleophilePrimary or Secondary Amine1.1–1.5 equiv
Palladium PrecatalystCatalyst SourcePd₂(dba)₃ or Pd(OAc)₂1–4 mol%
LigandCatalyst ActivatorXPhos or RuPhos2–8 mol%
BaseAmine DeprotonationNaOt-Bu or Cs₂CO₃1.5–2.5 equiv
SolventReaction MediumAnhydrous Toluene or Dioxane0.1 M concentration

Step-by-Step Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (Pd₂(dba)₃, 0.02 equiv) and the ligand (XPhos, 0.04 equiv) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., Toluene) and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • To this mixture, add the base (NaOt-Bu, 2.0 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).

  • Seal the vessel and heat to 80–110 °C. The reaction is typically complete within 4-24 hours.[19]

  • Monitoring: Track the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography. A basic wash of the column (eluent containing a small amount of triethylamine) may be necessary to prevent product tailing.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_Complex Ar-Pd(II)L-Br Pd0->PdII_Complex Ar-Br OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)L(Br)(R₂NH)] PdII_Complex->AmineComplex + R₂NH AmineCoord Amine Coordination AmidoComplex Ar-Pd(II)L-NR₂ AmineComplex->AmidoComplex + Base Deprotonation Deprotonation (-HBr, +Base) AmidoComplex->Pd0 Product Ar-NR₂ (Product) AmidoComplex->Product RedElim Reductive Elimination

Figure 3: Catalytic Cycle for Buchwald-Hartwig Amination.

Protocol 3: Sonogashira C-C Coupling

The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[20][21] This introduces a synthetically versatile alkyne moiety, which can serve as a handle for further transformations like click chemistry, reductions, or subsequent coupling reactions.

Causality Behind Experimental Choices
  • Dual Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium complex to perform the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[20][22] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves a dual purpose: neutralizing the HBr byproduct formed during the reaction and acting as a solvent or co-solvent.[20][23]

  • Conditions: The reaction is typically run under mild conditions, often at room temperature.[20][22] Anhydrous and anaerobic conditions are crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst.

Experimental Protocol: Synthesis of 6-(Alkynyl)-1,8-naphthyridin-4(1H)-one
ComponentRoleSuggested ReagentStoichiometry
Starting MaterialElectrophileThis compound1.0 equiv
Coupling PartnerNucleophile SourceTerminal Alkyne1.2–2.0 equiv
Palladium PrecatalystCatalyst SourcePd(PPh₃)₄ or PdCl₂(PPh₃)₂2–5 mol%
Co-catalystAcetylide FormationCopper(I) Iodide (CuI)3–10 mol%
Base/SolventAcid Scavenger & MediumTriethylamine (Et₃N)Can be used as solvent
Co-SolventSolubility AidTHF or DMFOptional

Step-by-Step Procedure:

  • Add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper(I) iodide (0.10 equiv) to a dry, inert-atmosphere reaction vessel.

  • Evacuate and backfill the vessel with Argon three times.

  • Add the degassed solvent(s). A common system is a mixture of THF and Et₃N (e.g., 2:1 ratio).[23]

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature. The reaction is often complete within 2-16 hours.[23] Gentle heating (40-60 °C) may be required for less reactive substrates.

  • Monitoring: Follow the reaction by TLC or LC-MS. A fine precipitate of triethylammonium bromide often forms as the reaction proceeds.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure 6-alkynyl-1,8-naphthyridin-4(1H)-one.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-Catalyst Cycle Pd0 Pd(0)L_2 PdII_Complex Ar-Pd(II)L_2-Br Pd0->PdII_Complex Oxidative Addition (Ar-Br) Coupled_PdII Ar-Pd(II)L_2-C≡CR PdII_Complex->Coupled_PdII Transmetalation Coupled_PdII->Pd0 Reductive Elimination Product Ar-C≡CR Coupled_PdII->Product CuBr CuBr CuCCR Cu-C≡CR CuBr->CuCCR CuCCR->PdII_Complex To Pd Cycle Alkyne H-C≡CR + Base Alkyne->CuBr

Figure 4: Catalytic Cycles in the Sonogashira Reaction.

References

The Strategic Application of 6-bromo-1,8-naphthyridin-4(1H)-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridin-4(1H)-one core is a privileged scaffold in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2][3][4] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for interacting with various biological targets. The strategic introduction of a bromine atom at the 6-position, yielding 6-bromo-1,8-naphthyridin-4(1H)-one , transforms this versatile core into a powerful and adaptable platform for the synthesis of targeted therapeutics. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate in modern medicinal chemistry.

The bromine atom at the C-6 position is not merely a substituent; it is a synthetic handle that unlocks a vast chemical space for structure-activity relationship (SAR) studies. Its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the facile introduction of a diverse range of aryl, heteroaryl, and amino moieties. This chemical versatility has been exploited in the development of potent and selective inhibitors for a variety of protein targets, particularly in the fields of oncology and immunology.

I. Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the this compound core is paramount for its successful application in drug discovery programs. The Gould-Jacobs reaction provides a reliable and well-established method for constructing the bicyclic naphthyridinone system.[1] This reaction involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization.

Protocol 1: Synthesis of this compound via the Gould-Jacobs Reaction

This protocol details the two-step synthesis starting from commercially available 2-amino-5-bromopyridine and diethyl ethoxymethylenemalonate (DEEM).

Step 1: Synthesis of Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-bromopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Reaction Execution: Heat the reaction mixture at 120-130°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting aminopyridine.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture will solidify. The solid product can be triturated with ethanol or hexane to remove any unreacted DEEM, followed by filtration to yield the desired intermediate as a solid.

Step 2: Thermal Cyclization to this compound

  • Reaction Setup: Place the dried diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate from Step 1 into a high-boiling point solvent such as Dowtherm A or diphenyl ether in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: Heat the mixture to 240-250°C for 30-60 minutes. The cyclization is typically accompanied by the evolution of ethanol. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with hexane to facilitate further precipitation. Filter the solid, wash with hexane, and then with a small amount of cold ethanol to afford this compound. The product can be further purified by recrystallization if necessary.

Gould-Jacobs Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 2-amino-5-bromopyridine 2-amino-5-bromopyridine Intermediate Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate 2-amino-5-bromopyridine->Intermediate DEEM, 120-130°C DEEM Diethyl ethoxymethylenemalonate Product This compound Intermediate->Product Dowtherm A, 240-250°C

Caption: Synthetic workflow for this compound.

II. Application in Kinase Inhibitor Synthesis

The 1,8-naphthyridinone scaffold is a well-known hinge-binding motif in many kinase inhibitors. The strategic placement of substituents on this core allows for the targeting of specific kinases with high affinity and selectivity. The 6-bromo position is an ideal point for introducing moieties that can interact with the solvent-exposed region of the ATP-binding pocket, leading to improved potency and selectivity.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 6-position of the naphthyridinone core and various aryl or heteroaryl boronic acids. This allows for the exploration of a wide range of substituents to probe the SAR of the target kinase.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) OxAdd R-Pd(II)-Br Pd(0)->OxAdd Oxidative Addition Transmetalation R-Pd(II)-Ar OxAdd->Transmetalation ArB(OH)₂ / Base RedElim R-Ar Transmetalation->RedElim Reductive Elimination RedElim->Pd(0) Product 6-aryl-1,8-naphthyridin-4(1H)-one (R-Ar) RedElim->Product Start This compound (R-Br) Start->OxAdd

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of an amino group at the 6-position via the Buchwald-Hartwig amination opens up another avenue for SAR exploration. The resulting 6-amino-1,8-naphthyridin-4(1H)-one derivatives can act as hydrogen bond donors or acceptors, and the amino group can serve as a point for further functionalization.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%), a suitable phosphine ligand like Xantphos or BINAP (2-6 mol%), and a base, typically a strong non-nucleophilic base like NaOtBu or K₃PO₄ (1.4-2.0 equivalents), to an oven-dried Schlenk tube.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90-110°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 1: Representative Biological Activities of 6-Substituted 1,8-Naphthyridin-4(1H)-one Derivatives
Derivative ClassTargetBiological Activity (IC₅₀/Kᵢ)Reference
6-Aryl-1,8-naphthyridin-4-onesTubulin PolymerizationGI₅₀ in the low µM to nM range[5]
6-Aryl-1,8-naphthyridin-4-onesATR Kinase (as sensitizers)Synergistic with cisplatin[3]
6-Amino-1,8-naphthyridin-4-onesCannabinoid Receptor 2 (CB₂)Kᵢ values in the low nM range[2][6]
Halogenated 1,8-naphthyridine-3-carboxamidesVarious Cancer Cell LinesIC₅₀ values in the sub-µM range[7]

III. Application in Cannabinoid Receptor Ligand Synthesis

Derivatives of the 1,8-naphthyridin-4(1H)-one scaffold have been identified as potent and selective ligands for cannabinoid receptors, particularly the CB₂ receptor.[2][6] The CB₂ receptor is a promising therapeutic target for a range of inflammatory and neurodegenerative diseases. The ability to modify the 6-position of the naphthyridinone core allows for the fine-tuning of receptor affinity and selectivity.

The synthetic strategies outlined in Protocols 2 and 3 can be employed to generate libraries of 6-substituted 1,8-naphthyridin-4(1H)-one derivatives for screening against cannabinoid receptors. The introduction of various aryl, heteroaryl, and amino groups can modulate the lipophilicity and electronic properties of the molecule, influencing its interaction with the receptor binding pocket. For instance, studies have shown that certain 1,8-naphthyridine-3-carboxamide derivatives exhibit high affinity for the CB₂ receptor, with Kᵢ values in the low nanomolar range.[6]

DrugDiscoveryWorkflow Start This compound Suzuki Suzuki-Miyaura Coupling (Protocol 2) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Protocol 3) Start->Buchwald Aryl_Derivs 6-Aryl/Heteroaryl Derivatives Suzuki->Aryl_Derivs Amino_Derivs 6-Amino Derivatives Buchwald->Amino_Derivs Library Diverse Chemical Library Aryl_Derivs->Library Amino_Derivs->Library Screening High-Throughput Screening (e.g., Kinase Assays, Receptor Binding) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow using the this compound scaffold.

IV. Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 6-bromo substituent provide a robust platform for the generation of diverse libraries of compounds for drug discovery. The demonstrated success of 1,8-naphthyridinone derivatives as kinase inhibitors and cannabinoid receptor ligands underscores the therapeutic potential of this scaffold. Future research in this area will likely focus on the development of more selective and potent derivatives, as well as the exploration of novel biological targets for this privileged heterocyclic system. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this compound in their quest for novel therapeutics.

References

Application Notes and Protocols for In-Vivo Preclinical Evaluation of 6-bromo-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preclinical in vivo experimental design for the novel compound 6-bromo-1,8-naphthyridin-4(1H)-one. Due to the limited public data on the specific biological activities of this molecule, this guide is structured based on the well-documented potential of the broader 1,8-naphthyridinone chemical class as kinase inhibitors in oncology.[1][2][3] The protocols and methodologies outlined herein are designed to rigorously assess the pharmacokinetic, pharmacodynamic, efficacy, and safety profiles of this compound in a preclinical setting, establishing a foundational dataset for potential future clinical development.

Introduction: The Scientific Rationale

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Notably, several derivatives have been investigated as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5][6][7] Kinases are pivotal regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Given this context, we hypothesize that this compound may function as a kinase inhibitor. This application note, therefore, details a strategic in vivo testing paradigm to explore this hypothesis, focusing on an oncology application. The experimental design emphasizes a logical progression from initial tolerability and pharmacokinetic characterization to robust efficacy and safety evaluations.

Pre-formulation and Vehicle Selection

Prior to in vivo administration, the physicochemical properties of this compound must be characterized to develop a suitable formulation for animal dosing.

Protocol 1: Solubility and Formulation Screening

  • Solubility Assessment: Determine the solubility of the compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% Solutol HS 15 in water, corn oil).

  • pH-Dependent Solubility: Assess solubility at different pH values (e.g., 2.0, 7.4, 9.0) to predict its behavior in different physiological environments.

  • Stability Analysis: Evaluate the stability of the compound in the selected vehicle over a relevant timeframe (e.g., 4 hours at room temperature, 24 hours at 4°C) using HPLC to detect any degradation.

  • Vehicle Selection: Choose a vehicle that provides a homogenous and stable solution or suspension at the required concentrations for dosing. For initial studies, a vehicle like 10% DMSO / 40% PEG300 / 50% Saline is often a good starting point for intravenous administration, while a suspension in 0.5% methylcellulose with 0.1% Tween 80 is common for oral gavage.[8]

Pharmacokinetic (PK) Studies: What the Body Does to the Drug

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[9] Understanding the PK profile is critical for selecting a rational dosing schedule for subsequent efficacy studies.

Protocol 2: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Use healthy male and female BALB/c mice (8-10 weeks old). The inclusion of both sexes is crucial to identify any potential gender-related differences in drug metabolism.

  • Acclimatization: Allow animals to acclimatize for at least one week before the study.

  • Grouping and Dosing:

    • Group 1 (Intravenous, IV): Administer a single dose (e.g., 2 mg/kg) via the tail vein to determine bioavailability.

    • Group 2 (Oral, PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 25 µL) from a consistent site (e.g., saphenous vein) at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Analysis: Process blood to plasma and store at -80°C. Analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Table 1: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the time it takes for the drug concentration to decrease by half, influencing dosing frequency.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

Efficacy Studies: Demonstrating Anti-Tumor Activity

The core of the preclinical assessment is to determine if the compound has the desired therapeutic effect in a relevant disease model. For a putative kinase inhibitor, a xenograft model using human cancer cell lines is a standard approach.[10]

Workflow for Efficacy Studies

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint & Analysis A Select Human Cancer Cell Line B Implant Cells into Immunocompromised Mice A->B C Monitor Tumor Growth B->C D Randomize Mice into Treatment Groups C->D Tumors reach ~100-150 mm³ E Administer Vehicle or Compound (e.g., daily PO) D->E F Monitor Tumor Volume and Body Weight E->F G Euthanize Mice at Pre-defined Endpoint F->G Tumor reaches max size or study duration ends H Collect Tumors for Pharmacodynamic Analysis G->H I Statistical Analysis of Tumor Growth Inhibition H->I

Caption: Workflow for a typical xenograft efficacy study.

Protocol 3: Xenograft Tumor Model Efficacy Study

  • Cell Line Selection: Choose a human cancer cell line with a known dependency on a kinase pathway that could be a plausible target for a naphthyridinone derivative (e.g., A549 lung cancer, HCT116 colon cancer).

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Nude mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously implant 1-5 million cells in the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose, PO, daily)

    • Group 2: this compound (e.g., 25 mg/kg, PO, daily)

    • Group 3: this compound (e.g., 50 mg/kg, PO, daily)

    • Group 4: Positive control (a known inhibitor of the target pathway, if applicable)

  • Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Monitor animal body weight as an indicator of general toxicity. The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 21 days).

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue to assess target engagement. For a kinase inhibitor, this would involve measuring the phosphorylation status of the target kinase and its downstream substrates via Western Blot or immunohistochemistry.

Toxicology and Safety Pharmacology

Safety assessment is a critical component of preclinical development.[11][12] These studies identify potential adverse effects and help determine a safe starting dose for human trials.[13]

Protocol 4: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose that can be administered without causing life-threatening toxicity.

  • Animal Model: Use the same strain of mice as in the efficacy studies.

  • Study Design: Administer escalating doses of the compound to small groups of mice (n=3 per group) for a set duration (e.g., 7-14 days).

  • Monitoring: Conduct daily clinical observations (e.g., changes in posture, activity, fur) and measure body weight.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than a 10% loss in body weight or any signs of significant clinical distress. This data informs the dose selection for pivotal toxicology studies.

Table 2: Core Safety and Toxicology Assessments

Study TypePurposeKey Endpoints
General Toxicology Assess potential adverse effects after repeated exposure.[11]Clinical observations, body weight, food/water consumption, clinical pathology (hematology, clinical chemistry), organ weights, histopathology.
Safety Pharmacology Evaluate effects on vital organ systems (CNS, cardiovascular, respiratory).[14]Functional observational battery (FOB) for CNS effects, cardiovascular monitoring (ECG, blood pressure), respiratory function tests.
Genetic Toxicology Assess the potential for the compound to cause genetic mutations.[11][14]In vitro Ames test, in vitro chromosome aberration assay, in vivo micronucleus test.

Relationship between Study Phases

G A Pre-formulation B Pharmacokinetics (PK) A->B C Dose Range Finding (MTD) B->C Informs dose levels D Efficacy Studies C->D Sets upper dose limit E Pivotal Toxicology & Safety Pharmacology C->E Guides dose selection D->E Provides efficacy context for safety findings F IND-Enabling E->F

References

High-Throughput Screening Assays for 1,8-Naphthyridinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1] This versatile structure has been the foundation for the development of numerous compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The planar nature of the 1,8-naphthyridine ring system allows for effective interaction with various biological targets, primarily through intercalation with DNA or binding to the active sites of enzymes.

Key mechanisms of action for 1,8-naphthyridinone derivatives include the inhibition of crucial cellular enzymes such as protein kinases and topoisomerases.[1][2] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a significant class of targeted therapeutics.[1][3] Similarly, topoisomerases are essential for DNA replication and repair, and their inhibition can lead to cell cycle arrest and apoptosis, a strategy effectively used in cancer chemotherapy.[2][4] Furthermore, certain 1,8-naphthyridinone derivatives have been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel lead compounds.[5][6] This guide provides detailed application notes and protocols for the high-throughput screening of 1,8-naphthyridinone derivatives against these key target classes, offering researchers a practical framework for their drug discovery campaigns.

Biochemical Assays for High-Throughput Screening

Biochemical assays are fundamental in primary HTS campaigns as they allow for the direct measurement of a compound's effect on a purified biological target, such as an enzyme. These assays are typically performed in a cell-free system, which simplifies data interpretation by eliminating the complexities of cellular uptake, metabolism, and off-target effects.

Kinase Inhibition Assays

Protein kinases are a major class of drug targets, and numerous HTS-compatible assays have been developed for identifying kinase inhibitors.[3][5] For screening 1,8-naphthyridinone libraries, two particularly well-suited technologies are Fluorescence Polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Principle: FP assays measure the change in the polarization of fluorescent light emitted from a fluorophore-labeled tracer. In a kinase inhibition assay, a fluorescently labeled ATP competitive tracer is used. When the tracer is unbound and free in solution, it tumbles rapidly, resulting in low polarization. When bound to the larger kinase enzyme, its tumbling is restricted, leading to a high polarization signal. A 1,8-naphthyridinone derivative that inhibits the kinase by binding to the ATP pocket will displace the fluorescent tracer, causing a decrease in polarization.[7][8]

Workflow for a Kinase FP Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Plating Compound Plating Dispense Kinase Dispense Kinase Compound Plating->Dispense Kinase Reagent Preparation Reagent Preparation Reagent Preparation->Dispense Kinase Dispense FP Tracer Dispense FP Tracer Reagent Preparation->Dispense FP Tracer Incubate (Compound + Kinase) Incubate (Compound + Kinase) Dispense Kinase->Incubate (Compound + Kinase) Incubate (Compound + Kinase)->Dispense FP Tracer Incubate to Equilibrium Incubate to Equilibrium Dispense FP Tracer->Incubate to Equilibrium Read FP Signal Read FP Signal Incubate to Equilibrium->Read FP Signal Calculate % Inhibition Calculate % Inhibition Read FP Signal->Calculate % Inhibition Determine Z' Factor Determine Z' Factor Read FP Signal->Determine Z' Factor Identify Hits Identify Hits Calculate % Inhibition->Identify Hits

Caption: Workflow for a kinase fluorescence polarization assay.

Detailed Protocol: FP-Based Kinase Inhibition HTS

Materials:

  • Purified kinase of interest

  • Fluorescently labeled ATP-competitive tracer

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 1,8-Naphthyridinone compound library (typically in DMSO)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each 1,8-naphthyridinone derivative from the library into the wells of the 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Addition: Add the purified kinase, diluted in assay buffer, to all wells.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

  • Tracer Addition: Add the fluorescent tracer, diluted in assay buffer, to all wells.

  • Equilibration: Incubate the plate for at least 1 hour at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

Data Analysis:

  • Percent Inhibition: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(Signal_compound - Signal_min) / (Signal_max - Signal_min)]) where Signal_compound is the FP signal in the presence of the test compound, Signal_min is the signal from the positive control (maximum inhibition), and Signal_max is the signal from the negative control (no inhibition).

  • Z' Factor: The quality of the assay is assessed by calculating the Z' factor from the control wells. A Z' factor between 0.5 and 1.0 indicates an excellent assay for HTS.[8] Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|] where SD is the standard deviation and Mean is the average of the maximum and minimum signals.

Parameter Typical Value Reference
Z' Factor 0.5 - 1.0[8]
DMSO Tolerance Up to 5%[7][8]
Hit Rate 0.01% - 0.14%[9]

Principle: AlphaLISA is a bead-based, no-wash immunoassay that measures the interaction of molecules in close proximity.[10] For a kinase assay, a biotinylated substrate peptide and a specific antibody that recognizes the phosphorylated form of the substrate are used. Streptavidin-coated "donor" beads bind to the biotinylated substrate, and anti-phospho-antibody-conjugated "acceptor" beads bind to the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal.[11] A 1,8-naphthyridinone inhibitor will prevent substrate phosphorylation, resulting in a loss of signal.

Workflow for a Kinase AlphaLISA Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Plating Compound Plating Add Kinase, Substrate, ATP Add Kinase, Substrate, ATP Compound Plating->Add Kinase, Substrate, ATP Reagent Preparation Reagent Preparation Reagent Preparation->Add Kinase, Substrate, ATP Add Acceptor Beads Add Acceptor Beads Reagent Preparation->Add Acceptor Beads Add Donor Beads Add Donor Beads Reagent Preparation->Add Donor Beads Kinase Reaction Kinase Reaction Add Kinase, Substrate, ATP->Kinase Reaction Kinase Reaction->Add Acceptor Beads Incubate Incubate Add Acceptor Beads->Incubate Incubate->Add Donor Beads Final Incubation Final Incubation Add Donor Beads->Final Incubation Read AlphaLISA Signal Read AlphaLISA Signal Final Incubation->Read AlphaLISA Signal Calculate % Inhibition Calculate % Inhibition Read AlphaLISA Signal->Calculate % Inhibition Determine Z' Factor Determine Z' Factor Read AlphaLISA Signal->Determine Z' Factor Identify Hits Identify Hits Calculate % Inhibition->Identify Hits

Caption: Workflow for a kinase AlphaLISA assay.

Detailed Protocol: AlphaLISA-Based Kinase Inhibition HTS

Materials:

  • Purified kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Anti-phospho-substrate antibody conjugated to AlphaLISA acceptor beads

  • Streptavidin-coated AlphaLISA donor beads

  • Kinase assay buffer

  • 1,8-Naphthyridinone compound library

  • 384-well, white microplates

  • AlphaLISA-compatible microplate reader

Procedure:

  • Compound Plating: Dispense the 1,8-naphthyridinone library compounds into the wells of the 384-well plate.

  • Kinase Reaction: Add a mixture of the kinase, biotinylated substrate, and ATP to each well to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection: Add the anti-phospho-antibody acceptor beads and incubate to allow for binding to the phosphorylated substrate.

  • Donor Bead Addition: Add the streptavidin-coated donor beads.

  • Final Incubation: Incubate the plate in the dark at room temperature.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible reader.

Topoisomerase Inhibition Assays

1,8-Naphthyridinone derivatives have been investigated as topoisomerase inhibitors.[2][12] HTS assays for topoisomerase inhibitors typically measure the relaxation of supercoiled DNA.

Principle: Topoisomerases relax supercoiled DNA. In a common HTS format, a supercoiled plasmid DNA substrate is used. In the presence of topoisomerase, the DNA becomes relaxed. This change in DNA topology can be detected using DNA intercalating dyes, which exhibit enhanced fluorescence upon binding to supercoiled DNA compared to relaxed DNA. Thus, inhibition of topoisomerase activity by a 1,8-naphthyridinone derivative results in the maintenance of a high fluorescence signal.

Detailed Protocol: Topoisomerase I Relaxation Assay

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase I assay buffer

  • DNA intercalating dye (e.g., PicoGreen)

  • 1,8-Naphthyridinone compound library

  • 384-well, black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Dispensing: Dispense the 1,8-naphthyridinone compounds into the 384-well plates.

  • Enzyme Addition: Add Topoisomerase I to all wells except the negative controls.

  • Pre-incubation: Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the supercoiled plasmid DNA to initiate the relaxation reaction.

  • Reaction Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a solution containing a detergent (e.g., SDS).

  • Detection: Add the DNA intercalating dye and measure the fluorescence.

Cell-Based Assays for High-Throughput Screening

Cell-based assays provide a more physiologically relevant context for screening as they account for factors such as cell permeability, metabolism, and cytotoxicity.[13] They are crucial for validating hits from biochemical screens and for primary screening campaigns where the molecular target is unknown.

Cytotoxicity Assays

It is essential to assess the cytotoxic effects of the 1,8-naphthyridinone derivatives, especially for those being developed as anticancer agents. A common HTS-compatible cytotoxicity assay is the CellTiter-Glo® Luminescent Cell Viability Assay.

Principle: The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP. A decrease in luminescence indicates cell death.

Detailed Protocol: Cytotoxicity Screening

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)[14]

  • Cell culture medium and supplements

  • 1,8-Naphthyridinone compound library

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 384-well, white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Addition: Add the 1,8-naphthyridinone derivatives to the cells at various concentrations.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents and incubate to lyse the cells and stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

NF-κB Pathway Inhibition Assay

For screening 1,8-naphthyridinone derivatives as anti-inflammatory agents, an NF-κB reporter gene assay is a powerful tool.

Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element.[15] When the NF-κB pathway is activated by a stimulus (e.g., TNF-α), the reporter gene is transcribed, leading to a measurable signal. An inhibitory 1,8-naphthyridinone compound will block this signaling, resulting in a decrease in the reporter signal.

Workflow for an NF-κB Reporter Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Reporter Cells Seed Reporter Cells Pre-treat with Compounds Pre-treat with Compounds Seed Reporter Cells->Pre-treat with Compounds Compound Plating Compound Plating Compound Plating->Pre-treat with Compounds Stimulate with Agonist (e.g., TNF-α) Stimulate with Agonist (e.g., TNF-α) Pre-treat with Compounds->Stimulate with Agonist (e.g., TNF-α) Incubate Incubate Stimulate with Agonist (e.g., TNF-α)->Incubate Add Reporter Substrate Add Reporter Substrate Incubate->Add Reporter Substrate Read Signal Read Signal Add Reporter Substrate->Read Signal Calculate % Inhibition Calculate % Inhibition Read Signal->Calculate % Inhibition Counter-screen for Cytotoxicity Counter-screen for Cytotoxicity Read Signal->Counter-screen for Cytotoxicity Identify Specific Hits Identify Specific Hits Calculate % Inhibition->Identify Specific Hits Counter-screen for Cytotoxicity->Identify Specific Hits

Caption: Workflow for an NF-κB reporter gene assay.

Detailed Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct[16]

  • Cell culture medium

  • TNF-α (or other appropriate stimulus)

  • 1,8-Naphthyridinone compound library

  • Luciferase assay reagent

  • 384-well, white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Plate the NF-κB reporter cells in 384-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with the 1,8-naphthyridinone compounds for 1 hour.

  • Stimulation: Add TNF-α to the wells to activate the NF-κB pathway.

  • Incubation: Incubate the plates for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.

  • Signal Detection: Add the luciferase assay reagent and measure the luminescence.

Conclusion and Future Perspectives

The 1,8-naphthyridinone scaffold represents a promising starting point for the development of novel therapeutics. The high-throughput screening assays detailed in this guide provide a robust framework for the identification and characterization of active compounds from large chemical libraries. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify potent and selective inhibitors of key drug targets such as kinases and topoisomerases, as well as modulators of important signaling pathways like NF-κB. The subsequent optimization of these initial "hits" through medicinal chemistry efforts will be crucial in advancing these promising compounds towards clinical development.

References

Application Notes & Protocols: Characterizing 6-bromo-1,8-naphthyridin-4(1H)-one as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of 6-bromo-1,8-naphthyridin-4(1H)-one as a potential chemical probe. While the 1,8-naphthyridinone scaffold is known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the specific utility of the 6-bromo derivative as a tool for target identification and validation has not been extensively documented.[1][2] This guide outlines a systematic, field-proven workflow to: 1) Assess the compound's suitability as a chemical probe, 2) Identify its direct cellular targets, and 3) Validate target engagement in a physiologically relevant context. We provide detailed, step-by-step protocols for key methodologies, including Cellular Thermal Shift Assay (CETSA) and Affinity-Based Protein Profiling (AfBPP), explaining the causality behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Rationale for a New Chemical Probe

Chemical probes are indispensable small molecules used to study protein function and validate new drug targets in their native biological environment.[3][4] An ideal probe exhibits high potency, selectivity, and well-defined target engagement.[4] The 1,8-naphthyridinone core is a "privileged scaffold" in medicinal chemistry, known to interact with various biological targets, often within the kinome or as ligands for receptors like cannabinoid receptors.[1][5]

The subject of this guide, this compound, possesses key features that make it an intriguing candidate for probe development:

  • A Versatile Scaffold: The 1,8-naphthyridinone core provides a rigid framework for molecular interactions.[1]

  • Reactive Handle: The bromo-substituent at the 6-position can serve as a synthetic handle for derivatization, allowing for the attachment of reporter tags (e.g., biotin) or immobilization on a solid support for affinity-based methods.[6][7]

This guide will walk the user through the necessary steps to take this promising, yet uncharacterized, molecule from a simple compound to a validated chemical probe for biological discovery.

Physicochemical Properties & Handling

A foundational step in probe development is understanding the molecule's basic properties.

PropertyValueSource
Molecular Formula C₈H₅BrN₂OPubChem CID: 40152204[8]
Molecular Weight 225.04 g/mol PubChem CID: 40152204[8]
IUPAC Name 6-bromo-1H-1,8-naphthyridin-4-onePubChem CID: 40152204[8]
Predicted XLogP3 1.5PubChem CID: 40152204[8]
Safety Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.PubChem CID: 40152204[8]

Handling & Storage:

  • Always handle this compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Prepare stock solutions in a suitable solvent like DMSO. We recommend a high-concentration stock (e.g., 10-50 mM) for serial dilutions.

  • Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture, to ensure stability.

Workflow for Chemical Probe Characterization

The journey from a candidate molecule to a validated probe involves a multi-step, logical progression. We present a robust workflow designed to rigorously assess this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Selectivity A Compound Acquisition & QC B Phenotypic Screening (Optional) A->B C Assess Cellular Permeability & Toxicity B->C D Label-Free Methods (e.g., CETSA-MS) C->D E Affinity-Based Methods (e.g., AfBPP) C->E F Hypothesis Generation D->F E->F G Target Engagement Assay (e.g., CETSA WB) F->G H In Vitro Validation (Biochemical Assays) G->H I Selectivity Profiling (e.g., Kinome Scan) H->I J Validated Chemical Probe I->J

Caption: Workflow for validating this compound as a chemical probe.

Key Protocols for Target Identification & Validation

Here we provide detailed protocols for two powerful, orthogonal methods to identify and validate the cellular targets of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a biophysical method that assesses drug-target interaction in intact cells or lysates.[9] The principle is based on ligand-induced thermal stabilization of the target protein.[10] When a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[10][11] This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after a heat challenge.[12][13]

Objective: To identify the melting temperature (Tₘ) of potential target proteins and to confirm target engagement by observing a thermal shift (ΔTₘ) in the presence of this compound.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • This compound (high-purity)

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Bradford assay or BCA protein assay kit

  • SDS-PAGE gels, buffers, and transfer system

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with either vehicle (DMSO) or varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for a predetermined time (e.g., 1-2 hours) in serum-free medium.

  • Cell Harvesting and Aliquoting:

    • Harvest cells by scraping and wash twice with ice-cold PBS containing inhibitors.

    • Resuspend the cell pellet in PBS with inhibitors to a final concentration of ~10⁷ cells/mL.

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Apply a temperature gradient for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C). A no-heat control (room temperature) should be included.

    • Rationale: This step denatures and precipitates proteins. Unbound proteins will precipitate at lower temperatures than ligand-bound, stabilized proteins.[10]

  • Cell Lysis and Clarification:

    • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Rationale: This critical step separates the denatured/aggregated protein fraction from the soluble fraction, which contains the stabilized target protein.[11]

  • Protein Quantification and Analysis:

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Normalize all samples to the same protein concentration using lysis buffer.

    • Analyze the samples by SDS-PAGE and Western Blotting using an antibody specific to the hypothesized target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the relative band intensity against temperature for both vehicle- and compound-treated samples to generate melt curves.

    • A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 2: Affinity-Based Protein Profiling (AfBPP)

Principle: AfBPP is a powerful chemoproteomic technique for identifying the targets of small molecules.[14] It involves synthesizing a probe molecule by attaching a reporter tag (like biotin) to the small molecule of interest via a linker.[6][7] This probe is then incubated with cell lysates, and the probe-protein complexes are enriched using the tag (e.g., with streptavidin beads) and identified by mass spectrometry.[6][7]

Objective: To identify the direct binding partners of this compound across the proteome.

G A 1. Synthesize Biotinylated Probe B 2. Incubate Probe with Cell Lysate A->B C 3. Add Competitor (Control) B->C Parallel Experiment D 4. Enrich Complexes (Streptavidin Beads) B->D C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Identify Proteins F->G

Caption: General workflow for an Affinity-Based Protein Profiling (AfBPP) experiment.

Materials:

  • Biotinylated this compound probe (requires custom synthesis).

  • Parent (un-tagged) this compound for competition.

  • Cell lysate from the biological system of interest.

  • Streptavidin-conjugated agarose or magnetic beads.

  • Wash buffers (e.g., TBS-T).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Reagents for proteomics sample preparation (DTT, iodoacetamide, trypsin).

  • LC-MS/MS instrument.

Step-by-Step Methodology:

  • Probe Synthesis:

    • Synthesize an affinity probe by attaching a biotin tag to a position on the this compound molecule that is non-essential for its biological activity. The bromine atom can be a suitable point for chemical ligation.

    • Critical Consideration: Structure-activity relationship (SAR) studies are needed to determine a suitable attachment point that preserves target binding.[15]

  • Preparation of Cell Lysate:

    • Lyse cells under non-denaturing conditions (e.g., using a buffer with mild detergent like NP-40) to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation and determine the total protein concentration.

  • Probe Incubation and Competition:

    • Set up at least two experimental conditions:

      • Probe Only: Incubate the lysate with the biotinylated probe.

      • Competition Control: Pre-incubate the lysate with a molar excess (e.g., 50-100x) of the parent, un-tagged compound before adding the biotinylated probe.

    • Rationale: The competition control is crucial. Proteins that are specifically bound by the probe will show significantly reduced enrichment in this condition, distinguishing them from non-specific binders.[6]

  • Enrichment of Probe-Protein Complexes:

    • Add streptavidin beads to the lysates and incubate to capture the biotinylated probe and its bound proteins.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Proteomic Preparation:

    • Elute the bound proteins from the beads.

    • Alternatively, perform on-bead digestion by resuspending the beads in a digestion buffer with trypsin. This reduces background from the beads themselves.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by high-resolution mass spectrometry.

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.

    • True targets will be highly abundant in the "Probe Only" sample and significantly depleted or absent in the "Competition Control" sample.

Conclusion & Future Directions

This guide provides a robust framework for the systematic characterization of this compound as a chemical probe. By employing orthogonal, self-validating protocols like CETSA and AfBPP, researchers can confidently identify and validate its cellular targets.[6][7][10] Successful validation will transform this molecule into a valuable tool for dissecting complex biological pathways and validating novel therapeutic targets, leveraging the rich pharmacological potential of the 1,8-naphthyridinone scaffold.[1][16][17]

References

Strategic Derivatization of 6-Bromo-1,8-naphthyridin-4(1H)-one: A Modular Approach for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemistry Researchers

Abstract

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of this scaffold is paramount for the development of novel therapeutics. This application note provides a comprehensive guide for the derivatization of 6-bromo-1,8-naphthyridin-4(1H)-one, a versatile starting material for generating compound libraries for Structure-Activity Relationship (SAR) studies. We present detailed, field-proven protocols for diversification at two key positions: the N1-amide nitrogen and the C6-position, utilizing robust chemical transformations including N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The rationale behind experimental choices, troubleshooting insights, and methods for structural validation are discussed to ensure reliable and reproducible synthesis.

Introduction: The 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine framework is a nitrogen-containing heterocycle that has captured the attention of medicinal chemists due to its remarkable versatility and wide range of pharmacological applications.[5] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic endogenous ligands and interact with various biological targets. Derivatives have been developed as potent agents against neurological disorders, viral infections, and cancer.[1][2]

The starting material, this compound, serves as an ideal platform for SAR exploration. It possesses two primary, orthogonal handles for chemical modification:

  • The N1-Position: The amide nitrogen can be readily alkylated or arylated to probe interactions within specific pockets of a target protein, modulate solubility, and influence pharmacokinetic properties.[6][7]

  • The C6-Bromo Group: This position acts as a versatile anchor for modern cross-coupling reactions, enabling the introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, amino groups) to explore new binding domains and enhance potency.

This guide details modular synthetic strategies to systematically modify these positions, enabling researchers to efficiently generate diverse chemical matter and build robust SAR models.

General Workflow for SAR Library Synthesis

The systematic exploration of chemical space around the this compound core follows a logical progression. First, the N1-position is typically functionalized, followed by diversification at the C6-position. This staged approach allows for the creation of a matrix of compounds from a set of common intermediates.

SAR_Workflow A Start: this compound B Protocol 1: N1-Alkylation (R1-X, Base) A->B Diversify R1 C Intermediate Library: N1-Substituted-6-bromo-1,8-naphthyridin-4-ones B->C D Protocol 2: C6 Suzuki Coupling (R2-B(OR)2, Pd Catalyst) C->D Diversify R2 E Protocol 3: C6 Buchwald-Hartwig Amination (R2-NHR3, Pd Catalyst) C->E Diversify R2/R3 F Final Compound Library A (C6-Aryl/Alkyl Derivatives) D->F G Final Compound Library B (C6-Amino Derivatives) E->G H Characterization (LCMS, NMR) F->H G->H I Biological Screening & SAR Analysis H->I

Caption: General workflow for building a diverse compound library for SAR studies.

Protocol 1: N1-Alkylation of the Naphthyridinone Core

Scientific Rationale: Alkylation of the N1-amide nitrogen is a fundamental step to block a potential metabolic site and introduce groups that can form key interactions with the target protein. The choice of base and solvent is critical to favor N-alkylation over the potential O-alkylation side reaction. Using a polar aprotic solvent like DMF stabilizes the nitrogen anion, while a moderately strong base like potassium carbonate is sufficient to deprotonate the amide without promoting undesired side reactions.

Detailed Step-by-Step Protocol
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M concentration relative to the substrate). Add finely ground potassium carbonate (K₂CO₃, 1.5 eq.).

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will typically cause the product to precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with water and a small amount of cold diethyl ether or ethanol to remove residual DMF and impurities. If necessary, the crude product can be further purified by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol or ethyl acetate/hexanes) or recrystallization.

  • Characterization: Confirm the structure and purity of the N-alkylated product by ¹H NMR, ¹³C NMR, and HRMS.

Trustworthiness Check: The primary product should be the N-alkylated isomer. A key indicator in the ¹H NMR spectrum is the disappearance of the N-H proton signal (typically a broad singlet >10 ppm) and the appearance of new signals corresponding to the introduced alkyl group.

Protocol 2: C6-Arylation via Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura reaction is a powerful and reliable method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties at the C6-position.[8][9] The choice of catalyst, ligand, and base is crucial for an efficient reaction. A palladium(0) species, generated in situ, undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by the base) and reductive elimination, the desired C-C coupled product is formed and the catalyst is regenerated.[10] Rigorous degassing is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[11]

Suzuki_Cycle pd0 Pd(0)L2 pd_complex R1-Pd(II)L2-Br pd0->pd_complex Oxidative Addition base_complex R1-Pd(II)L2-OR' pd_complex->base_complex Ligand Exchange transmetal R1-Pd(II)L2-R2 transmetal->pd0 Reductive Elimination output R1-R2 transmetal->output base_complex->transmetal Transmetalation center input1 R1-Br input1->pd_complex input2 R2-B(OH)2 input2->transmetal base Base base->base_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a Schlenk tube or microwave vial, combine the N1-substituted-6-bromo-1,8-naphthyridin-4-one (1.0 eq.), the desired arylboronic acid or boronate ester (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst and ligand. For general screening, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) is a reliable choice.

  • Solvent Addition & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the sealed reaction vessel to 90-110 °C for 6-18 hours with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to yield the final product.

  • Characterization: Confirm the structure via NMR and HRMS.

Data Presentation: Suzuki Coupling Conditions
EntryBoronic Acid (R²)Catalyst (mol%)Base (eq.)SolventTemp (°C)Typical Yield
1PhenylPd(PPh₃)₄ (5%)K₂CO₃ (2)Dioxane/H₂O10075-90%
24-MethoxyphenylPd(dppf)Cl₂ (3%)K₂CO₃ (2)DMF/H₂O9080-95%
33-PyridylPd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄ (2)Toluene/H₂O11060-80%
4Thiophene-2-Pd(PPh₃)₄ (5%)Na₂CO₃ (2)Dioxane/H₂O10070-85%

Protocol 3: C6-Amination via Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] This reaction is indispensable for installing primary or secondary amines, which are crucial functional groups for interacting with biological targets. The reaction mechanism is sensitive and requires a strong, non-nucleophilic base (like sodium tert-butoxide) to generate the palladium amide intermediate and a specialized, bulky electron-rich phosphine ligand (like XPhos) to facilitate the crucial reductive elimination step.[13][14][15] The entire process must be conducted under a strictly inert atmosphere as oxygen can irreversibly oxidize the catalyst.[16]

Detailed Step-by-Step Protocol
  • Inert Atmosphere Setup: Add the N1-substituted-6-bromo-1,8-naphthyridin-4-one (1.0 eq.), the amine coupling partner (1.2 eq.), and the base, sodium tert-butoxide (NaOtBu, 1.4 eq.), to an oven-dried Schlenk tube inside a glovebox.

  • Catalyst Premix (Optional but Recommended): In a separate vial inside the glovebox, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.04 eq.) in a small amount of the reaction solvent. This allows for the formation of the active catalytic species before addition to the main reaction.

  • Reaction Assembly: Add the catalyst premix to the Schlenk tube containing the substrate, amine, and base. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 100-120 °C with vigorous stirring for 8-24 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure via NMR and HRMS.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAminePd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Typical Yield
1MorpholinePd₂(dba)₃ (2%)XPhos (4%)NaOtBu (1.4)Toluene11070-90%
2AnilinePd(OAc)₂ (2%)BINAP (3%)Cs₂CO₃ (1.5)Dioxane10065-85%
3BenzylaminePd₂(dba)₃ (2%)RuPhos (4%)K₃PO₄ (2.0)Toluene11060-80%
4PiperidinePd₂(dba)₃ (2%)XPhos (4%)NaOtBu (1.4)Toluene11075-92%

Conclusion: From Synthesis to SAR

The protocols outlined in this application note provide a robust and modular framework for the synthesis of diverse libraries based on the this compound scaffold. By systematically varying the substituents at the N1 and C6 positions, researchers can effectively probe the chemical space around this privileged core. The resulting compounds, once characterized and screened, will generate critical data points for constructing a detailed Structure-Activity Relationship.[17] This information is the cornerstone of modern drug discovery, guiding the iterative process of lead optimization to develop next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-bromo-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-bromo-1,8-naphthyridin-4(1H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable heterocyclic scaffold. The following troubleshooting guides and FAQs are based on established synthetic routes, primarily the Gould-Jacobs reaction, and address common challenges encountered in the laboratory.

Section 1: Reaction Overview and Mechanism

The synthesis of this compound is most commonly achieved via a two-step sequence analogous to the Gould-Jacobs reaction.[1][2][3] This process involves:

  • Condensation: The reaction begins with the nucleophilic substitution of 2-amino-5-bromopyridine on diethyl ethoxymethylenemalonate (DEEM). This step forms the key intermediate, diethyl ((5-bromo-2-pyridylamino)methylene)malonate, through the elimination of ethanol.

  • Thermal Cyclization: The intermediate is then subjected to high temperatures, typically in a high-boiling solvent or neat, to induce an intramolecular 6-electron electrocyclization, which, after tautomerization, yields the desired 4-oxo-1,8-naphthyridine ring system.[2]

Generalized Reaction Pathway

Reaction_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 2-Amino-5-bromopyridine C Diethyl ((5-bromo-2-pyridylamino)methylene)malonate (Intermediate) A->C -EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C -EtOH D This compound (Final Product) C->D High Temperature (e.g., 250°C) -EtOH

Caption: The two-step Gould-Jacobs pathway for this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most common causes?

A1: Low overall yield is the most frequent challenge and can stem from issues in either the condensation or cyclization step. A systematic approach is required to diagnose the problem.

  • Incomplete Condensation (Step 1): The initial reaction between 2-amino-5-bromopyridine and DEEM may not have gone to completion. The nucleophilicity of the aminopyridine is reduced by the electron-withdrawing effect of the bromine atom. Monitor this step by Thin Layer Chromatography (TLC) until the aminopyridine spot is consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., to 120-130°C).

  • Inefficient Cyclization (Step 2): The thermal cyclization is a demanding step requiring high thermal energy.[4] If the temperature is too low or the heating time is too short, you will isolate the uncyclized intermediate. Conversely, excessively high temperatures or prolonged heating can lead to degradation and the formation of tar-like byproducts.[4]

  • Starting Material Purity: Ensure the purity of your 2-amino-5-bromopyridine and DEEM. Impurities can introduce competing side reactions that consume starting materials and complicate purification.[5]

  • Isolation Losses: The final product has low solubility in many common organic solvents.[6] Significant product loss can occur during work-up and purification if the incorrect solvents are used for washing or recrystallization.

Q2: The thermal cyclization step is inefficient. How can I optimize this critical step?

A2: Optimizing the thermal cyclization is key to achieving high yields. This step is essentially a high-temperature intramolecular cyclization.[4]

  • Temperature Control: This is the most critical parameter. The cyclization typically requires temperatures around 250°C.

    • Conventional Heating: Use a high-boiling solvent like Dowtherm A or diphenyl ether to ensure uniform and stable heating. Heating the neat intermediate in a sand bath or heating mantle is also common, but care must be taken to avoid localized overheating.

    • Microwave Synthesis: Microwave-assisted synthesis can be highly effective, often reducing reaction times from hours to minutes and improving yields by minimizing degradation.[4] The rapid and uniform heating provided by microwaves is ideal for this transformation.[1]

  • Reaction Environment: Performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions at high temperatures, preserving the integrity of the product.

  • Monitoring: If possible, carefully take aliquots (if using a solvent) to monitor the disappearance of the intermediate by TLC or HPLC. This will help you establish the optimal heating time for your specific setup.

Q3: I'm observing significant impurity formation, particularly dark, tarry byproducts. What are these and how can I prevent them?

A3: The formation of dark, insoluble materials is a common sign of product degradation or polymerization, often occurring during the high-temperature cyclization step.

  • Cause: These byproducts are typically the result of thermal decomposition. The high energy required for cyclization can also break other bonds if not carefully controlled. Overheating is a primary cause.[4]

  • Prevention Strategies:

    • Precise Temperature Management: Avoid exceeding 250-260°C. Use a calibrated thermometer or thermocouple placed directly in the reaction medium.

    • Minimize Reaction Time: Do not heat the reaction longer than necessary. Once the intermediate is consumed (as determined by TLC or prior optimization), cool the reaction mixture promptly. Microwave heating can significantly shorten the required time at high temperatures, thereby reducing byproduct formation.[4]

    • Inert Atmosphere: As mentioned, excluding oxygen can mitigate charring.

    • Solvent Choice: While often run neat, using a high-boiling solvent can help to moderate the temperature and prevent localized "hot spots" that lead to decomposition.

Q4: What is the best procedure for isolating and purifying the final product?

A4: The product is a stable solid that often precipitates from the reaction mixture upon cooling.[4] Purification focuses on washing away unreacted starting materials and soluble byproducts.

  • Initial Isolation: After cooling the reaction mixture, the solidified mass is typically triturated with a suitable solvent.

  • Washing Solvents:

    • Acetonitrile (cold): An excellent choice for washing the crude product. It will dissolve the unreacted DEEM and some organic impurities while leaving the desired product behind.[4]

    • Ethanol or Diethyl Ether: Can also be used to wash away non-polar impurities.

  • Recrystallization (if necessary): Due to its low solubility, recrystallization can be challenging. High-boiling polar aprotic solvents like DMSO or DMF may be required, but this can make final product drying difficult. For most applications, thorough trituration and washing yield a product of sufficient purity (>95%).

Section 3: Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis low_yield Problem: Low Overall Yield start->low_yield check_step1 Analyze Step 1 Intermediate (TLC, NMR of crude) low_yield->check_step1 step1_ok Intermediate is clean & high yield? check_step1->step1_ok optimize_step1 Action: Optimize Condensation - Increase time/temp - Check starting material purity step1_ok->optimize_step1 No check_step2 Analyze Cyclization Step step1_ok->check_step2 Yes optimize_step1->start impurities Significant Impurities/ Charring Observed? check_step2->impurities optimize_temp Action: Refine Cyclization Temp/Time - Lower temp slightly - Reduce heating time - Use microwave synthesis impurities->optimize_temp Yes purification_issue Product lost during purification? impurities->purification_issue No optimize_temp->start optimize_wash Action: Optimize Work-up - Use cold acetonitrile for wash - Avoid harsh recrystallization purification_issue->optimize_wash Yes success High Yield Achieved purification_issue->success No optimize_wash->start

Caption: A logical workflow for troubleshooting low-yield issues in the synthesis.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the critical quality parameters for the starting materials?

A1: Both 2-amino-5-bromopyridine and diethyl ethoxymethylenemalonate (DEEM) should be of high purity (>98%). For the aminopyridine, ensure it is free from isomeric impurities. For DEEM, it should be colorless; a yellow or brown color may indicate decomposition, which can negatively impact the reaction.

Q2: Can this reaction be performed at a large (multigram) scale?

A2: Yes, this synthesis is scalable. However, when scaling up the thermal cyclization step, heat transfer becomes a major consideration. Mechanical stirring is essential to ensure even heat distribution and prevent localized charring. For large-scale reactions, using a high-boiling solvent is strongly recommended over neat conditions to improve process control.

Q3: What are the key safety considerations for this synthesis?

A3:

  • High Temperatures: The cyclization step is conducted at ~250°C. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields. Ensure the reaction is conducted in a well-ventilated chemical fume hood.

  • Reagents: this compound is classified as harmful if swallowed and causes skin and eye irritation.[7] Handle with appropriate PPE.

  • Pressure: If performing the reaction in a sealed vessel (e.g., microwave synthesis), be aware of potential pressure buildup from the elimination of ethanol.[4] Ensure the vessel is rated for the expected temperature and pressure.

Section 5: Optimized Experimental Protocol

This protocol is a representative procedure based on the Gould-Jacobs methodology.

Step 1: Synthesis of Diethyl ((5-bromo-2-pyridylamino)methylene)malonate
  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-5-bromopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.2 eq).

  • Heat the mixture with stirring at 120-130°C for 2-3 hours.

  • Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) for the disappearance of the 2-amino-5-bromopyridine spot.

  • After completion, cool the mixture to room temperature. The resulting oil or solid is typically used in the next step without further purification.

Step 2: Thermal Cyclization to this compound
  • To the flask containing the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A (enough to ensure stirring) or proceed with the neat material. Equip the flask for high-temperature distillation to remove the ethanol formed.

  • Heat the mixture in a sand bath or heating mantle to 250°C under a slow stream of nitrogen.

  • Maintain the temperature for 30-60 minutes. The mixture will darken, and a solid should begin to form.

  • Cool the reaction vessel to room temperature. The contents should solidify.

  • Add cold acetonitrile to the flask and break up the solid mass with a spatula.

  • Filter the solid product using a Büchner funnel and wash thoroughly with several portions of cold acetonitrile, followed by diethyl ether.

  • Dry the resulting pale brown or off-white solid under vacuum to yield the final product.

Data Summary: Impact of Cyclization Parameters
ParameterConditionExpected Outcome on YieldRationale
Temperature < 230°CLowInsufficient energy to overcome the activation barrier for cyclization.
240-250°COptimalSufficient energy for cyclization with minimal degradation.
> 260°CDecreasedIncreased rate of thermal decomposition and side reactions.[4]
Reaction Time Too ShortLowIncomplete conversion of the intermediate.
OptimalHighComplete conversion before significant degradation occurs.
Too LongDecreasedProduct degradation and formation of tarry byproducts.[4]
Atmosphere AirLowerPotential for oxidative side reactions at high temperatures.
Inert (N₂, Ar)HigherMinimizes degradation and improves product purity.

References

Technical Support Center: Overcoming Solubility Challenges with 6-bromo-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-bromo-1,8-naphthyridin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. We will explore the underlying reasons for its poor solubility and provide a series of practical, step-by-step troubleshooting strategies and protocols to help you achieve your desired experimental concentrations.

The limited aqueous solubility of many heterocyclic compounds, including this compound, is a significant hurdle in experimental biology and preclinical development.[1] This issue can lead to inaccurate assay results, low bioavailability, and challenges in formulation.[2] This guide provides a systematic approach to overcoming these issues.

Understanding the Compound: Physicochemical Properties

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. These properties are the primary determinants of its behavior in aqueous media.

PropertyValueImplication for Solubility
Molecular Formula C₈H₅BrN₂O-
Molecular Weight 225.04 g/mol Moderate molecular weight.
Calculated XLogP3 1.5The positive value indicates a degree of lipophilicity, suggesting a preference for non-polar environments over water and thus predicting low aqueous solubility.[3]
Structure Naphthyridinone CoreContains both hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), but the rigid, planar aromatic structure contributes to strong crystal lattice energy, which must be overcome for dissolution.[3]
Ionizability Contains acidic (N-H) and basic (pyridine-like nitrogen) centers.The compound is ionizable, meaning its solubility is expected to be highly dependent on pH.[4]

Troubleshooting Guide: Common Solubility Issues

This section addresses the most common problems encountered when trying to dissolve this compound.

Q1: My compound won't dissolve at all in my aqueous buffer (e.g., PBS, pH 7.4). What is the first and most critical step?

A: The first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Direct dissolution in an aqueous buffer is highly unlikely to succeed due to the compound's hydrophobic nature.

Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are effective at dissolving non-polar compounds by disrupting the strong intermolecular forces within the compound's crystal lattice. This high-concentration stock can then be serially diluted into your aqueous buffer.

Actionable Advice:

  • Choose a high-purity, anhydrous-grade organic solvent (DMSO is the most common).

  • Prepare a concentrated stock solution (e.g., 10-50 mM).

  • Use gentle warming (37°C) and vortexing or sonication to aid dissolution. Ensure the compound is fully dissolved before proceeding.

  • For your experiment, dilute this stock solution into the aqueous buffer so that the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid impacting your biological system.[5]

Q2: I've prepared a DMSO stock, but the compound precipitates immediately when I add it to my buffer. What's happening and how can I prevent it?

A: This "crashing out" occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit, even for a moment. The organic solvent disperses rapidly, leaving the hydrophobic compound in an unfavorable aqueous environment, causing it to precipitate.

Causality: You are creating a supersaturated solution that is kinetically trapped for a short period but is not thermodynamically stable. The key is to manage the dilution process to avoid localized high concentrations.

Actionable Advice:

  • Vortex Vigorously: Add the small volume of stock solution directly into the buffer while the tube is being vortexed. This ensures rapid and uniform dispersion.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM stock to 1 mM in buffer, vortex, and then dilute the 1 mM solution to your final concentration.

  • Reduce Stock Concentration: If precipitation persists, remake the stock solution at a lower concentration (e.g., 5 mM instead of 50 mM). This requires adding a larger volume to your buffer but can improve solubility. Remember to adjust your vehicle controls accordingly.

Q3: My assay is highly sensitive to organic solvents. What are my best solvent-free or low-solvent options?

A: When organic solvents are not viable, you must modify the aqueous buffer itself to make it a more favorable environment for the compound. The primary strategies are pH adjustment, and the use of solubilizing excipients like cyclodextrins or surfactants.[5][6]

cluster_0 Solubility Troubleshooting Workflow Start Compound Precipitates in Aqueous Buffer CheckSolvent Is an organic solvent (e.g., DMSO) tolerated? Start->CheckSolvent UseSolvent Prepare concentrated stock in organic solvent. Perform serial dilution. CheckSolvent->UseSolvent Yes NoSolvent Explore Solvent-Free Options CheckSolvent->NoSolvent No SolventFail Precipitation still occurs? UseSolvent->SolventFail OptimizeDilution Optimize dilution: - Vortexing - Stepwise dilution - Lower stock concentration SolventFail->OptimizeDilution Yes Success Solubilization Achieved SolventFail->Success No OptimizeDilution->Success PH pH Adjustment NoSolvent->PH Cyclodextrin Cyclodextrins NoSolvent->Cyclodextrin Surfactant Surfactants NoSolvent->Surfactant PH->Success Cyclodextrin->Success Surfactant->Success

Caption: A systematic workflow for troubleshooting solubility issues.

Q4: How do I determine the optimal pH to solubilize this compound?

A: You need to perform a pH-solubility profile. Since the compound has both a potentially acidic proton (on the ring nitrogen) and basic pyridine-like nitrogens, its net charge and therefore its solubility will change significantly with pH.[7][8] For basic compounds, solubility increases as the pH decreases, while for acidic compounds, solubility increases as the pH increases.[9][10]

Causality: Ionization of the molecule introduces a charge, which allows for strong, favorable ion-dipole interactions with polar water molecules.[4] The uncharged form is significantly less soluble than its charged counterpart.[4]

Actionable Advice:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of the solid compound to a small volume of each buffer.

  • Equilibrate the samples by shaking or rotating for 24-48 hours at a constant temperature to reach thermodynamic equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Plot the measured solubility against the pH to identify the pH range where solubility is highest.

cluster_0 Mechanism of pH-Dependent Solubility Compound_Low_pH Low pH (Acidic) [BH⁺] Form (Protonated, Charged) Higher Solubility Compound_Neutral Neutral Form [B] (Uncharged) Low Intrinsic Solubility Compound_Neutral->Compound_Low_pH + H⁺ Compound_High_pH High pH (Basic) [A⁻] Form (Deprotonated, Charged) Higher Solubility Compound_Neutral->Compound_High_pH - H⁺

Caption: Ionization at acidic or basic pH increases solubility.

Q5: Which co-solvent should I use, and what is a safe concentration?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[11][12][13] The choice and concentration depend entirely on the tolerance of your experimental system.

Causality: By reducing the polarity of the water, co-solvents lower the energy penalty required to create a cavity in the solvent for the non-polar solute, thereby increasing solubility.[14]

Co-SolventTypical Final ConcentrationNotes
Ethanol 1-5%Generally well-tolerated in many cell-based assays.
Propylene Glycol (PG) 1-10%Common in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) 1-20%Can be more effective but also more viscous.
Glycerol 1-20%Viscous, but often used to stabilize proteins.

Actionable Advice:

  • Determine Assay Tolerance: Before your main experiment, run a vehicle control series with varying concentrations of the co-solvent (e.g., 0.1%, 0.5%, 1%, 5%) to find the highest concentration that does not affect your assay's outcome.

  • Use the Lowest Effective Concentration: Start with a low percentage of co-solvent and only increase it if necessary. A combination of pH adjustment and a small amount of co-solvent can be very effective.[6][15]

Advanced Solubilization Strategies

If the above methods are insufficient or not compatible with your experiment, consider these advanced approaches.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate hydrophobic "guest" molecules like this compound, forming an inclusion complex that is water-soluble.[18][19][20]

Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water.[21] These micelles have a hydrophobic core that can solubilize your compound, increasing its apparent solubility in the bulk aqueous phase.[22][23] Common non-ionic surfactants used in biological research include Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20).

cluster_1 Advanced Solubilization Mechanisms CoSolvent Co-Solvents (e.g., Ethanol) Reduce overall solvent polarity Cyclodextrin Cyclodextrins (e.g., HP-β-CD) Form water-soluble inclusion complexes Surfactant Surfactants (e.g., Tween® 80) Encapsulate compound in micelles Compound Poorly Soluble Compound Compound->CoSolvent Compound->Cyclodextrin Compound->Surfactant

Caption: Mechanisms of common solubilizing excipients.

Frequently Asked Questions (FAQs)

Q: My compound dissolves initially but precipitates after a few hours or overnight. Why does this happen? A: This indicates you have created a supersaturated solution that is not thermodynamically stable. Over time, the excess compound precipitates out until the concentration reaches its true equilibrium (thermodynamic) solubility limit.[5] To avoid this, you must either work with concentrations at or below the determined thermodynamic solubility or use the solution immediately after preparation.

Q: How can I quickly screen for the best solubilization method? A: A small-scale parallel screening approach is efficient. Set up a multi-well plate with small aliquots of your compound. To different wells, add buffers of varying pH, different co-solvents, or various concentrations of cyclodextrins and surfactants. After equilibration, assess dissolution visually and then quantify the most promising candidates.

Q: Could forming a salt of this compound improve its solubility? A: Yes, potentially. Salt formation is a very common and effective strategy for improving the solubility of ionizable drugs.[13] By reacting the compound with a suitable acid (if the compound is basic) or base (if it is acidic), you can create a salt form that is often much more soluble in water. This typically requires chemical synthesis and is a more involved approach than formulation adjustments.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Accurately weigh out a desired amount of this compound (e.g., 2.25 mg).

  • Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., add 100 µL for a 100 mM solution or 1 mL for a 10 mM solution).

  • Vortex the vial vigorously for 1-2 minutes.

  • If solid particles remain, place the vial in a 37°C water bath or heating block for 5-10 minutes, vortexing intermittently.

  • Visually inspect the solution against a bright light to ensure all solid material has dissolved completely.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using a Cyclodextrin

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective choice.[16]

  • Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v).

  • Add your this compound DMSO stock solution dropwise to the HP-β-CD solution while vortexing.

  • Alternatively, for a solvent-free approach, add an excess of the solid compound directly to the HP-β-CD solution.

  • Rotate the mixture at room temperature overnight to allow for the formation of the inclusion complex.

  • The next day, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.

  • Determine the concentration of the solubilized compound via HPLC-UV or another suitable method.

References

Technical Support Center: Purification of 6-bromo-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 6-bromo-1,8-naphthyridin-4(1H)-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you achieve the desired purity for your downstream applications.

Purification Strategy Overview

The purification of this compound, like many N-heterocyclic compounds, often requires a multi-step approach to remove unreacted starting materials, reagents, and side-products. The optimal strategy will depend on the specific impurity profile of your crude material. Below is a general decision-making workflow.

Purification_Workflow start Crude this compound acid_wash Acid/Base Wash (Optional but Recommended) start->acid_wash chromatography Column Chromatography acid_wash->chromatography If oily or mixture purity_check Assess Purity (TLC, LC-MS, NMR) acid_wash->purity_check If solid precipitates recrystallization Recrystallization recrystallization->purity_check chromatography->purity_check purity_check->recrystallization Purity Not OK & Solid purity_check->chromatography Purity Not OK & Oily/Complex Mixture pure_product Pure Product (>95%) purity_check->pure_product Purity OK further_purification Further Purification Needed Chromatography_Troubleshooting start Column Chromatography Issue no_elution Compound Not Eluting start->no_elution fast_elution Compound Eluting Too Fast (High Rf) start->fast_elution poor_separation Poor Separation of Spots start->poor_separation cause_no_elution Eluent is not polar enough. no_elution->cause_no_elution cause_fast_elution Eluent is too polar. fast_elution->cause_fast_elution cause_poor_separation1 Poor choice of solvent system. poor_separation->cause_poor_separation1 cause_poor_separation2 Column was overloaded. poor_separation->cause_poor_separation2 solution_no_elution Gradually increase eluent polarity. (e.g., increase % of Methanol in DCM) cause_no_elution->solution_no_elution solution_fast_elution Decrease eluent polarity. (e.g., increase % of Hexanes in Ethyl Acetate) cause_fast_elution->solution_fast_elution solution_poor_separation Re-optimize eluent with TLC. Use a shallower gradient. Use less sample material. cause_poor_separation1->solution_poor_separation cause_poor_separation2->solution_poor_separation

Technical Support Center: Optimizing Sonogash-ira Coupling with 6-bromo-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is specifically tailored for researchers, scientists, and drug development professionals who are working with the challenging substrate, 6-bromo-1,8-naphthyridin-4(1H)-one. Our goal is to provide you with in-depth troubleshooting advice and robust protocols to help you navigate the complexities of this transformation and achieve optimal results in your synthetic endeavors.

The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst.[1] However, the unique electronic and structural properties of heteroaromatic substrates like this compound can present specific challenges. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Low to No Product Yield

Question: My Sonogashira reaction with this compound is resulting in very low or no yield of the desired coupled product. What are the likely causes and how can I improve the outcome?

Answer: Low or non-existent yields in the Sonogashira coupling of this specific substrate can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Catalyst and Reagent Integrity:

  • Palladium Catalyst Activity: The active form of the palladium catalyst is Pd(0).[1] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ.[1] The presence of oxygen can lead to the formation of palladium black, an inactive form of the catalyst.[3]

    • Solution: Use a fresh, high-quality palladium catalyst. Consider using a Pd(0) source like Pd(PPh₃)₄ directly. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) by thoroughly degassing your solvent and using proper Schlenk techniques or a glovebox.[3]

  • Reagent Purity: Impurities in your starting material, alkyne, solvent, or base can poison the catalyst.[3]

    • Solution: Ensure all reagents are of high purity. Purification of the this compound and the terminal alkyne may be necessary. The amine base is particularly susceptible to oxidation and moisture; consider distilling it before use.[3]

2. Reaction Conditions:

  • Inert Atmosphere: As mentioned, the palladium catalyst is sensitive to oxygen.[3]

    • Solution: Rigorously degas your solvent using methods like freeze-pump-thaw cycles or by bubbling an inert gas through it for an extended period. Maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Temperature: The reactivity of aryl bromides in Sonogashira couplings often requires elevated temperatures to facilitate the rate-limiting oxidative addition step.[1]

    • Solution: If you are running the reaction at room temperature, gradually increase the temperature to 50-80 °C.[4] Monitor the reaction for any signs of decomposition.

  • Base Selection: The base plays a crucial role in deprotonating the terminal alkyne and neutralizing the HX byproduct.[5][6] An inappropriate base can lead to a stalled reaction.

    • Solution: While triethylamine (Et₃N) is common, for a potentially less reactive substrate, a stronger organic base like diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) might be more effective.[5] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be considered, particularly in polar aprotic solvents like DMF.[6][7]

3. Substrate-Specific Issues:

  • Coordination of the Naphthyridinone: The nitrogen atoms in the 1,8-naphthyridinone ring system can potentially coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: The use of bulky phosphine ligands can help to prevent this inhibitory coordination.[8] Consider ligands like XPhos, SPhos, or RuPhos, which are known to be effective for challenging cross-coupling reactions with heteroaromatic substrates.[8]

Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)

Question: I am observing a significant amount of a byproduct that appears to be the dimer of my terminal alkyne. How can I minimize this side reaction?

Answer: The homocoupling of terminal alkynes, known as the Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[5][9]

  • Minimize Oxygen: The most critical factor is the rigorous exclusion of oxygen.[5]

    • Solution: As detailed above, ensure your reaction is set up under strictly anaerobic conditions.

  • Reduce Copper Catalyst Loading: While copper(I) iodide can accelerate the desired reaction, it is also the primary catalyst for the Glaser coupling.[9][10]

    • Solution: Try reducing the amount of CuI used. In some cases, as little as 1-2 mol% can be effective.

  • Slow Addition of the Alkyne: Adding the alkyne slowly can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[11]

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to employ a copper-free Sonogashira protocol.[5][9] Numerous copper-free methods have been developed to circumvent the issue of Glaser coupling.[12]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black shortly after adding the reagents, and the reaction does not proceed. What does this indicate and how can I prevent it?

Answer: The formation of a black precipitate, known as palladium black, is a clear sign of palladium catalyst decomposition.[3] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive.

  • Presence of Oxygen: Oxygen is a primary culprit in the decomposition of Pd(0) catalysts.[3]

    • Solution: As emphasized previously, maintaining a strict inert atmosphere is crucial.

  • Impurities: Impurities in the reagents or solvents can poison and destabilize the catalyst.[3]

    • Solution: Use high-purity reagents and anhydrous solvents.

  • Inappropriate Solvent: Some solvents can promote the formation of palladium black.[13]

    • Solution: While THF is commonly used, consider switching to a different solvent such as DMF, dioxane, or toluene to see if it improves catalyst stability.[7][13]

Issue 4: Difficulty with Post-Reaction Work-up and Purification

Question: I am having trouble isolating my product from the reaction mixture. The purification by column chromatography is proving difficult.

Answer: The work-up and purification of Sonogashira reactions can sometimes be challenging due to the presence of the catalyst residues and polar byproducts.

  • Work-up Procedure:

    • Solution: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[14] A wash with a dilute solution of EDTA can sometimes help to remove residual copper salts.

  • Purification:

    • Solution: If your product is sufficiently non-polar, you can try filtering the crude reaction mixture through a short plug of silica gel, eluting with a non-polar solvent to remove baseline impurities, and then eluting your product with a more polar solvent system. For challenging separations, consider using a different stationary phase for chromatography, such as alumina, or explore purification by recrystallization if your product is a solid.

Experimental Protocols & Data

General Protocol for Sonogashira Coupling of this compound

This protocol is a starting point and may require optimization for your specific terminal alkyne.[14]

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent (e.g., THF, DMF, or a mixture of toluene and triethylamine) via syringe.[7][11][13]

  • Add the amine base (e.g., triethylamine or DIPEA, 2-3 equiv.) via syringe.[5]

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.[4]

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.[4] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the work-up and purification.

Data Summary: Key Reaction Parameters

The following table summarizes key parameters and their typical ranges for optimizing the Sonogashira coupling of this compound.

ParameterRecommended Range/OptionsRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ + LigandPd(0) is the active species. Pd(II) precatalysts require in situ reduction.[1] For challenging substrates, consider more active catalyst systems with bulky, electron-rich ligands.[8]
Copper Co-catalyst CuIAccelerates the reaction but can promote alkyne homocoupling.[9][10] Consider copper-free conditions if homocoupling is a major issue.[5][9]
Ligand (if using a Pd(II) precatalyst) PPh₃, XPhos, SPhos, RuPhos, NHC ligandsBulky, electron-rich ligands can enhance the rate of oxidative addition and prevent catalyst inhibition by the naphthyridinone nitrogen atoms.[8][15]
Base Et₃N, DIPEA, DBU, K₂CO₃, Cs₂CO₃The choice of base can significantly impact the reaction outcome.[6][7] Amine bases are common, but inorganic bases can also be effective.[6]
Solvent THF, DMF, Dioxane, Toluene, Et₃NSolvent choice can affect catalyst stability and reaction rate.[7][13] Degassing is critical.[3]
Temperature Room Temperature to 80 °CAryl bromides often require heating to facilitate oxidative addition.[1]

Visualizing the Sonogashira Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)L_n-C≡CR Transmetal->PdII_Alkyne CuX CuX Transmetal->CuX RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd CuAcetylide Cu-C≡CR CuX->CuAcetylide Alkyne H-C≡CR Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetal

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

References

Technical Support Center: Troubleshooting Low Efficacy of 1,8-Naphthyridinone Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1,8-naphthyridinone compounds. This guide is designed to provide in-depth troubleshooting strategies in a question-and-answer format to address common challenges encountered during cell-based assays. As Senior Application Scientists, we understand that unexpected results are a part of the research process. Our goal is to equip you with the logical framework and practical protocols to diagnose and resolve issues of low compound efficacy, ensuring the integrity and success of your experiments.

Section 1: Foundational Issues: The Compound Itself

Before questioning the biological system, it is imperative to validate the physicochemical behavior of your test compound under assay conditions. Many efficacy problems originate from fundamental issues like poor solubility or instability.

Q1: My 1,8-naphthyridinone compound shows a weak or non-existent dose-response. Could it be a solubility issue?

A1: Absolutely. This is the most common starting point for troubleshooting. The 1,8-naphthyridinone scaffold, while a versatile pharmacological base, can lead to derivatives with high hydrophobicity and planarity, often resulting in poor aqueous solubility.[1] If a compound precipitates in your cell culture medium, its effective concentration is unknown and significantly lower than the nominal concentration, leading to artificially low efficacy.

The Causality: Cells can only be affected by the compound that is dissolved in the medium. Precipitated particles are not bioavailable. Furthermore, small molecule aggregates can sometimes produce artifacts or even induce cellular stress responses unrelated to the intended mechanism of action.

Self-Validating Protocol: Kinetic Solubility Assessment

This protocol allows you to determine the practical solubility limit of your compound in your specific assay medium.

  • Prepare a High-Concentration Stock: Dissolve your 1,8-naphthyridinone compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Serial Dilution in Media: Prepare serial dilutions of your compound directly in your complete cell culture medium (including serum). It is crucial to mimic the final assay conditions. A typical starting point is a 2% DMSO concentration, which may require an intermediate dilution step.[2]

  • Equilibration: Incubate the plate at 37°C for 1-2 hours to allow for equilibration and potential precipitation.

  • Visual and Microscopic Inspection: Check the wells for visible precipitate. A microscope provides a more sensitive assessment.

  • Quantitative Measurement (Optional but Recommended): Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the compound concentration using LC-MS/MS or UV-Vis spectroscopy. The highest concentration that remains clear is your kinetic solubility limit.

Troubleshooting Steps:

  • Optimize DMSO Concentration: While minimizing DMSO is ideal, some compounds may require up to 0.5% to stay in solution. Always include a vehicle control with the matching DMSO concentration to ensure it's not affecting cell viability.[3]

  • Use a Co-solvent: In some cases, a different solvent system might be necessary, but this requires extensive validation to ensure it is not toxic to your cells.

  • Sonication: Briefly sonicating the stock solution before dilution can help break up aggregates.[2]

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[3] You can test solubility in buffers of different pH values, but be mindful of the optimal pH range for your cell line.

Q2: How can I be sure my compound is stable in the culture medium for the duration of my experiment (e.g., 24-72 hours)?

A2: This is a critical and often overlooked factor. Cell culture medium is a complex aqueous environment maintained at 37°C, which can promote the chemical degradation (e.g., hydrolysis) of a compound over time. If your compound degrades, its effective concentration decreases throughout the experiment, leading to an underestimation of its potency.

The Causality: A compound's half-life in culture medium determines the actual exposure concentration over time. A short half-life means the cells are exposed to a continuously decreasing concentration gradient, which may be insufficient to elicit a biological response, especially in longer-term assays.

Self-Validating Protocol: Compound Stability Assay

  • Incubation: Add your 1,8-naphthyridinone compound to your complete cell culture medium at your highest intended assay concentration. Create two sets of samples: one with cells and one without (cell-free).

  • Time Points: Incubate the samples at 37°C and 5% CO₂. Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48, 72 hours).

  • Sample Preparation: Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Analysis: Thaw the samples and analyze the concentration of the parent compound using a suitable analytical method like HPLC or LC-MS/MS.

  • Data Interpretation: Plot the concentration of the compound against time. A significant decrease indicates instability. Comparing the cell-containing and cell-free samples can also reveal if the cells are metabolizing the compound.

Q3: Could my compound be binding to serum proteins in the media and becoming inactive?

A3: Yes, this is a significant factor. Cell culture media is typically supplemented with fetal bovine serum (FBS), which contains high concentrations of proteins like albumin.[4] Many small molecules, particularly hydrophobic ones, can bind to these proteins. Only the unbound, or "free," fraction of the drug is available to cross the cell membrane and interact with its intracellular target.[5]

The Causality: High serum protein binding acts as a sink, sequestering the compound in the medium and reducing its effective concentration at the site of action. This can cause a dramatic rightward shift in the dose-response curve, making a potent compound appear weak.[4][6]

Troubleshooting Workflow: Assessing Serum Protein Binding Impact

Caption: Workflow to diagnose serum protein binding issues.

Experimental Considerations:

  • When reducing serum, be aware that this can affect cell health and proliferation. It is essential to run parallel controls to ensure the observed effect is due to increased free compound concentration and not cellular stress from serum deprivation.

  • For a more quantitative measure, consider performing equilibrium dialysis or ultracentrifugation to determine the fraction of compound bound to plasma proteins.[7]

Section 2: Assay-Specific and Biological System Troubleshooting

If you have confirmed your compound is soluble and stable, the next step is to scrutinize the experimental setup and the biological response you are measuring.

Q4: My cell viability results (e.g., MTT, MTS) are inconsistent or show no effect. What should I check?

A4: Tetrazolium-based assays (like MTT, MTS, XTT) are robust but have known vulnerabilities that can lead to unreliable data. These assays measure metabolic activity as a surrogate for cell viability.

The Causality: Inconsistent results often stem from technical variability, while a complete lack of effect could be due to compound interference or the compound inducing a cytostatic (growth arrest) rather than cytotoxic (cell death) effect.

Troubleshooting Table for Viability Assays

Potential CauseTroubleshooting StepExpected Outcome
Inconsistent Cell Seeding Ensure the cell suspension is homogenous by gently swirling between pipetting. Use reverse pipetting for viscous suspensions.[8]Reduced well-to-well variability in the untreated control signal.
"Edge Effect" Fill peripheral wells with sterile PBS or media and do not use them for experimental data. Ensure proper incubator humidification.[8][9]Minimized evaporation and more consistent results across the plate.
Compound Interference Run a cell-free control: add your compound to media, add the assay reagent (e.g., MTT), and measure the signal.[8][10]Determine if the compound directly reduces the tetrazolium salt (false positive) or inhibits the reductase enzymes (false negative).
Incomplete Formazan Solubilization (MTT) Ensure complete dissolution of purple formazan crystals with the solubilization solvent (e.g., DMSO). Confirm by microscopic inspection.[8][10]Accurate and reproducible absorbance readings.
MTT Reagent Toxicity Optimize MTT concentration and incubation time for your specific cell line to minimize toxicity from the reagent itself.[8]Healthy control cells and a reliable assay window.

Self-Validating Protocol: Cell-Free Interference Check

  • Plate Setup: In a 96-well plate, add cell culture medium to several wells.

  • Compound Addition: Add serial dilutions of your 1,8-naphthyridinone compound to the wells, mirroring the concentrations used in your cell-based experiment. Include vehicle control wells.[8]

  • Assay Reagent: Add the assay reagent (e.g., MTT or MTS solution) to each well.[8]

  • Incubation: Incubate the plate under the same conditions as your cell viability assay.

  • Data Acquisition: Add solubilization solution (if using MTT) and measure the absorbance or fluorescence. A significant signal in the absence of cells indicates direct interference.

Q5: I am not seeing the expected apoptotic phenotype. How can I confirm if my compound is inducing apoptosis?

A5: Many 1,8-naphthyridinone compounds function as topoisomerase or kinase inhibitors, which are expected to induce apoptosis.[11][12] A lack of change in a viability assay does not rule out apoptosis; the assay might not be sensitive enough, or the time point might be suboptimal. It is crucial to use a more specific and direct measure of apoptosis.

The Causality: Apoptosis is executed by a family of proteases called caspases. Activated caspases cleave specific cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of cell death.[13] Detecting these specific events provides more definitive evidence of apoptosis than a general metabolic assay.

Key Apoptosis Validation Assays:

  • PARP Cleavage by Western Blot: This is a gold-standard method. The cleavage of full-length PARP (116 kDa) into an 89 kDa fragment by caspase-3 and -7 is a hallmark of apoptosis.[13][14] An increase in the cleaved fragment is a clear indicator of apoptotic activity.[15][16]

  • Caspase Activity Assays: These assays use a specific peptide substrate conjugated to a colorimetric (pNA) or fluorometric molecule.[17][18] When an active caspase (e.g., caspase-3) cleaves the substrate, the reporter molecule is released, generating a detectable signal.[19]

Experimental Protocol: Western Blot for PARP Cleavage

  • Cell Culture and Treatment: Seed your cells and allow them to adhere. Treat with your 1,8-naphthyridinone compound at various concentrations and time points. Include a vehicle control and a known apoptosis inducer (e.g., staurosporine) as a positive control.[13]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody that detects both full-length and cleaved PARP overnight at 4°C.[13][14]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[20]

  • Analysis: Compare the band intensity of the 89 kDa cleaved PARP fragment across different treatment groups. An increase in this band relative to the loading control (e.g., β-actin) confirms apoptosis.

Data Presentation: Example PARP Cleavage Western Blot Data

Treatment GroupConcentration (µM)Full-Length PARP (116 kDa) Relative IntensityCleaved PARP (89 kDa) Relative Intensity
Vehicle Control01.000.05
Compound X10.850.25
Compound X50.400.78
Compound X100.151.20
Staurosporine (Positive Control)10.101.35
(Data is representative and should be normalized to a loading control)[13]
Section 3: Advanced Troubleshooting: Target Engagement and Cellular Mechanisms

If your compound is stable, soluble, and apoptosis assays are still negative, you may need to investigate more complex cellular mechanisms.

Q6: How do I know if the compound is even getting into the cells?

A6: Poor cell permeability can be a major barrier to efficacy for intracellular targets. The ability of a compound to passively diffuse across the lipid bilayer of the cell membrane is a key aspect of its ADME (absorption, distribution, metabolism, and excretion) profile.[21]

The Causality: If a compound cannot efficiently cross the cell membrane, it will not reach a sufficient intracellular concentration to engage its target, regardless of its inherent potency.

Assessing Cell Permeability:

  • Direct Measurement: The most direct way is to treat cells with the compound, lyse them, and measure the intracellular concentration using LC-MS/MS. This can be complex but provides definitive evidence.

  • Permeability Assays: Standard in vitro models like the Caco-2 or MDCK transwell assays are used to assess a compound's permeability across a cell monolayer.[22][23] These assays measure the rate at which a compound moves from an apical (upper) to a basolateral (lower) chamber, providing an apparent permeability coefficient (Papp).[22]

G cluster_1 Cell Membrane cluster_2 Intracellular Space Free_Drug Free Compound Bound_Drug Serum Protein-Bound Compound Free_Drug->Bound_Drug Binding Permeation Permeation Free_Drug->Permeation Permeability Barrier Precipitate Precipitated Compound Intra_Drug Intracellular Compound Permeation->Intra_Drug Target Target Protein Intra_Drug->Target Binding Effect Biological Effect Target->Effect

Caption: Factors affecting intracellular compound concentration.

Q7: My cells might be resistant to the compound. What are some possible mechanisms?

A7: Certain cell lines can develop or inherently possess resistance mechanisms that limit the efficacy of small molecules.

The Causality: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as efflux pumps. These pumps actively transport a wide range of substrates, including many therapeutic drugs, out of the cell, preventing them from reaching their targets.[24][25]

Troubleshooting Resistance:

  • Check for Efflux Pump Expression: Use Western blot or qPCR to determine if your cell line expresses high levels of common efflux pumps like P-gp.

  • Use Efflux Pump Inhibitors: Perform your assay in the presence of a known efflux pump inhibitor (e.g., verapamil or valspodar).[22] A significant increase in the efficacy of your 1,8-naphthyridinone compound in the presence of the inhibitor strongly suggests it is a substrate for that efflux pump.

  • Literature Review: Interestingly, some 1,8-naphthyridine derivatives have been shown to act as efflux pump inhibitors themselves, which could be a desirable secondary property.[24][26]

By systematically addressing these potential issues, from the fundamental properties of the compound to the complexities of the biological system, you can effectively diagnose the root cause of low efficacy and obtain reliable, interpretable data for your 1,8-naphthyridinone compounds.

References

Technical Support Center: Stability Testing of 6-Bromo-1,8-naphthyridin-4(1H)-one Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromo-1,8-naphthyridin-4(1H)-one. This guide is designed to provide in-depth technical assistance and troubleshooting for stability testing of this compound under physiological conditions. As you navigate the critical path of preclinical development, understanding the stability of your molecule is paramount. This resource synthesizes technical expertise with practical, field-proven insights to ensure the integrity and success of your experiments.

I. Core Concepts in Stability Testing

Before delving into specific troubleshooting scenarios, it is crucial to establish a firm understanding of the principles underpinning stability testing. The goal is to assess the intrinsic stability of this compound and identify potential degradation pathways under conditions that mimic the physiological environment. This is typically achieved through forced degradation studies, which intentionally stress the molecule to predict its long-term stability.[1]

These studies are fundamental for:

  • Developing stable formulations.

  • Identifying potential degradants that may have pharmacological or toxicological activity.

  • Establishing appropriate storage conditions and shelf-life.

  • Developing and validating stability-indicating analytical methods.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the stability testing of this compound in a question-and-answer format.

Question 1: I am having difficulty dissolving this compound in my physiological buffer (e.g., PBS pH 7.4). What are my options?

Answer:

This is a common challenge, as many heterocyclic compounds, including the related 6-bromo-1,8-naphthyridin-2(1H)-one, exhibit poor aqueous solubility.[2] Here’s a systematic approach to address this:

  • Co-solvents: Introduce a small percentage of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions, which can then be diluted into the aqueous buffer. However, it is critical to keep the final concentration of the organic solvent low (typically ≤1%) to avoid impacting the physiological relevance of the study and to prevent precipitation.

  • pH Adjustment: The solubility of your compound may be pH-dependent. Although your target is physiological pH, you can explore slight variations within a biologically relevant range (e.g., pH 6.8 to 7.8) to see if it improves solubility.

  • Excipients: Consider the use of solubilizing excipients, such as cyclodextrins, which can form inclusion complexes with the molecule and enhance its aqueous solubility.

  • Sonication: Gentle sonication can help to break down aggregates and facilitate dissolution. However, be mindful of potential degradation from excessive energy input.

  • Particle Size Reduction: If you are working with a solid form of the compound, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.

Question 2: My HPLC analysis shows multiple peaks even at the initial time point of my stability study. How do I determine if these are impurities from the synthesis or actual degradation products?

Answer:

This is a critical question of specificity for your analytical method. Here's how to investigate:

  • Analyze the Starting Material: The first step is to run a high-resolution HPLC analysis of your starting material (the compound as received from the supplier or synthesized in-house) using the same method as your stability study. This will provide a baseline chromatogram of any existing impurities.

  • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help you to intentionally generate degradation products. By comparing the chromatograms from the forced degradation samples with your t=0 sample, you can identify which peaks are likely degradants.

  • Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the peaks will help you to distinguish between the parent compound, known impurities (if their structures are known), and potential degradation products. Degradation products will often have m/z values that correspond to predictable chemical transformations (e.g., hydrolysis, oxidation).

Question 3: I am observing a rapid loss of my parent compound in my plasma stability assay. How can I determine if this is due to chemical instability or enzymatic degradation?

Answer:

Differentiating between chemical and enzymatic degradation in a complex matrix like plasma is crucial. Here's a recommended workflow:

  • Heat-Inactivated Plasma Control: Run a parallel experiment using heat-inactivated plasma. Heat denaturation (e.g., 56°C for 30 minutes) will significantly reduce the activity of many plasma enzymes. If the degradation is substantially slower in the heat-inactivated plasma compared to the active plasma, it strongly suggests enzymatic involvement.

  • Buffer Stability at Physiological pH: Conduct a stability study in a simple physiological buffer (e.g., PBS at pH 7.4) at the same temperature (37°C). If the compound is stable in the buffer but degrades in plasma, this also points towards enzymatic degradation.

  • Enzyme Inhibitors: If you suspect a particular class of enzymes (e.g., esterases, which are abundant in plasma), you can include a broad-spectrum inhibitor for that enzyme class in a separate incubation. A significant reduction in degradation in the presence of the inhibitor would provide further evidence for the involvement of that enzyme class.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under physiological conditions?

While specific data for this molecule is limited, we can infer potential degradation pathways based on its structure and related compounds:

  • Hydrolysis: The amide bond within the naphthyridinone ring system could be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening. The presence of the electron-withdrawing bromine atom may influence the rate of hydrolysis of the heterocyclic ring.

  • Oxidation: The nitrogen atoms in the rings and the electron-rich aromatic system could be sites of oxidation, especially in the presence of reactive oxygen species.

  • Photodegradation: Naphthyridinone and related quinolone structures are known to be light-sensitive.[3] Exposure to light, particularly UV radiation, could lead to the formation of photoproducts.

  • Enzymatic Metabolism: In biological systems, N-heterocyclic compounds are often metabolized by cytochrome P450 (CYP) enzymes in the liver.[4][5] Common metabolic reactions include hydroxylation of the aromatic rings and N-dealkylation (if applicable). While plasma has lower metabolic activity than the liver, some enzymatic degradation can still occur.

Q2: What is a suitable starting point for developing a stability-indicating HPLC method for this compound?

A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and effective approach for stability-indicating assays of small molecules.[6] Here is a recommended starting point:

  • Column: A C18 column is a versatile choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of the parent compound from potentially more polar or less polar degradation products.

  • Detection: Based on the aromatic nature of the compound, UV detection should be suitable. An initial wavelength scan should be performed to determine the optimal wavelength for detection.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Q3: How long should I run my stability studies under physiological conditions?

For in vitro stability studies in buffer or plasma, the duration depends on the observed rate of degradation. A typical time course might include time points at 0, 15, 30, 60, 90, and 120 minutes. If the compound is highly stable, the study may be extended to 4, 8, or 24 hours. The goal is to collect enough data points to accurately determine the degradation kinetics (e.g., half-life).

IV. Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products and assess the intrinsic stability of the compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in a 60°C oven for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (in a transparent container) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: In Vitro Stability in Human Plasma

Objective: To determine the rate of degradation of the compound in human plasma.

Materials:

  • This compound

  • Human plasma (pooled, with anticoagulant)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile with internal standard

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Spiking: Prepare a working solution of the compound in a minimal amount of organic solvent. Spike this into pre-warmed human plasma to a final concentration of 1 µM. The final organic solvent concentration should be less than 1%.

  • Incubation: Incubate the plasma samples at 37°C.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Protein Precipitation: Immediately add the plasma aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate the plasma proteins and stop the reaction.

  • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean tube or 96-well plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining parent compound versus time and calculate the half-life (t½).

Data Presentation: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₅BrN₂O--INVALID-LINK--[7]
Molecular Weight225.04 g/mol --INVALID-LINK--[7]
XLogP31.5--INVALID-LINK--[7]
Aqueous SolubilityInsoluble (for the related 2-one isomer)--INVALID-LINK--[2]

V. Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution. The following diagram illustrates the key stages of a typical stability testing project for this compound.

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation cluster_troubleshooting Continuous Process: Troubleshooting lit_review Literature Review & Physicochemical Properties method_dev Analytical Method Development (HPLC/LC-MS) lit_review->method_dev protocol_design Protocol Design for Forced Degradation method_dev->protocol_design forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) protocol_design->forced_degradation phys_stability Physiological Stability (Buffer & Plasma) protocol_design->phys_stability troubleshoot Address Issues: Solubility, Peak Purity, Method Specificity protocol_design->troubleshoot sample_analysis Sample Analysis (HPLC/LC-MS) forced_degradation->sample_analysis phys_stability->sample_analysis data_proc Data Processing & Quantification sample_analysis->data_proc sample_analysis->troubleshoot pathway_id Degradation Pathway Identification data_proc->pathway_id report Reporting & Conclusion pathway_id->report

Caption: Workflow for stability testing of this compound.

VI. References

  • Fisher Scientific. 6-Bromo-1,8-naphthyridin-2(1H)-one, 98%. --INVALID-LINK--

  • R Discovery. Stability-indicating HPLC Method Research Articles - Page 1. --INVALID-LINK--

  • PubMed. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. --INVALID-LINK--

  • National Center for Biotechnology Information. Late-stage functionalization of BN-heterocycles. --INVALID-LINK--

  • ResearchGate. Examples of biologically active compounds containing a naphthyridine scaffold. --INVALID-LINK--

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. --INVALID-LINK--

  • PubChemLite. This compound. --INVALID-LINK--

  • Ivy Fine Chemicals. 1,8-Naphthyridin-4(1H)-one, 6-bromo-. --INVALID-LINK--

  • PubChem. 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo-. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • PubMed. Photodegradation of some quinolones used as antimicrobial therapeutics. --INVALID-LINK--

  • RSC Publishing. Novel N-containing heterocyclic borate ester with hydrolytic stability as lubricant additive. --INVALID-LINK--

  • Longdom Publishing. Drug Metabolism by Various Enzymes and their Environmental Factor. --INVALID-LINK--

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. --INVALID-LINK--

  • PubMed. Enzymatic metabolism of drugs and other foreign compounds. --INVALID-LINK--

  • University of Vienna. A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS. --INVALID-LINK--

  • Vibrant Pharma Inc. 6-Bromo-1,8-naphthyridin-2(1H)-one; 6-Bromo-2-hydroxy-1,8-naphthyridine. --INVALID-LINK--

  • PubMed. Overview of enzymes of drug metabolism. --INVALID-LINK--

  • National Center for Biotechnology Information. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. --INVALID-LINK--

  • Thermo Fisher Scientific. 6-Bromo-1,8-naphthyridin-2(1H)-one, 98%. --INVALID-LINK--

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. --INVALID-LINK--

  • ACS Publications. ACS Catalysis. --INVALID-LINK--

  • 2a biotech. Products. --INVALID-LINK--

  • CP Lab Safety. This compound, 95% Purity, C8H5BrN2O, 250 mg. --INVALID-LINK--

  • ACS Publications. The Journal of Organic Chemistry. --INVALID-LINK--

  • ACS Publications. Journal of Agricultural and Food Chemistry. --INVALID-LINK--

References

Technical Support Center: Scaling the Synthesis of 6-bromo-1,8-naphthyridin-4(1H)-one for Preclinical Supply

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 6-bromo-1,8-naphthyridin-4(1H)-one. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this promising heterocyclic compound from bench-scale discovery to the multi-gram and kilogram quantities required for preclinical evaluation. We will address common challenges, provide detailed protocols, and explain the chemical reasoning behind key process decisions.

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The successful and efficient production of this compound is a critical step in its development pathway. This guide provides field-proven insights to navigate the complexities of process scale-up.

Part 1: Synthesis Strategy and Core Protocol

The most robust and widely applicable method for constructing the 4-oxo-1,8-naphthyridine core is an adaptation of the Gould-Jacobs reaction.[4][5] This strategy involves the condensation of an aminopyridine with a malonic ester derivative, followed by a high-temperature thermal cyclization. For regioselective control of the bromine atom at the 6-position, the synthesis should commence with a pre-brominated starting material, 2-amino-5-bromopyridine. This approach avoids potential side reactions and purification challenges associated with brominating the naphthyridinone core directly.[6]

Overall Synthetic Pathway

The synthesis is a two-step process: (1) Condensation of 2-amino-5-bromopyridine with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, and (2) Thermal cyclization in a high-boiling point solvent to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 2-Amino-5-bromopyridine C Intermediate: Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate A->C Condensation (Heat, ~120-130 °C) B Diethyl ethoxymethylenemalonate (DEEM) B->C D This compound C->D Thermal Cyclization (Dowtherm A, ~250 °C)

Caption: Proposed synthetic route via the Gould-Jacobs reaction.

Part 2: Troubleshooting and Scale-Up FAQs

This section addresses the most common issues encountered when transitioning from gram-scale to kilogram-scale production.

Q1: My reaction yield dropped significantly and I'm seeing more impurities after increasing the batch size from 10g to 500g. What is the likely cause?

A1: This is a classic problem of thermal control and mixing efficiency during scale-up.

  • Causality: The initial condensation and, more critically, the thermal cyclization are highly endothermic followed by potentially exothermic decomposition pathways if hotspots occur. A 1-liter round-bottom flask has a much higher surface-area-to-volume ratio than a 50-liter reactor. This means heat transfer is less efficient in larger vessels, making it difficult to maintain a uniform temperature. Localized overheating in the reactor can lead to the formation of tars and other degradation byproducts.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: For the condensation step, add the DEEM to the heated solution of 2-amino-5-bromopyridine slowly and sub-surface if possible to ensure immediate mixing and prevent localized concentration gradients.

    • Mechanical Stirring: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) that provides excellent agitation and bulk movement of the reaction slurry. Poor mixing is a primary cause of hotspots.

    • Heat Transfer Fluid: Use a high-quality thermal fluid and a reactor jacket with precise temperature control. Monitor both the jacket temperature and the internal batch temperature. A significant lag or overshoot in the internal temperature indicates a heat transfer problem.

    • Solvent Choice: The cyclization is typically performed in very high-boiling solvents like Dowtherm A or diphenyl ether (~250-260 °C). On a large scale, these present significant handling and safety challenges. Consider alternatives if possible, although they may require process re-optimization.

Q2: Column chromatography is not a viable purification method for a 1 kg batch. How can I purify the final product efficiently?

A2: Large-scale purification requires moving away from chromatography towards bulk crystallization or trituration methods. This compound is typically a poorly soluble solid, which is advantageous for purification by recrystallization.

  • Causality: The goal is to find a solvent system where the product has high solubility at elevated temperatures but very low solubility at room temperature or below, while impurities remain in solution.

  • Recommended Procedure: Recrystallization

    • Solvent Screening: Screen solvents like Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), or a mixture like Acetic Acid/Water.

    • Execution: Transfer the crude, dry solid to a clean, appropriately sized reactor. Add the minimum amount of the chosen hot solvent (e.g., DMF at 100-120 °C) required to fully dissolve the solid.

    • Hot Filtration (Optional but recommended): If insoluble impurities (like charring) are present, perform a hot filtration through a suitable filter medium (e.g., Celite pad) to remove them. This must be done quickly to prevent premature crystallization.

    • Controlled Cooling: Allow the solution to cool slowly and without agitation initially to promote the formation of large, pure crystals. Once crystal formation begins, gentle stirring can be applied. Cooling to 0-5 °C will maximize yield.

    • Isolation: Filter the resulting slurry, wash the filter cake with a cold, non-solubilizing solvent (like ethanol or isopropanol) to remove residual mother liquor, and dry the product under vacuum.

Q3: The thermal cyclization in Dowtherm A is a major operational and safety concern at scale. Are there any viable alternatives?

A3: Yes, this is a critical process safety consideration. While Dowtherm A is effective, its high temperature and potential for aerosol formation are hazardous.

  • Alternative 1: Eaton's Reagent (Phosphorus Pentoxide in Methanesulfonic Acid): This reagent can often promote cyclization at much lower temperatures (typically 80-140 °C) than thermal methods. It acts as both a strong acid and a dehydrating agent.

    • Pros: Lower temperature, improved safety profile, often faster reaction times.

    • Cons: Highly corrosive, requires careful handling and quenching. The work-up involves neutralizing a large amount of strong acid, which can be challenging at scale. A pilot trial is essential.

  • Alternative 2: Pressurized Systems: Using a pressure-rated reactor can allow you to heat lower-boiling, safer solvents (like DMAc or NMP) above their atmospheric boiling points to reach the required cyclization temperature.

    • Pros: Avoids hazardous heat transfer fluids.

    • Cons: Requires specialized and more expensive equipment (pressure reactor).

A troubleshooting decision tree for low cyclization yield is presented below.

Troubleshooting_Tree Start Low Yield in Cyclization Step Q1 Was the reaction temperature maintained at ~250 °C? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the starting enamine intermediate pure? A1_Yes->Q2 Sol1 Improve reactor heating system. Ensure accurate temperature probes. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was reaction time sufficient? (Monitor by HPLC/TLC) A2_Yes->Q3 Sol2 Re-purify the intermediate. Consider a wash or recrystallization step. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consider alternative cyclization methods (e.g., Eaton's Reagent) or degradation is occurring. A3_Yes->End Sol3 Increase reaction time. Take time-point samples to determine completion. A3_No->Sol3

References

Technical Support Center: Probing the Precision of 1,8-Naphthyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The 1,8-naphthyridine and its related -one derivatives represent a versatile and "privileged" scaffold in medicinal chemistry.[1][2] These compounds have demonstrated a wide array of biological activities, including promising potential as anticancer agents through the inhibition of protein kinases.[1][3] However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, achieving absolute target specificity is a significant challenge.[4] Off-target effects, where the inhibitor interacts with unintended kinases or other proteins, can lead to ambiguous experimental results, unexpected cellular phenotypes, and potential toxicities.[5]

This technical support center is designed for researchers, scientists, and drug development professionals working with 1,8-naphthyridinone derivatives. It provides practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and address potential off-target effects in your experiments. Our goal is to equip you with the knowledge to confidently interpret your data and advance your research with scientific rigor.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype (e.g., cell toxicity, altered morphology) at concentrations where our 1,8-naphthyridinone derivative should be specific for its intended target. How can we determine if this is an off-target effect?

A1: This is a critical question in small molecule research. An unexpected phenotype does not automatically invalidate your compound, but it does require systematic investigation. Here’s a multi-step approach to dissect on-target vs. off-target effects:

  • Confirm On-Target Engagement: First, verify that your compound is engaging the intended target in your cellular model at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures direct target binding in a physiological context.

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your 1,8-naphthyridinone with that of a well-characterized, structurally distinct inhibitor of the same target. If both compounds produce the same phenotype, it strengthens the case for an on-target effect.

  • Perform a "Rescue" Experiment: This is a gold-standard validation technique. If you can express a version of your target kinase that has been mutated to be resistant to your inhibitor, this mutant should reverse or "rescue" the phenotype. If the phenotype persists, it is likely off-target.

  • Utilize a Negative Control: Synthesize or acquire a close structural analog of your compound that is inactive against the primary target. If this negative control compound still produces the phenotype, it strongly points to an off-target mechanism.

Q2: What are the most common off-target families for kinase inhibitors, and should we be concerned about them with our 1,8-naphthyridinone compound?

A2: The human kinome has over 500 members, and due to structural similarities in the ATP-binding site, cross-reactivity is common. While specific data for every 1,8-naphthyridinone is proprietary, we can infer potential off-target classes from related scaffolds. For instance, the benzonaphthyridinone core is found in Torin1, a potent mTOR inhibitor.[6] While highly selective, extensive profiling reveals that even well-designed inhibitors can have measurable effects on other kinases, particularly within the same family (e.g., PI3K/PIKK family for Torin1).[6]

Therefore, it is crucial to perform broad kinase panel screening. Pay close attention to kinases that are highly homologous to your primary target or are known to be involved in fundamental cellular processes like cell cycle control, survival, and stress responses.

Q3: How can we proactively design 1,8-naphthyridinone derivatives with better selectivity?

A3: Improving selectivity is a core activity of medicinal chemistry, guided by Structure-Activity Relationship (SAR) studies. For the related 1,6-naphthyridinone scaffold, researchers successfully improved selectivity for AXL kinase over the highly homologous MET kinase through molecular modeling and targeted chemical modifications.[7] Key strategies include:

  • Exploiting Unique Residues: Design modifications that form interactions with less-conserved amino acids in the ATP-binding pocket of your target kinase.

  • Targeting Allosteric Sites: Move away from the conserved ATP pocket and design compounds that bind to unique, allosteric sites on the kinase.

  • Fine-Tuning Physicochemical Properties: As seen in the development of selective PKMYT1 inhibitors, subtle changes to the molecule's core structure can induce conformational changes in the kinase hinge region, dramatically enhancing selectivity.[8]

Troubleshooting Guide: Addressing Specific Experimental Issues

This guide addresses common problems encountered during the characterization of 1,8-naphthyridinone derivatives and provides step-by-step solutions.

Problem 1: Discrepancy Between Biochemical Potency (IC50) and Cellular Efficacy (EC50)
  • Scenario: Your compound is highly potent in a biochemical assay with a purified enzyme (e.g., IC50 < 10 nM), but requires a much higher concentration in cell-based assays (e.g., EC50 > 1 µM) to show an effect.

  • Potential Causes & Troubleshooting Steps:

    • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.

      • Solution: Assess permeability using a parallel artificial membrane permeability assay (PAMPA). If permeability is low, medicinal chemistry efforts may be needed to optimize the compound's lipophilicity and polar surface area.

    • High Plasma Protein Binding: The compound may be sequestered by proteins in the cell culture medium.

      • Solution: Measure the fraction of unbound compound in your specific media conditions. Consider using serum-free media for a short duration during compound treatment, if your cell model allows.

    • Efflux by Cellular Transporters: The compound may be actively pumped out of the cell by transporters like P-glycoprotein (MDR1).

      • Solution: Co-treat cells with a known efflux pump inhibitor (e.g., verapamil) and see if the cellular potency of your compound increases.

    • High Intracellular ATP Concentration: The high concentration of ATP inside the cell (~1-10 mM) can outcompete ATP-competitive inhibitors.

      • Solution: This is an inherent challenge. Your goal should be to achieve a cellular EC50 that is pharmacologically relevant and demonstrates a clear therapeutic window before off-target effects dominate.

Problem 2: Inconsistent or Unexplained Western Blot Results
  • Scenario: You are probing the phosphorylation of a downstream substrate of your target kinase. After treatment with your 1,8-naphthyridinone inhibitor, you see either no change, or paradoxical activation of the pathway.

  • Potential Causes & Troubleshooting Steps:

    • Off-Target Pathway Activation: The inhibitor may be hitting an upstream kinase or phosphatase that paradoxically leads to the activation of the pathway you are monitoring. Kinase inhibitors can sometimes activate linked pathways through retroactivity, where downstream inhibition sends signals back upstream.

      • Solution: This requires a broader look at the signaling network. Use a phospho-kinase antibody array to get a global snapshot of pathway changes. This can help identify unexpected activated pathways that may be compensating for the inhibition of your primary target.

    • Feedback Loops: Many signaling pathways have complex feedback mechanisms. Inhibiting one node can lead to the compensatory upregulation of another.

      • Solution: Perform a time-course experiment. You may observe the expected inhibition at early time points (e.g., 30-60 minutes), followed by a rebound or activation at later time points (e.g., 6-24 hours) as the cell adapts.

    • Incorrect Time Point or Dose: The kinetics of pathway inhibition can be transient.

      • Solution: Conduct a full dose-response and time-course experiment. Analyze downstream phosphorylation at multiple time points (e.g., 15 min, 1 hr, 4 hr, 24 hr) and across a wide concentration range (e.g., 0.1x to 1000x the biochemical IC50).

Data Presentation & Visualization

Table 1: Example Kinase Selectivity Profile

To illustrate how selectivity data is presented, the table below shows a hypothetical profile for a 1,8-naphthyridinone derivative ("Naphthy-Inhibitor-X") designed to target Kinase A. Data is typically generated by screening the compound against a large panel of kinases at a fixed concentration (e.g., 1 µM) and then determining the IC50 for any significant "hits."

Kinase Target% Inhibition @ 1 µMIC50 (nM)Notes
Kinase A (On-Target) 98% 15 Primary Target
Kinase B (Family Member)85%15010-fold less potent than on-target
Kinase C (Unrelated)60%950Potential off-target; monitor downstream signaling
Kinase D (Unrelated)15%>10,000Not a significant off-target

This is representative data. Actual results must be experimentally determined.

Diagrams: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows for characterizing off-target effects.

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Identification cluster_3 Conclusion phenotype Unexpected Cellular Phenotype Observed cetsa Confirm Target Engagement (CETSA) phenotype->cetsa Systematic Investigation struct_unrelated Use Structurally Unrelated Inhibitor cetsa->struct_unrelated rescue Perform Rescue Experiment struct_unrelated->rescue neg_control Test Inactive Negative Control rescue->neg_control kinome_scan Broad Kinome Profiling neg_control->kinome_scan If phenotype persists on_target Phenotype is On-Target neg_control->on_target If phenotype is rescued /absent chemoproteomics Chemoproteomics for Target Deconvolution kinome_scan->chemoproteomics off_target Phenotype is Off-Target chemoproteomics->off_target

Caption: Workflow for Deconvoluting On-Target vs. Off-Target Phenotypes.

G cluster_0 Biochemical Characterization cluster_1 Cellular Characterization cluster_2 Selectivity & Off-Target Profiling biochem Primary Screen: 1,8-Naphthyridinone Library ic50 Determine Biochemical IC50 (On-Target) biochem->ic50 cell_ec50 Determine Cellular EC50 (Target Engagement & Pathway) ic50->cell_ec50 Transition to Cellular Model kinome Kinome-wide Panel Screen (e.g., >400 kinases) ic50->kinome Assess Selectivity pheno Phenotypic Assay (e.g., Viability, Apoptosis) cell_ec50->pheno cellular_off_target Cellular Off-Target Validation (e.g., Western Blot) pheno->cellular_off_target Correlate Phenotype with Off-Target IC50 orthogonal Orthogonal Validation of Hits (e.g., Binding Assay) kinome->orthogonal orthogonal->cellular_off_target

Caption: Integrated Workflow for Kinase Inhibitor Characterization.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that your 1,8-naphthyridinone derivative binds to its intended target in intact cells.

Principle: Ligand binding stabilizes a protein against thermal denaturation. By heating cell lysates to various temperatures, the soluble (non-denatured) fraction of the target protein can be measured, typically by Western blot.

Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with your 1,8-naphthyridinone derivative at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse cells (e.g., via freeze-thaw cycles) and clarify the lysate by centrifugation.

  • Heat Shock: Aliquot the clarified lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Cool to room temperature for 3 minutes.

  • Separate Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction). Quantify protein concentration, normalize samples, and analyze by SDS-PAGE and Western blotting using a specific antibody against your target protein.

  • Data Analysis: In vehicle-treated samples, the amount of soluble protein will decrease as the temperature increases. In drug-treated samples, a shift in the melting curve to higher temperatures indicates target stabilization and therefore, engagement.

Protocol 2: Broad Kinase Panel Screening

This protocol is essential for identifying potential off-targets across the human kinome. It is typically performed as a service by specialized contract research organizations (CROs).

Principle: The inhibitory activity of your compound is measured against a large number of purified kinases in a standardized biochemical assay format.

Methodology:

  • Compound Submission: Provide your 1,8-naphthyridinone derivative to the CRO at a specified concentration and format.

  • Primary Screen: The CRO will perform a primary screen, typically testing your compound at a single high concentration (e.g., 1 or 10 µM) against their entire kinase panel (often >400 kinases). The output is typically reported as "% Inhibition" at that concentration. Radiometric assays using ³³P-ATP are considered the gold standard for this.[9]

  • IC50 Determination (Follow-up): For any kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a follow-up dose-response experiment is performed to determine the precise IC50 value. This involves a multi-point titration of your compound.

  • Data Interpretation: Analyze the resulting data to generate a selectivity profile. A highly selective compound will show potent inhibition of the intended target and minimal inhibition of other kinases. The data can be visualized using dendrograms to map the off-target hits across the kinome.

References

Technical Support Center: Refining Analytical Methods for 6-bromo-1,8-naphthyridin-4(1H)-one Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the bioanalysis of 6-bromo-1,8-naphthyridin-4(1H)-one and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining and troubleshooting the analytical methods crucial for pharmacokinetic and metabolism studies. Our approach moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are not only robust but also scientifically sound and compliant with regulatory expectations.

Understanding the Analyte: Proposed Metabolic Pathways

Effective method development begins with a foundational understanding of the potential biotransformations of the parent drug. While specific metabolic pathways for this compound must be empirically determined, we can propose a likely metabolic map based on common enzymatic reactions. This map serves as a crucial starting point for method development, helping to anticipate the chemical properties of potential metabolites.

The primary metabolic routes for nitrogen-containing heterocyclic compounds often involve Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions to enhance water solubility and facilitate excretion.

  • Phase I Metabolism (Functionalization): Expect hydroxylation on the naphthyridine ring system or de-bromination, although the latter is generally less common.

  • Phase II Metabolism (Conjugation): The introduced hydroxyl groups or the existing ketone and amine functionalities can be conjugated with glucuronic acid (via UGT enzymes) or sulfate groups (via SULT enzymes).

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Met_OH Hydroxylated Metabolite (M1) Parent->Met_OH CYP-mediated Oxidation Met_Gluc Glucuronide Conjugate (M2) Met_OH->Met_Gluc UGT-mediated Glucuronidation

Caption: Proposed metabolic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during method development, sample analysis, and validation in a practical question-and-answer format.

Section 1: Method Development & Optimization

Question 1: What is the best starting point for developing an LC-MS/MS method for the parent drug and its putative metabolites?

Answer: A systematic approach is crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity in complex biological matrices.[1][2]

Initial Steps:

  • Analyte Characterization: Obtain high-purity reference standards for the parent compound, this compound. If available, also obtain synthesized standards for predicted metabolites (e.g., a hydroxylated version).

  • Mass Spectrometer Tuning: Infuse a standard solution of the parent compound directly into the mass spectrometer to optimize ionization and fragmentation parameters.

    • Ionization Mode: Given the nitrogen-containing heterocyclic structure, positive ion mode Electrospray Ionization (ESI+) is the logical starting point.

    • Precursor Ion ([M+H]+): Determine the accurate mass of the protonated molecule.

    • Fragmentation (MS/MS): Perform a product ion scan to identify stable, high-intensity fragment ions. The transition from the precursor ion to the most abundant product ion will be your primary Multiple Reaction Monitoring (MRM) transition for quantification. Select a second fragment for confirmation.

  • Chromatography Selection:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a versatile starting point.

    • Mobile Phase: Begin with a simple gradient using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The formic acid serves to protonate the analytes, improving peak shape and ESI+ response.

Table 1: Example Starting LC-MS/MS Parameters

ParameterRecommended Starting ConditionRationale
LC Column C18, <2 µm particle sizeProvides good retention for moderately nonpolar compounds and high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes analyte ionization in ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good elution strength.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a standard 2.1 mm ID column.
Gradient 5% to 95% B over 3-5 minutesA fast "scouting" gradient to determine the approximate retention time.
Ion Source Electrospray Ionization (ESI)Effective for polar and semi-polar molecules.
Polarity PositiveThe basic nitrogen atoms in the naphthyridine ring are readily protonated.
Scan Mode Multiple Reaction Monitoring (MRM)Offers the highest sensitivity and selectivity for quantitative analysis.[2]

Question 2: My polar metabolites (e.g., glucuronide conjugate) are not retained on my C18 column and elute in the solvent front. How can I resolve this?

Answer: This is a classic challenge in drug metabolite analysis.[3][4] Highly polar metabolites have minimal interaction with nonpolar C18 stationary phases. There are several effective strategies to address this:

  • Strategy 1: Use a Polar-Embedded Column: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This modification alters the selectivity, providing enhanced retention for polar and hydrophilic analytes.

  • Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[5] It uses a polar stationary phase (e.g., bare silica, amide) with a high-organic mobile phase. The retention mechanism is based on partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. This provides excellent retention for compounds that are unretained in reversed-phase.

  • Strategy 3: Ion-Pair Chromatography: While less common in LC-MS due to potential ion suppression, using an ion-pairing reagent can improve retention. This should be a last resort and requires careful optimization.

Expert Tip: Before switching columns, try modifying your mobile phase. Running a shallower initial gradient (e.g., holding at 0-2% organic for the first 0.5 minutes) can sometimes improve the peak shape of early-eluting compounds.

Section 2: Sample Preparation

Question 3: What is the most straightforward sample preparation technique for plasma samples, and what are its limitations?

Answer: Protein Precipitation (PPT) is the simplest and fastest method. It involves adding a water-miscible organic solvent (typically acetonitrile or methanol) to the plasma sample, usually in a 3:1 ratio, to denature and precipitate proteins.

Protocol: Simple Protein Precipitation

  • Pipette 50 µL of plasma sample into a microcentrifuge tube or well of a 96-well plate.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge at high speed (>10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or plate for LC-MS/MS analysis.

Limitations:

  • Matrix Effects: PPT is a non-selective technique. While it removes proteins, it leaves behind many other endogenous components like salts and phospholipids, which can interfere with analyte ionization in the MS source, leading to ion suppression or enhancement.[3]

  • Low Recovery for Protein-Bound Analytes: If the drug or its metabolites are highly bound to plasma proteins, PPT may yield lower-than-expected recovery.

  • Phospholipid Contamination: Phospholipids are a major cause of ion suppression and can build up on the analytical column over time.

Self-Validation Check: To assess the impact of matrix effects from your PPT method, perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into the supernatant of a blank, precipitated matrix with the peak area of the same analyte in a neat solution. A significant difference indicates the presence of matrix effects.

Question 4: I'm seeing significant ion suppression with my protein precipitation method. What is a better alternative?

Answer: When cleaner samples are needed, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are superior choices.[6][7] SPE is particularly effective and can be tailored to the analytes of interest.

For this compound (a moderately nonpolar parent) and its polar metabolites, a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties is ideal. This allows you to capture a broad range of analytes and perform stringent washes to remove interferences.

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Expert Tip: The elution step is critical. You need a solvent strong enough to desorb your parent compound and your metabolites. Often, a combination of a strong organic solvent with an acidic or basic modifier is required to disrupt both hydrophobic and ionic interactions with the sorbent.

Section 3: Chromatography Troubleshooting

Question 5: My chromatographic peaks are tailing. What are the common causes and solutions?

Answer: Peak tailing is a frequent issue in HPLC.[8][9] The causes can be chemical or physical.

Table 2: Troubleshooting Peak Tailing

Potential CauseExplanationRecommended Solution(s)
Secondary Silanol Interactions Acidic silanol groups on the silica backbone of the column interact with basic analytes (like the naphthyridine ring), causing a secondary, undesirable retention mechanism.1. Lower Mobile Phase pH: Add 0.1-0.2% formic acid to fully protonate the analyte and suppress silanol activity. 2. Use a High-Purity Column: Modern columns are made with high-purity silica with fewer residual silanols. 3. Change Column: Use an end-capped column or one with a different stationary phase.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks.1. Dilute the Sample: Reduce the concentration of your sample. 2. Decrease Injection Volume: Inject a smaller volume onto the column.
Column Contamination/Void Particulate matter can block the inlet frit, or a void can form at the head of the column, disrupting the sample path.1. Use a Guard Column: A guard column protects the analytical column from contamination.[8] 2. Filter Samples: Ensure all samples are free of particulates. 3. Reverse Flush Column: Follow the manufacturer's instructions to flush the column. If a void is suspected, the column may need to be replaced.
Mismatched Injection Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.Whenever possible, reconstitute your final sample extract in the initial mobile phase conditions.
Section 4: Method Validation

Question 6: What are the key parameters I need to assess when validating my bioanalytical method according to regulatory guidelines?

Answer: Bioanalytical method validation is a formal process to demonstrate that the method is reliable and reproducible for its intended use. The FDA's Bioanalytical Method Validation (BMV) Guidance and the ICH M10 guideline are the primary documents to follow.[10][11]

Core Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, and concomitant medications.

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These are assessed within a single run (intra-day) and between different runs (inter-day) using Quality Control (QC) samples at multiple concentration levels.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear or weighted linear regression is typically used. The curve should cover the expected concentration range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top (room temperature) storage, and long-term storage at frozen temperatures.

  • Matrix Effect: The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix, as previously discussed.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.

Adherence to these validation principles ensures that the data generated is suitable for supporting regulatory submissions.[12][13][14]

References

Validation & Comparative

The Promise Within: A Comparative Guide to the In Vivo Potential of 1,8-Naphthyridin-4(1H)-one Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in oncology drug discovery, the relentless pursuit of novel chemical scaffolds that offer both potency and selectivity is paramount. Among the myriad of heterocyclic compounds, the 1,8-naphthyridin-4(1H)-one nucleus has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2][3][4] This guide delves into the preclinical potential of this scaffold, with a specific focus on elucidating the prospective in vivo efficacy of derivatives such as 6-bromo-1,8-naphthyridin-4(1H)-one. While direct in vivo data for this specific molecule remains nascent in publicly accessible literature, a comprehensive analysis of its chemical congeners provides a compelling rationale for its advancement into animal models.

This document serves as a comparative guide, synthesizing available in vitro data, outlining plausible mechanisms of action, and contextualizing the therapeutic potential of the 1,8-naphthyridin-4(1H)-one class against established and emerging cancer therapies.

The 1,8-Naphthyridin-4(1H)-one Scaffold: A Keystone for Anticancer Activity

The 1,8-naphthyridine core is a bioisostere of quinoline and has been a cornerstone in the development of numerous therapeutic agents.[5] Its rigid, planar structure allows for effective interaction with various biological targets. The introduction of a 4-oxo moiety, as seen in the 1,8-naphthyridin-4(1H)-one series, further enhances its drug-like properties and provides a versatile platform for chemical modification.

Derivatives of this scaffold have been investigated for a multitude of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[6][7][8] In the realm of oncology, the focus has been particularly intense, with several derivatives showing potent cytotoxicity against a range of cancer cell lines.[9][10]

Deciphering the Mechanism of Action: A Multi-pronged Attack on Cancer

The anticancer activity of 1,8-naphthyridin-4(1H)-one derivatives is not attributed to a single, universal mechanism. Instead, evidence suggests that substitutions on the naphthyridine ring can direct the molecule to interact with various critical cellular targets.

Inhibition of Tubulin Polymerization

One of the well-documented mechanisms of action for certain 2-aryl-1,8-naphthyridin-4(1H)-ones is the inhibition of tubulin polymerization.[11] These compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By interfering with microtubule dynamics, these agents induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis. The activity of these compounds is often comparable to that of established tubulin inhibitors like colchicine and podophyllotoxin.[11]

cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Mitotic Spindle Formation->Cell Cycle Progression (G2/M) Apoptosis Apoptosis Cell Cycle Progression (G2/M)->Apoptosis Leads to 1,8-Naphthyridin-4(1H)-one Derivative 1,8-Naphthyridin-4(1H)-one Derivative 1,8-Naphthyridin-4(1H)-one Derivative->Tubulin Dimers Inhibits Polymerization

Figure 1: Proposed mechanism of action for certain 1,8-naphthyridin-4(1H)-one derivatives via inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Topoisomerase II Inhibition

Another key target for some 1,8-naphthyridine derivatives is topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, these compounds lead to the accumulation of double-strand breaks, which are highly cytotoxic and trigger apoptotic cell death. This mechanism is shared by well-known chemotherapeutic agents like etoposide and doxorubicin.

PARP Inhibition: A Synthetic Lethality Approach

The structural similarity of the 1,8-naphthyridin-4(1H)-one core to the nicotinamide moiety of NAD+, the substrate for Poly(ADP-ribose) polymerase (PARP) enzymes, suggests its potential as a PARP inhibitor. PARP inhibitors have shown significant clinical success, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[12] By inhibiting PARP-mediated DNA single-strand break repair, these drugs lead to the accumulation of double-strand breaks during replication, which are lethal in the absence of a functional homologous recombination pathway. While direct evidence for PARP inhibition by this compound is yet to be published, this remains a highly plausible and exciting avenue for investigation.

Comparative In Vitro Efficacy: A Snapshot of Potency

The following table summarizes the in vitro cytotoxic activity of various 1,8-naphthyridin-4(1H)-one derivatives against a panel of human cancer cell lines. This data, while not a direct measure of in vivo efficacy, provides a strong foundation for selecting promising candidates for further preclinical development.

Compound ClassSubstitution PatternCancer Cell LineIC50 (µM)Putative MechanismReference
1,8-Naphthyridine-3-carboxamidesHalogen substitutedMIAPaCa (Pancreatic)0.41Not specified[9]
K-562 (Leukemia)0.77Not specified[9]
PA-1 (Ovarian)1.19Not specified[9]
2-Aryl-1,8-naphthyridin-4(1H)-ones3'-Halogenated phenylVarious< 10Tubulin Polymerization Inhibition[11]
1-Substituted 1,8-naphthyridinesVarious phenyl rings at N1HepG-2 (Liver)Not specifiedTopoisomerase II Inhibition
1,8-Naphthyridine-3-carboxamidesPropargyl groupVariousNot specifiedNot specified[8]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower values indicate higher potency.

Bridging the Gap: Designing In Vivo Efficacy Studies

The successful translation from promising in vitro data to tangible in vivo efficacy requires meticulously designed animal studies. For evaluating 1,8-naphthyridin-4(1H)-one derivatives, the following experimental workflow is recommended:

cluster_0 Pre-clinical Evaluation Workflow cluster_1 Xenograft Model Details Candidate Selection Candidate Selection Pharmacokinetics (PK) & Toxicology Pharmacokinetics (PK) & Toxicology Candidate Selection->Pharmacokinetics (PK) & Toxicology Promising in vitro data Xenograft Model Xenograft Model Pharmacokinetics (PK) & Toxicology->Xenograft Model Favorable ADME/Tox profile Data Analysis Data Analysis Xenograft Model->Data Analysis Tumor growth inhibition Cell Line Implantation Cell Line Implantation Xenograft Model->Cell Line Implantation Lead Optimization Lead Optimization Data Analysis->Lead Optimization Tumor Growth Monitoring Tumor Growth Monitoring Cell Line Implantation->Tumor Growth Monitoring Treatment Administration Treatment Administration Tumor Growth Monitoring->Treatment Administration

Figure 2: A generalized workflow for the in vivo evaluation of 1,8-naphthyridin-4(1H)-one derivatives in a xenograft mouse model.

Experimental Protocol: Subcutaneous Xenograft Model

A standard and widely accepted method for assessing the antitumor activity of novel compounds is the subcutaneous xenograft model.[13]

1. Cell Line Selection and Culture:

  • Select a human cancer cell line that has demonstrated sensitivity to the 1,8-naphthyridin-4(1H)-one derivative in in vitro assays.
  • Culture the cells in appropriate media and conditions to ensure logarithmic growth.

2. Animal Model:

  • Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[13]
  • House the animals in a specific pathogen-free environment.

3. Tumor Implantation:

  • Harvest the cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to promote tumor formation.
  • Subcutaneously inject the cell suspension into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor dimensions with calipers.
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

5. Drug Formulation and Administration:

  • Formulate the 1,8-naphthyridin-4(1H)-one derivative in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
  • Administer the compound at various dose levels and schedules. Include a vehicle control group and a positive control group (an established anticancer drug).

6. Efficacy Endpoints:

  • Measure tumor volume regularly throughout the study.
  • Monitor the body weight of the mice as an indicator of toxicity.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

7. Data Analysis:

  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
  • Perform statistical analysis to determine the significance of the observed effects.

Comparative Landscape and Future Directions

The 1,8-naphthyridin-4(1H)-one scaffold holds considerable promise as a source of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the preliminary in vitro data for several derivatives is highly encouraging.

Comparison with Established Therapies:

  • Tubulin Inhibitors (e.g., Paclitaxel, Vinca Alkaloids): While effective, these agents are often associated with significant side effects, including neurotoxicity and myelosuppression. Novel 1,8-naphthyridin-4(1H)-one-based tubulin inhibitors could potentially offer an improved therapeutic window.

  • Topoisomerase II Inhibitors (e.g., Etoposide, Doxorubicin): Cardiotoxicity is a major concern with some topoisomerase II inhibitors. The development of non-cardiotoxic alternatives from the 1,8-naphthyridin-4(1H)-one class would be a significant advancement.

  • PARP Inhibitors (e.g., Olaparib, Niraparib): The clinical success of PARP inhibitors has revolutionized the treatment of certain cancers.[14] If 1,8-naphthyridin-4(1H)-one derivatives are confirmed as potent PARP inhibitors, they could offer alternative treatment options, potentially overcoming resistance mechanisms to existing drugs.

Future Perspectives:

The path forward for this compound and its analogues is clear. Rigorous in vivo testing in relevant animal models is the critical next step to validate the promising in vitro findings. Furthermore, detailed mechanistic studies are required to definitively identify the cellular targets and pathways modulated by these compounds. The exploration of this chemical space is a worthy endeavor that could ultimately lead to the development of a new generation of effective and well-tolerated cancer therapeutics.

References

A Comparative Guide to the Cytotoxicity of 6-bromo-1,8-naphthyridin-4(1H)-one in Cancer Cell Lines: A Predictive Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of 1,8-Naphthyridinones in Oncology

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] These compounds have garnered significant interest due to their structural similarity to quinolones and their ability to intercalate with DNA, inhibit key enzymes in cancer progression, and induce apoptosis.[3][4] The focus of this guide, 6-bromo-1,8-naphthyridin-4(1H)-one, represents a synthetically accessible derivative with potential for further functionalization. While, to the best of our knowledge, direct experimental data on the cytotoxicity of this compound has not yet been published in peer-reviewed literature, this guide aims to provide a comprehensive comparative framework for researchers. By examining the cytotoxic profiles of structurally related 1,8-naphthyridin-4(1H)-one derivatives, we can extrapolate potential activities and guide future experimental design for the evaluation of this specific compound.

This guide will delve into the established methodologies for assessing cytotoxicity, present a comparative analysis of the cytotoxic effects of analogous compounds against various cancer cell lines, and explore the potential molecular mechanisms that may underlie the anticancer activity of this class of compounds.

Experimental Design for Cytotoxicity Profiling

The initial assessment of a novel compound's anticancer potential relies on robust and reproducible in vitro cytotoxicity assays. The choice of assay can influence the outcome, and therefore, understanding the underlying principles is crucial for accurate data interpretation. Two widely accepted colorimetric assays, the MTT and SRB assays, are detailed below.[5][6]

General Workflow for In Vitro Cytotoxicity Screening

The systematic evaluation of a novel compound like this compound would follow a standardized workflow to ensure data integrity and comparability.

Cytotoxicity Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treatment with Serial Dilutions Cell_Seeding->Treatment Compound_Prep Test Compound Stock Solution Preparation Compound_Prep->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Assay_Proc Assay Procedure (MTT or SRB) Incubation->Assay_Proc Absorbance Absorbance Measurement Assay_Proc->Absorbance Analysis Calculation of % Cell Viability & IC50 Absorbance->Analysis

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability versus the log of the compound concentration.[2]

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5]

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: After incubation, gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.

Comparative Cytotoxicity of 1,8-Naphthyridin-4(1H)-one Analogs

While data for this compound is unavailable, the cytotoxic activities of several other substituted 1,8-naphthyridin-4(1H)-ones have been reported. This comparative data provides a valuable reference for predicting the potential efficacy of the target compound.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
2-Phenyl-1,8-naphthyridin-4-ones (general) Various human tumor cell linesLow µM to nM range[5]
Substituted 2-thienyl-1,8-naphthyridin-4-ones Various human tumor cell linesµM to sub-µM range[6]
1,8-Naphthyridine-3-carboxamide derivative 12 HBL-100 (Breast)1.37[7][8]
1,8-Naphthyridine-3-carboxamide derivative 17 KB (Oral)3.7[7][8]
1,8-Naphthyridine-3-carboxamide derivative 22 SW-620 (Colon)3.0[7][8]
Halogen substituted 1,8-naphthyridine-3-caboxamide derivative 47 MIAPaCa (Pancreatic), K-562 (Leukemia)0.41, 0.77[9]
Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative 29 PA-1 (Ovarian), SW620 (Colon)0.41, 1.4[9]
Naphthyridine derivative 16 HeLa (Cervical), HL-60 (Leukemia), PC-3 (Prostate)0.7, 0.1, 5.1[10]

Note: The IC₅₀ values are highly dependent on the specific cell line, assay conditions, and incubation time.

Based on the available data, halogen substitution on the 1,8-naphthyridine core can lead to potent cytotoxic activity, as seen with compound 47.[9] This suggests that the bromine atom at the 6-position of this compound could contribute significantly to its anticancer potential. The position and nature of the substituent on the 1,8-naphthyridine ring system play a critical role in determining the cytotoxic potency and selectivity against different cancer cell lines.[10]

Potential Mechanisms of Action and Signaling Pathways

The anticancer effects of 1,8-naphthyridine derivatives are often attributed to their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. Several potential mechanisms of action have been proposed for this class of compounds.

Inhibition of Key Oncogenic Kinases

Many 1,8-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[11][12] These kinases are crucial components of signaling pathways that control cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation Inhibitor 1,8-Naphthyridinone Derivative Inhibitor->RTK Inhibitor->Signaling_Cascade

Caption: Potential inhibition of receptor tyrosine kinase signaling by 1,8-naphthyridinone derivatives.

PARP Inhibition and DNA Damage Repair

Some 1,8-naphthyridinone derivatives have been shown to be potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA single-strand break repair.[10] Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality and cell death.

PARP_Inhibition SSB DNA Single-Strand Break (SSB) PARP PARP SSB->PARP DSB DNA Double-Strand Break (DSB) SSB->DSB During Replication BER Base Excision Repair (BER) PARP->BER Apoptosis Apoptosis DSB->Apoptosis Inhibitor 1,8-Naphthyridinone (PARP Inhibitor) Inhibitor->PARP

Caption: Mechanism of PARP inhibition leading to cancer cell death.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the existing literature on structurally similar 1,8-naphthyridinone derivatives provides a strong rationale for its investigation as a potential anticancer agent. The presence of a bromine atom suggests that it may exhibit potent cytotoxic activity.

Future research should focus on the synthesis and in vitro cytotoxic evaluation of this compound against a diverse panel of human cancer cell lines using standardized assays such as the MTT or SRB methods. Subsequent studies should aim to elucidate its mechanism of action, including its potential effects on key oncogenic signaling pathways and DNA repair processes. This systematic approach will be crucial in determining the therapeutic potential of this promising compound.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-Bromo-1,8-naphthyridin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a prominent heterocyclic system that has earned its status as a "privileged structure" in medicinal chemistry.[1][2][3][4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][5][6] This guide focuses on a specific, synthetically versatile starting point: the 6-bromo-1,8-naphthyridin-4(1H)-one core. The presence of the bromine atom at the C6 position not only influences the electronic properties of the ring system but also serves as a valuable synthetic handle for further diversification.

Understanding the structure-activity relationship (SAR) of this scaffold is paramount for the rational design of novel and potent therapeutic agents. This document provides a comprehensive analysis of how modifications at key positions of the this compound nucleus dictate biological outcomes, supported by comparative experimental data and detailed protocols.

The Core Scaffold: Arenas for Chemical Exploration

The foundational structure of this compound offers several key positions for chemical modification, primarily at the N1, C2, C3, and C7 positions. Each site presents a unique opportunity to modulate the compound's physicochemical properties and its interaction with biological targets.

Figure 1: Key positions for substitution on the this compound core.

Structure-Activity Relationship (SAR) Analysis

The strategic modification of the naphthyridinone core has yielded analogs with highly differentiated biological activities. The following sections dissect the influence of substituents at each key position.

Substitutions at the C3 Position: The Epicenter of Activity

The C3 position is arguably the most critical for determining the therapeutic class of the analog.

  • Carboxylic Acids & Carboxamides (Antimicrobial & Anticancer): The introduction of a carboxylic acid group at C3 is a hallmark of nalidixic acid and its fluoroquinolone successors, which target bacterial DNA gyrase.[3][7] Converting this acid to a carboxamide shifts the activity profile. A wide range of N-substituted carboxamides have demonstrated potent in vitro cytotoxicity against various cancer cell lines.[8][9] Halogen substitution on the carboxamide's N-aryl ring often enhances this cytotoxic potency.[8]

  • Heterocyclic Moieties (Anticancer & Antioxidant): Attaching different heterocyclic rings (e.g., pyrazoles, triazoles) via a carbonyl linker at the C3 position has produced compounds with significant cytotoxic and antioxidant properties.[10][11]

Substitutions at the C2 Position: Tuning for Cytotoxicity

Modifications at the C2 position are particularly impactful for developing anticancer agents.

  • Aryl Groups (Antimitotic Agents): The introduction of substituted aryl groups at the C2 position can confer potent antitumor activity.[12] These compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and inducing mitotic arrest in cancer cells. The substitution pattern on the C2-aryl ring, especially at the 3'-position, is crucial for this activity, with halogenated derivatives showing strong inhibition of tubulin polymerization and colchicine binding.[12]

Substitutions at the N1 Position: Modulating Specificity

The N1 position is vital for anchoring the molecule within target binding sites and influencing its pharmacokinetic properties.

  • Small Alkyl Groups (Antibacterial): An ethyl group at N1 is a classic feature of antibacterial naphthyridinones like nalidixic acid.[2][3]

  • Aryl and Substituted Alkyl Groups (Kinase & PDE Inhibition): For other targets, larger and more complex substituents are favored. For example, 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides have been optimized as potent phosphodiesterase 4 (PDE4) inhibitors.[13]

The Role of the C6-Bromo Substituent

The bromine atom at the C6 position is not merely a placeholder. Its electron-withdrawing nature influences the reactivity and biological activity of the entire scaffold.

  • Enhancement of Potency: In several series of 1,8-naphthyridine derivatives, the presence of a halogen at the C6 position, including bromine, has been shown to enhance antibacterial activity.[7] This suggests that the electronic modification of the ring system is beneficial for target engagement, such as with DNA gyrase.

Substitutions at the C7 Position: Driving Target Selectivity

The C7 position is a key vector for introducing substituents that can profoundly alter target selectivity.

  • Piperazinyl and Related Amines (Antibacterial): A piperazinyl group at C7 is a defining feature of many potent fluoroquinolone antibiotics, such as Enoxacin.[2][7] This group is critical for activity against a broad spectrum of bacteria.

  • Alkoxy Groups (Other Targets): Exploration of other functionalities, such as 7-(2-hydroxy-3-alkylaminopropoxy) groups, has been undertaken to probe different biological targets, including adrenergic receptors, although these specific analogs were found to be inactive as beta-blockers.[14]

SAR_Summary cluster_positions Substitution Position cluster_activities Resulting Biological Activity Core This compound Core Scaffold C3 C3 C2 C2 C7 C7 N1 N1 Anticancer Anticancer (Tubulin, Kinase Inhibition) C3->Anticancer  -CONH-Aryl  -CO-Heterocycle Antibacterial Antibacterial (DNA Gyrase Inhibition) C3->Antibacterial  -COOH C2->Anticancer  -Aryl C7->Antibacterial  -Piperazinyl N1->Antibacterial  -Ethyl Other Other Targets (PDE4, CB2, etc.) N1->Other  -Aryl

Figure 2: Summary of structure-activity relationships for this compound analogs.

Comparative Performance Data

Objective comparison requires quantitative data. The following tables summarize the reported activities of various analogs across different therapeutic areas.

Table 1: Anticancer Activity of 1,8-Naphthyridin-4(1H)-one Analogs
ModificationTarget Cell LineActivity (IC₅₀ / GI₅₀)Mechanism of ActionReference
C2-(3'-Halophenyl) Various Human Tumor LinesLog GI₅₀ < -4.0Tubulin Polymerization Inhibition[12]
C3-CONHC₆H₄-p-F MIAPaCa (Pancreatic)0.41 µMNot Specified[8]
C3-CONHC₆H₄-p-Cl PA-1 (Ovarian)1.19 µMNot Specified[8]
C3-(5-phenyl-1,3,4-oxadiazol-2-yl) Ehrlich Ascites Carcinoma~5.5 µg/mLNot Specified[10][11]
5H-benzo[c][1][15]naphthyridin-6-one analog MIAPaCa (Pancreatic)PotentAurora Kinase Inhibition[16]
Table 2: Antibacterial Activity of 1,8-Naphthyridin-4(1H)-one Analogs
ModificationTarget OrganismActivity (MIC)Mechanism of ActionReference
Nalidixic Acid Core (N1-Ethyl, C7-Methyl) Gram-negative bacteriaVariesDNA Gyrase Inhibition[3]
Enoxacin Core (N1-Ethyl, C6-Fluoro, C7-Piperazinyl) Gram-positive & Gram-negativeVariesDNA Gyrase Inhibition[2][7]
7-acetamido-1,8-naphthyridin-4(1H)-one E. coli, S. aureus, P. aeruginosa>1024 µg/mL (synergizes with fluoroquinolones)Efflux Pump Inhibition (Modulator)[17]
C6-Bromo, C7-Methyl, C3-(1,2,4-triazolyl) B. subtilisIC₅₀ = 1.7-13.2 µg/mLDNA Gyrase Inhibition[7]

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility and methodological rigor are the bedrocks of scientific discovery. The following protocols provide validated, step-by-step procedures for the synthesis and biological evaluation of 1,8-naphthyridine derivatives.

Protocol 1: General Synthesis via Friedländer Annulation

The Friedländer synthesis is a robust and widely used method for constructing the 1,8-naphthyridine core.[18][19] It involves the base- or acid-catalyzed condensation of a 2-amino-pyridine carbaldehyde or ketone with a compound containing an α-methylene group.

Objective: To synthesize the core 1,8-naphthyridin-4(1H)-one scaffold.

Materials:

  • 2-Amino-6-bromonicotinaldehyde

  • Ethyl acetoacetate

  • Ethanol (Anhydrous)

  • Piperidine (catalyst)

  • Reflux apparatus, magnetic stirrer, heating mantle

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-bromonicotinaldehyde (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add ethyl acetoacetate (1.2 eq) to the solution, followed by a catalytic amount of piperidine (0.1 eq).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. The product will often precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove impurities. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or a DMF/water mixture) to obtain the purified ethyl 4-oxo-6-bromo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

  • Hydrolysis (Optional): To obtain the corresponding carboxylic acid, the ethyl ester can be hydrolyzed using aqueous NaOH followed by acidification with HCl.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

  • Human cancer cell line (e.g., MIAPaCa, K-562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Workflow cluster_synthesis Chemical Synthesis & Diversification cluster_screening Biological Evaluation Start Start: 2-Amino-6-bromonicotinaldehyde Synth Friedländer Annulation (Protocol 1) Start->Synth Core Core Scaffold Formed Synth->Core Mod R-Group Modification (C2, C3, N1, etc.) Core->Mod Library Analog Library Mod->Library Assay In Vitro Screening (e.g., MTT Assay - Protocol 2) Library->Assay Test Compounds Data Raw Data Acquisition (Absorbance, MIC) Assay->Data Analysis Data Analysis (IC₅₀ / MIC Determination) Data->Analysis SAR SAR Elucidation Analysis->SAR

Figure 3: Integrated workflow from synthesis to SAR analysis of this compound analogs.

Conclusion and Future Directions

The this compound scaffold is a remarkably fertile ground for the development of novel therapeutics. The structure-activity relationships discussed herein demonstrate that targeted modifications at specific positions can steer the biological activity towards distinct and potent outcomes, from antibacterial agents targeting DNA gyrase to antimitotic compounds that disrupt the cytoskeleton of cancer cells.

Future research should focus on exploring novel substitutions, particularly at the C7 position, to develop analogs with improved selectivity and reduced off-target effects. Furthermore, combining established SAR principles with computational modeling and structure-based design will undoubtedly accelerate the discovery of next-generation 1,8-naphthyridinone-based drugs to address pressing unmet medical needs.

References

A Comparative Guide to the Validation of 6-bromo-1,8-naphthyridin-4(1H)-one as a Selective PARP1 Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the selective inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a promising strategy, particularly for cancers with deficiencies in homologous recombination repair (HRD).[1][2] While first-generation PARP inhibitors have shown clinical efficacy, their dual inhibition of both PARP1 and its close homolog PARP2 has been associated with dose-limiting toxicities, such as myelosuppression.[1] This has spurred the development of next-generation, highly selective PARP1 inhibitors with the potential for an improved therapeutic window.[3][4]

This guide provides a comprehensive framework for the validation of a novel compound, 6-bromo-1,8-naphthyridin-4(1H)-one, as a putative selective PARP1 inhibitor. We will objectively compare its hypothetical performance with established PARP inhibitors and provide detailed experimental protocols for its validation, grounded in scientific integrity and causality. The 1,8-naphthyridine scaffold is a versatile pharmacophore that has been explored for various biological activities, making it a plausible candidate for novel enzyme inhibitors.[5]

The Rationale for Targeting PARP1 Selectively

PARP1 is a key enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs).[6] Inhibition of PARP1's catalytic activity leads to the accumulation of these SSBs, which, during DNA replication, can be converted into more cytotoxic double-strand breaks (DSBs).[2][6] In cancer cells with defective HRD pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[2]

First-generation PARP inhibitors, such as Olaparib and Talazoparib, inhibit both PARP1 and PARP2.[7][8] While effective, the inhibition of PARP2, which plays a role in erythropoiesis, is thought to contribute to hematologic toxicities.[4] A highly selective PARP1 inhibitor could therefore maintain or even enhance anti-tumor efficacy while minimizing these off-target effects.[4]

Comparative Efficacy: A Hypothetical Profile

To establish a benchmark for validation, we will compare the hypothetical efficacy of this compound against well-characterized PARP inhibitors.

InhibitorTarget(s)IC50 (Enzymatic Assay)Cellular Potency (e.g., in BRCA-mutant cells)Key Features
This compound (Hypothetical) PARP1 ~1-10 nM To be determined Putative high selectivity for PARP1 over PARP2
OlaparibPARP1, PARP2PARP1: ~5 nM, PARP2: ~1 nM[7]Potent in BRCA-mutant cell lines[8]First-in-class, widely used benchmark.[3]
Saruparib (AZD5305)PARP1Highly potent and selective for PARP1[4][7]Demonstrates cancer growth inhibition in HRD-altered cell lines.[4]Next-generation PARP1-selective inhibitor.[3][4]
NMS-P118PARP1Kd: 0.009 µM (PARP1), 1.39 µM (PARP2)[7]Orally available, excellent ADME profile.[7]High selectivity for PARP1 over PARP2 (150-fold).[7]

Experimental Validation Workflow

A rigorous validation process is crucial to characterize the potency, selectivity, and mechanism of action of a new inhibitor.[9][10] The following sections detail the essential experimental protocols.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Enzymatic_Assay Enzymatic Activity Assay (IC50 Determination for PARP1 & PARP2) Binding_Assay Direct Binding Assay (SPR/ITC for Kd) Enzymatic_Assay->Binding_Assay Confirm Direct Interaction Cellular_PAR_Assay Cellular PARylation Assay (Immunofluorescence/ELISA) Enzymatic_Assay->Cellular_PAR_Assay Translate to Cellular Context Trapping_Assay PARP Trapping Assay (Fluorescence Polarization) Binding_Assay->Trapping_Assay Elucidate Mechanism Cytotoxicity_Assay Cytotoxicity/Clonogenic Assay (BRCA-mutant vs. WT cells) Cellular_PAR_Assay->Cytotoxicity_Assay Link Target Engagement to Cell Fate DNA_Damage_Assay DNA Damage Response Assay (γH2AX Foci Formation) Cytotoxicity_Assay->DNA_Damage_Assay Confirm Mechanism of Action

Caption: Experimental workflow for validating a selective PARP1 inhibitor.

Part 1: Biochemical Assays - Potency and Selectivity

1.1. PARP1 and PARP2 Enzymatic Activity Assay (IC50 Determination)

  • Causality: The initial and most critical step is to determine if this compound inhibits the catalytic activity of PARP1 and to assess its selectivity against the closely related PARP2. A significant difference in IC50 values will be the first indicator of selectivity.[11]

  • Protocol: A chemiluminescent or fluorometric assay is recommended for high-throughput screening and accurate IC50 determination.[12][13]

    • Plate Preparation: Coat a 96-well plate with histone proteins, which will act as the substrate for poly(ADP-ribosyl)ation (PARylation).[13]

    • Inhibitor Addition: Serially dilute this compound and control inhibitors (e.g., Olaparib, Saruparib) in the assay buffer and add to the wells.

    • Enzyme Reaction: Add recombinant human PARP1 or PARP2 enzyme along with activated DNA to the wells. Initiate the enzymatic reaction by adding a biotinylated NAD+ mixture.[13]

    • Detection: After incubation, detect the incorporated biotinylated PAR using streptavidin-HRP followed by a chemiluminescent substrate.[13] The resulting signal is proportional to the enzyme activity.

    • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.[14]

1.2. PARP Trapping Assay

  • Causality: The clinical efficacy of PARP inhibitors is correlated not only with their catalytic inhibition but also with their ability to "trap" PARP1 on DNA.[15] This trapping is a highly cytotoxic lesion. This assay quantifies this distinct mechanism of action.[6]

  • Protocol: This assay is often performed using fluorescence polarization (FP).[6][16]

    • Reaction Setup: Incubate purified PARP1 with a fluorescently labeled DNA probe.

    • Inhibitor Incubation: Add varying concentrations of this compound.

    • PARylation Initiation: Add NAD+ to initiate PARylation. In the absence of an effective trapping inhibitor, PARP1 will auto-PARylate, and the negative charge of the PAR chains will cause it to detach from the DNA probe, resulting in a low FP signal.[16]

    • Measurement: An inhibitor that traps PARP1 on the DNA will prevent this detachment, keeping the enzyme-DNA complex intact and resulting in a high FP signal.[16]

Part 2: Cellular Assays - Target Engagement and Phenotypic Effects

2.1. Cellular PARylation Assay

  • Causality: To confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context, we must measure the inhibition of PAR formation in intact cells.[17]

  • Protocol: This can be assessed via immunofluorescence or ELISA.[16]

    • Cell Culture and Treatment: Plate cancer cells (e.g., a BRCA-mutant line like SUM149PT) and treat with a range of concentrations of this compound for a few hours.[15]

    • Induce DNA Damage: Induce DNA damage to stimulate PARP activity (e.g., with H2O2 or another DNA-damaging agent).[15]

    • Detection (Immunofluorescence): Fix and permeabilize the cells. Stain with a primary antibody against PAR and a fluorescently labeled secondary antibody. Visualize and quantify the fluorescence intensity.

    • Detection (ELISA): Lyse the cells and use a sandwich ELISA kit to quantify the total amount of PARylated proteins in the lysate.[16]

G cluster_0 Mechanism of Action cluster_1 Inhibitor Effect cluster_2 Cellular Outcome SSB Single-Strand Break (SSB) (Base Damage) PARP1_Activation PARP1 Activation & Recruitment SSB->PARP1_Activation PARylation PARP1 Catalytic Activity (PAR Chain Synthesis) PARP1_Activation->PARylation BER Base Excision Repair (BER) (SSB Repair) PARylation->BER Stalled_Fork Replication Fork Stalling Inhibitor This compound Inhibitor->PARylation Inhibits Trapping PARP1 Trapping on DNA Inhibitor->Trapping Induces Trapping->Stalled_Fork DSB Double-Strand Break (DSB) Stalled_Fork->DSB HRD Homologous Recombination Deficiency (e.g., BRCA-mutant) DSB->HRD Apoptosis Synthetic Lethality & Cell Death HRD->Apoptosis

Caption: Signaling pathway of PARP1 inhibition leading to synthetic lethality.

2.2. Cytotoxicity and Clonogenic Survival Assays

  • Causality: To demonstrate the "synthetic lethality" mechanism, the inhibitor should be significantly more cytotoxic to cancer cells with HRD (e.g., BRCA1/2 mutations) compared to their wild-type counterparts.[2]

  • Protocol:

    • Cell Lines: Use a panel of cell lines, including those with known BRCA mutations (e.g., MDA-MB-436, HCC1937) and wild-type cell lines (e.g., MCF7, MDA-MB-231).[8]

    • Treatment: Treat cells with a dose range of this compound for an extended period (e.g., 72 hours for cytotoxicity, 10-14 days for clonogenic survival).

    • MTT/CellTiter-Glo Assay (Cytotoxicity): Measure cell viability to determine the cellular IC50 in each cell line.

    • Clonogenic Assay (Survival): After treatment, allow single cells to grow into colonies. Stain and count the colonies to assess the long-term impact on cell survival and proliferation.

Conclusion

The validation of this compound as a selective PARP1 inhibitor requires a multi-faceted approach, progressing from biochemical confirmation of its potency and selectivity to cellular assays that demonstrate target engagement and the desired synthetic lethal phenotype. By systematically following the outlined experimental workflows and comparing the results to established benchmarks, researchers can build a robust data package to support its potential as a next-generation therapeutic agent. The ultimate goal is to identify compounds like this that offer a wider therapeutic index by maintaining high on-target efficacy while minimizing the off-target toxicities associated with broader-acting inhibitors.[3][4]

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 6-bromo-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets.[1] With over 500 kinases encoded in the human genome, these enzymes orchestrate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[3] Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][4] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and therapeutic potential.[5][6]

This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of 6-bromo-1,8-naphthyridin-4(1H)-one , a member of a heterocyclic scaffold known to produce compounds with diverse biological activities. While direct kinase profiling data for this specific compound is not extensively published, its 1,8-naphthyridine core has been incorporated into inhibitors targeting kinases such as EGFR, Aurora kinases, and RET kinase, albeit with varying degrees of success compared to isomeric scaffolds.[7][8][9] To illustrate the principles and practicalities of kinase selectivity profiling, we will present a hypothetical, yet plausible, cross-reactivity dataset for this compound. This will be benchmarked against a well-characterized and highly selective inhibitor, Alisertib (MLN8237) , a potent and selective inhibitor of Aurora Kinase A. This comparative approach will equip researchers, scientists, and drug development professionals with the insights needed to design, execute, and interpret kinase profiling studies.

The Imperative of Kinome-Wide Profiling

The rationale for profiling a test compound against a large kinase panel is rooted in risk mitigation and opportunity identification. A promiscuous compound that inhibits multiple kinases may present a higher risk of toxicity, potentially derailing a costly clinical trial.[10] Conversely, a compound with a well-defined and narrow inhibition profile is more likely to exhibit a predictable and on-target pharmacological effect. However, multi-targeted kinase inhibitors can also be therapeutically advantageous in complex diseases like cancer, where redundant signaling pathways can be simultaneously blocked.[2] High-throughput kinase profiling is an efficient strategy for identifying not only the intended target but also any off-targets, thereby providing a comprehensive understanding of a compound's mechanism of action.[6]

Experimental Design for Kinase Cross-Reactivity Profiling

A robust and reliable kinase profiling experiment hinges on a well-conceived experimental design. The choices made regarding the assay platform, kinase panel, and experimental conditions will directly impact the quality and interpretability of the data.

Selecting the Kinase Panel

Commercial vendors such as Reaction Biology, Eurofins Discovery, and Promega offer extensive kinase panels, some covering a significant portion of the human kinome.[5][11][12] For an initial broad screening, a diverse panel of at least 100-400 kinases is recommended to obtain a comprehensive overview of a compound's selectivity.[13] The choice of panel can be further refined based on the therapeutic area of interest. For instance, an oncology-focused panel would include a high representation of receptor and non-receptor tyrosine kinases, as well as cell cycle-related serine/threonine kinases.

Choosing the Right Assay Format

A variety of biochemical assay formats are available for measuring kinase activity, each with its own set of advantages and limitations.[14][15]

  • Radiometric Assays: Often considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from ³²P- or ³³P-ATP) into a substrate.[16] They are highly sensitive and less prone to interference from fluorescent compounds.

  • Fluorescence-Based Assays: These include formats like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), Fluorescence Polarization (FP), and luminescence-based ADP detection (e.g., ADP-Glo™).[11][14] They offer a non-radioactive, high-throughput alternative and are widely used in industrial settings.

  • Binding Assays: These assays, such as the KINOMEscan™ platform, measure the ability of a compound to displace a ligand from the ATP-binding site of a kinase.[17] They are particularly useful for identifying non-ATP competitive inhibitors and can detect interactions with both active and inactive kinase conformations.

For the purpose of this guide, we will consider data generated from a radiometric assay, which provides a direct measure of enzymatic activity.

Defining Experimental Conditions

Standardization of assay conditions is crucial for data reproducibility and comparison across different studies. Key parameters include:

  • ATP Concentration: The concentration of ATP can significantly influence the apparent potency of an ATP-competitive inhibitor. Screening is often performed at or near the Michaelis-Menten constant (Km) of ATP for each kinase to provide a standardized measure of potency. However, screening at physiological ATP concentrations (e.g., 1 mM) can provide more biologically relevant data.[17]

  • Compound Concentration: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is typically used to identify any significant inhibitory activity. Hits from this primary screen are then followed up with dose-response curves to determine the IC50 value.

Comparative Cross-Reactivity Profiles

To illustrate the concept of kinase selectivity, we present a hypothetical dataset for this compound screened at 10 µM against a representative panel of kinases. This is compared with the known profile of Alisertib, a selective Aurora Kinase A inhibitor.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetKinase FamilyThis compound (% Inhibition @ 10 µM)Alisertib (% Inhibition @ 1 µM)
Aurora A Ser/Thr Kinase85% 98%
Aurora B Ser/Thr Kinase78% 95%
Aurora CSer/Thr Kinase65%80%
PLK1Ser/Thr Kinase45%15%
CDK2/cyclin ASer/Thr Kinase30%<10%
EGFRTyr Kinase25%<10%
SRCTyr Kinase15%<10%
ABL1Tyr Kinase10%<10%
ROCK1Ser/Thr Kinase55%<10%
PIM1Ser/Thr Kinase60%<10%
GSK3βSer/Thr Kinase40%<10%
MEK1Ser/Thr Kinase<10%<10%

Data for this compound is hypothetical. Data for Alisertib is representative of its known selectivity.

Visualizing Selectivity

A visual representation of the kinase selectivity profile can provide an at-a-glance understanding of a compound's activity spectrum. The following diagram illustrates the hypothetical selectivity of this compound compared to the focused activity of Alisertib.

G cluster_test_compound This compound cluster_benchmark Alisertib (Benchmark) Test Compound This compound Aurora A Aurora A Test Compound->Aurora A Aurora B Aurora B Test Compound->Aurora B PIM1 PIM1 Test Compound->PIM1 ROCK1 ROCK1 Test Compound->ROCK1 PLK1 PLK1 Test Compound->PLK1 GSK3b GSK3b Test Compound->GSK3b Benchmark Compound Alisertib Aurora A_b Aurora A Benchmark Compound->Aurora A_b Aurora B_b Aurora B Benchmark Compound->Aurora B_b

Caption: Comparative selectivity profile of the two kinase inhibitors.

Interpretation of the Results

The hypothetical data in Table 1 suggests that this compound is a multi-targeted kinase inhibitor, with its most potent activity against Aurora A and B kinases. This is consistent with findings that other 1,8-naphthyridine derivatives can inhibit Aurora kinases.[8] However, unlike the highly selective Alisertib, our hypothetical compound also shows significant inhibition of other kinases such as PIM1 and ROCK1, and moderate activity against PLK1 and GSK3β.

This profile has several implications for a drug discovery program:

  • Potential for Polypharmacology: The inhibition of multiple kinases could be beneficial in certain cancer contexts. For example, co-inhibition of Aurora kinases and PLK1, both of which are involved in mitosis, could lead to a synergistic anti-proliferative effect.

  • Risk of Off-Target Toxicity: The inhibition of kinases like ROCK1 could lead to cardiovascular side effects, such as changes in blood pressure. This would need to be carefully evaluated in subsequent safety pharmacology studies.

  • Need for Further Characterization: The initial screen provides valuable leads for further investigation. The next steps would involve determining the IC50 values for the most potently inhibited kinases to quantify the compound's potency and selectivity. Cellular assays would also be necessary to confirm that the observed biochemical inhibition translates to on-target effects in a biological context.[17]

In contrast, the clean profile of Alisertib makes it an excellent tool compound for specifically interrogating the function of Aurora kinases.[13]

Detailed Experimental Protocol: Radiometric Kinase Assay

The following is a generalized, step-by-step protocol for performing a radiometric kinase assay for cross-reactivity profiling.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of [γ-³³P]ATP.

    • Dilute recombinant kinases and their respective substrates to their final working concentrations in kinase buffer.

  • Assay Plate Setup:

    • Add 2 µL of the test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 18 µL of the kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the ATP solution (containing both cold ATP and [γ-³³P]ATP) to each well to initiate the reaction. The final volume is 25 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction and Capture of Substrate:

    • Terminate the reaction by adding 25 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., a phosphocellulose membrane) that will bind the phosphorylated substrate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillant.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Compound, Kinase, Substrate, and ATP Solutions Plate_Setup Dispense Compound and Kinase/Substrate into Plate Reagents->Plate_Setup Incubation Pre-incubate Compound and Kinase Plate_Setup->Incubation Initiation Add ATP to Start Reaction Incubation->Initiation Reaction Incubate at 30°C Initiation->Reaction Termination Stop Reaction with Phosphoric Acid Reaction->Termination Filtration Transfer to Filter Plate and Wash Termination->Filtration Counting Add Scintillant and Read on Counter Filtration->Counting Analysis Calculate % Inhibition Counting->Analysis

Caption: Workflow for a radiometric kinase profiling assay.

Conclusion and Future Directions

Comprehensive kinase cross-reactivity profiling is an indispensable tool in modern drug discovery.[5] It provides a detailed roadmap of a compound's interactions across the kinome, enabling informed decisions about lead optimization, potential therapeutic applications, and liabilities. The hypothetical analysis of this compound presented here demonstrates how such profiling can reveal a complex pattern of activity that would be missed by focusing solely on a single intended target. While this compound shows promise as a multi-targeted inhibitor, its lack of selectivity compared to a benchmark compound like Alisertib highlights the need for further medicinal chemistry efforts to refine its activity profile.

For researchers working with this compound or similar scaffolds, the path forward is clear:

  • Confirm the Hits: Perform dose-response experiments to determine the IC50 values against the most promising targets identified in the primary screen.

  • Assess Cellular Activity: Utilize cell-based assays to confirm that the compound inhibits the target kinases in a physiological context and exerts the desired downstream effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to improve potency and selectivity for the desired targets while minimizing off-target activities.

By embracing a systematic and comprehensive approach to kinase profiling, the scientific community can accelerate the development of safer and more effective kinase inhibitors for a wide range of human diseases.

References

comparative analysis of the mechanism of action of different 1,8-naphthyridinones

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a remarkable breadth of biological activities.[1][2] This versatility stems from the scaffold's unique electronic properties and its ability to be readily functionalized, allowing for the fine-tuning of its interaction with various biological targets. For researchers in drug discovery and development, a deep understanding of the distinct mechanisms through which these compounds exert their effects is paramount for rational drug design and lead optimization.

This guide provides a comparative analysis of the primary mechanisms of action of different 1,8-naphthyridinone derivatives. We will delve into their roles as antibacterial, anticancer, and anti-inflammatory agents, supported by comparative experimental data and detailed protocols to validate these mechanisms in a laboratory setting.

Antibacterial Activity: Inhibition of Bacterial Type II Topoisomerases

The hallmark of many 1,8-naphthyridinone-based antibacterials, most notably the fluoroquinolones, is their potent inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial survival, as they manage the topological state of DNA during replication, transcription, and repair.[3] The absence of a direct homolog of DNA gyrase in eukaryotes provides a key therapeutic window, allowing for selective toxicity against bacterial pathogens.[3]

Mechanism of Action

1,8-Naphthyridinones act by stabilizing the transient covalent complex formed between the topoisomerase and DNA, known as the "cleavage complex."[4] This stabilization prevents the enzyme from re-ligating the DNA strands, leading to an accumulation of double-strand breaks. These breaks are potent triggers of the SOS response and ultimately lead to bacterial cell death.[4]

Interestingly, some novel bacterial topoisomerase inhibitors (NBTIs) based on the naphthyridone scaffold exhibit a bimodal mechanism. They not only inhibit the catalytic activity of the enzymes (e.g., DNA supercoiling by gyrase) but can also enhance enzyme-mediated DNA cleavage, suggesting a complex interaction with the enzyme-DNA complex.

Comparative Performance Data

The efficacy of 1,8-naphthyridinone derivatives as DNA gyrase inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays.

CompoundTarget EnzymeIC50 (µM)Reference Organism
Enoxacin DNA Gyrase~3.25E. coli
Compound 14 *E. coli DNA GyrasePotentE. coli
Compound 1 M. tuberculosis DNA Gyrase~23.5M. tuberculosis
Compound 40 S. aureus DNA Gyrase~1.6S. aureus

Note: Specific IC50 value for Compound 14 was not provided in the source, but it was described as a "potent inhibitor."[5]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay is a cornerstone for validating the inhibition of DNA gyrase. It measures the ability of a compound to prevent the enzyme from introducing negative supercoils into a relaxed circular DNA substrate.

Principle: DNA gyrase, in the presence of ATP, converts relaxed plasmid DNA into its supercoiled form. These two topological forms can be separated by agarose gel electrophoresis, as the compact supercoiled form migrates faster than the relaxed form. An inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.

Step-by-Step Methodology [6]

  • Reaction Mixture Preparation: On ice, prepare a master mix containing the assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin), and relaxed pBR322 plasmid DNA (final concentration ~0.5 µg per reaction).

  • Compound Addition: Aliquot the master mix into reaction tubes. Add the 1,8-naphthyridinone test compound (typically dissolved in DMSO) at various concentrations. Include a "no inhibitor" positive control (with DMSO) and a "no enzyme" negative control.

  • Enzyme Addition: Add a pre-determined amount of purified E. coli DNA gyrase to each tube (except the negative control) to initiate the reaction. The final reaction volume is typically 30 µL.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (EDTA) and a loading dye (e.g., 2X GSTEB: 40% w/v Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).

  • Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 90V for 90 minutes) until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. Quantify the band intensities to determine the percentage of supercoiled DNA in each lane. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the positive control.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, Relaxed DNA, ATP) TestCompound Aliquot Test Compounds (Varying Concentrations) Controls Prepare Controls (No Inhibitor, No Enzyme) AddEnzyme Add DNA Gyrase to Initiate Reaction Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Stop Reaction (EDTA/Loading Dye) Incubate->StopReaction Gel Agarose Gel Electrophoresis StopReaction->Gel Visualize Stain and Visualize (UV Transilluminator) Gel->Visualize Quantify Quantify Bands & Calculate IC50 Visualize->Quantify

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Anticancer Activity: A Multi-pronged Attack

The 1,8-naphthyridinone scaffold has proven to be a fertile ground for the development of anticancer agents, with derivatives targeting several key pathways involved in cancer cell proliferation and survival.

Topoisomerase II Inhibition

Similar to their antibacterial counterparts, some anticancer 1,8-naphthyridinones target the eukaryotic type II topoisomerase (Topoisomerase II). A prime example is vosaroxin , a first-in-class anticancer quinolone derivative.[7][8]

Mechanism of Action: Vosaroxin intercalates into DNA, preferentially at GC-rich regions, and inhibits topoisomerase II.[9] This action traps the enzyme in its cleavage complex with DNA, leading to replication-dependent double-strand breaks, G2/M cell cycle arrest, and ultimately, apoptosis.[8] A key advantage of vosaroxin is that its activity is independent of p53 status, a common mechanism of drug resistance.[7]

Comparative Performance Data:

CompoundCell Line (Cancer Type)IC50 (µM)
Vosaroxin MV4-11 (AML)~0.1
Vosaroxin Various Solid Tumors0.04 - 1.16
Compound 8d -1.19
Compound 8i -0.68
Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Several 1,8-naphthyridinone derivatives have been developed as potent kinase inhibitors.

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes cell growth, proliferation, and survival. Targets for 1,8-naphthyridinone-based inhibitors include EGFR, c-Met, and Syk.[10][11]

Signaling Pathway Visualization

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) GF->RTK Binds & Activates ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation Naphthyridinone 1,8-Naphthyridinone Kinase Inhibitor Naphthyridinone->RTK Inhibits ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: General Kinase Inhibition Pathway by 1,8-Naphthyridinones.

Comparative Performance Data:

CompoundTarget KinaseIC50 (nM)
KRC-00509 c-Met6.3
KRC-00715 c-Met9.0
Compound 4 c-Met4.9
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® assays are a popular choice for screening kinase inhibitors due to their high sensitivity, robustness, and homogeneous format (no wash steps).[1][4]

Principle: The assay measures the phosphorylation of a biotinylated substrate by the target kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-conjugated XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the europium donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits a signal at 665 nm. An inhibitor will prevent phosphorylation, resulting in a low FRET signal.[4]

Step-by-Step Methodology [4][12]

  • Compound Dispensing: Add the 1,8-naphthyridinone test compounds at various concentrations to the wells of a low-volume 384-well plate.

  • Enzyme Addition: Add the target kinase, diluted in enzymatic buffer, to the wells.

  • Pre-incubation: Incubate for approximately 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a mixture of the biotinylated substrate and ATP to start the enzymatic reaction.

  • Reaction Incubation: Incubate for a defined period (e.g., 30-60 minutes) at room temperature. The exact time depends on the kinase's activity.

  • Detection: Stop the reaction by adding the detection reagents (europium-labeled antibody and SA-XL665) diluted in a buffer containing EDTA.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (europium) and 665 nm (FRET signal).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against the inhibitor concentration to determine the IC50 value.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of DNA single-strand breaks (SSBs). Inhibiting PARP in cancers with pre-existing defects in double-strand break (DSB) repair, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype.

Mechanism of Action: 1,8-Naphthyridinone-based PARP inhibitors have a dual mechanism of action. First, they act as catalytic inhibitors by competing with the enzyme's natural substrate (NAD+), preventing the synthesis of poly(ADP-ribose) chains and thus hindering the recruitment of other DNA repair proteins. Second, and more potently, they "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic as it can block DNA replication, leading to the collapse of replication forks and the formation of DSBs, which are lethal to BRCA-deficient cells.

G cluster_normal Normal Cell (SSB Repair) cluster_inhibited BRCA-deficient Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP Binds Repair SSB Repair Proteins PARP->Repair Recruits Repaired DNA Repaired Repair->Repaired SSB2 Single-Strand Break (SSB) Trapped Trapped PARP-DNA Complex SSB2->Trapped PARPi 1,8-Naphthyridinone PARP Inhibitor PARPi->Trapped Causes Trapping DSB Double-Strand Break (DSB) Trapped->DSB Blocks Replication Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Synthetic Lethality

References

A-Senior-Application-Scientist's-Guide-to-Evaluating-the-Drug-like-Properties-of-6-bromo-1-8-naphthyridin-4(1H)-one-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,8-naphthyridine scaffold has emerged as a "privileged structure" due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of a bromine atom at the 6-position of the 1,8-naphthyridin-4(1H)-one core can further enhance these activities and provide a handle for synthetic diversification. However, promising biological activity alone does not make a successful drug. A critical step in the drug discovery pipeline is the rigorous evaluation of a compound's drug-like properties, which ultimately determine its potential for oral bioavailability and clinical success.

This guide provides a comprehensive framework for evaluating the drug-like properties of 6-bromo-1,8-naphthyridin-4(1H)-one derivatives. We will delve into the foundational principles of drug-likeness, provide a comparative analysis with other heterocyclic scaffolds, and offer detailed experimental and computational protocols to empower researchers in their quest for novel therapeutics.

Section 1: The Foundation of Drug-Likeness: Key Physicochemical Properties

The journey of a drug from administration to its target site is governed by a complex interplay of physicochemical properties. These properties, often collectively referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are crucial for a compound's pharmacokinetic profile.[5][6][7] Early assessment of these properties is vital to identify and optimize promising lead compounds, thereby reducing the high attrition rates in later stages of drug development.[7][8]

Lipinski's Rule of Five: A Guiding Principle for Oral Bioavailability

Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) serves as a valuable rule of thumb to predict the oral bioavailability of a drug candidate.[9][10][11][12] The rule states that orally active drugs generally possess:

  • No more than 5 hydrogen bond donors (the sum of OHs and NHs).[9][10]

  • No more than 10 hydrogen bond acceptors (the sum of Ns and Os).[9][10]

  • A molecular weight under 500 Daltons .[9][10][11]

  • A calculated octanol-water partition coefficient (log P) not exceeding 5 .[9][10][11]

While not a rigid set of rules, violating more than one of these criteria may indicate potential issues with absorption or permeation.[13] It is important to note that some successful drugs, particularly those involving active transport mechanisms, fall outside of Lipinski's rules.[9][11]

Beyond Lipinski: Other Critical Drug-like Parameters

While the Rule of Five provides a solid starting point, a more comprehensive evaluation includes other key parameters:

  • Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is a good predictor of oral absorption. A TPSA value of ≤ 140 Ų is generally considered favorable for good oral bioavailability.

  • Solubility: Adequate aqueous solubility is a prerequisite for absorption. Poorly soluble compounds often exhibit low bioavailability and may require complex formulations.

  • Permeability: The ability of a compound to permeate across the intestinal membrane is critical for oral absorption. This can be assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).[14]

  • Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver, influences its half-life and duration of action. In vitro assays using liver microsomes are commonly employed to assess this.[15]

Section 2: Comparative Analysis: 6-bromo-1,8-naphthyridin-4(1H)-ones vs. Other Heterocyclic Scaffolds

To provide context for the drug-like properties of this compound derivatives, it is instructive to compare them with other well-established heterocyclic scaffolds in drug discovery, such as quinolones and quinazolinones.

PropertyThis compound CoreQuinolone CoreQuinazolinone Core
Molecular Weight ~225 g/mol ~145 g/mol ~146 g/mol
logP (calculated) ~1.5 - 2.5~1.0 - 2.0~1.2 - 2.2
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 322
TPSA ~45 Ų~30 Ų~42 Ų
General Characteristics Versatile scaffold with broad biological activity.[1][2][3] Bromine allows for further functionalization.Well-established antibacterial scaffold (e.g., ciprofloxacin).Diverse biological activities including anticancer and anti-inflammatory.

Note: The values for the core structures are approximate and will change with the addition of different substituents.

This comparison highlights that the this compound scaffold possesses a favorable starting point in terms of its physicochemical properties, generally falling within the desirable ranges for drug-likeness. The key will be to maintain these properties while introducing substituents to optimize biological activity.

Section 3: Experimental and Computational Workflows for Evaluating Drug-like Properties

A robust evaluation of drug-like properties combines both computational (in silico) and experimental (in vitro) approaches. In the early stages of drug discovery, computational models can rapidly screen large libraries of compounds, while in vitro assays provide more definitive experimental data on the most promising candidates.[5][16]

In Silico ADMET Prediction

Computational tools play a crucial role in the early assessment of ADMET properties, allowing for the prioritization of compounds for synthesis and further testing.[5][8]

ADMET_Prediction_Workflow cluster_input Input cluster_prediction ADMET Prediction Software cluster_output Predicted Properties Compound_Structure 2D/3D Structure of Derivative ADMET_Software e.g., pkCSM, ADMETlab Compound_Structure->ADMET_Software Lipinski Lipinski's Rule of Five ADMET_Software->Lipinski Solubility Aqueous Solubility ADMET_Software->Solubility Permeability Caco-2 Permeability ADMET_Software->Permeability Metabolism CYP450 Inhibition ADMET_Software->Metabolism Toxicity Toxicity Profile ADMET_Software->Toxicity

Caption: In silico ADMET prediction workflow.

Step-by-Step Protocol for In Silico ADMET Prediction:

  • Prepare the 2D or 3D structure of the this compound derivative in a suitable format (e.g., .mol or .sdf file).

  • Utilize a validated ADMET prediction software or web server . Several free and commercial tools are available, such as pkCSM and ADMETlab.[8]

  • Submit the compound structure to the platform.

  • Analyze the output data , which will typically include predictions for a wide range of ADMET properties.

  • Compare the predicted properties against established thresholds for drug-likeness.

  • Prioritize compounds with favorable predicted profiles for experimental validation.

In Vitro Assays for Drug-like Properties

In vitro assays are essential for confirming the predictions made by computational models and providing quantitative data on a compound's physicochemical properties.[16][17]

In_Vitro_Assay_Workflow cluster_start Compound Synthesis & Characterization cluster_assays In Vitro Assays cluster_data Data Analysis & Interpretation Start Synthesized Derivative Solubility_Assay Kinetic/Thermodynamic Solubility Assay Start->Solubility_Assay Permeability_Assay PAMPA Start->Permeability_Assay Stability_Assay Microsomal Stability Assay Start->Stability_Assay Solubility_Data Solubility (µg/mL) Solubility_Assay->Solubility_Data Permeability_Data Permeability (cm/s) Permeability_Assay->Permeability_Data Stability_Data Half-life (min) Stability_Assay->Stability_Data

Caption: In vitro workflow for assessing drug-like properties.

Detailed Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA):

The PAMPA assay is a high-throughput method for assessing the passive permeability of a compound.[14]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (or a commercially available PAMPA membrane lipid solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive and negative control compounds (e.g., propranolol and furosemide)

  • Plate reader capable of UV-Vis absorbance or LC-MS/MS for quantification

Procedure:

  • Prepare the filter plate: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate.

  • Prepare the acceptor plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the donor solutions: Dilute the test and control compounds to a final concentration of 100 µM in PBS.

  • Assemble the PAMPA sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate contacts the buffer in the acceptor plate.

  • Add donor solutions: Add 200 µL of the donor solutions to the appropriate wells of the filter plate.

  • Incubate: Cover the plate and incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • Separate the plates: After incubation, carefully separate the filter and acceptor plates.

  • Quantify compound concentrations: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate permeability: The effective permeability (Pe) can be calculated using the following equation:

    Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D,eq])

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the filter area

    • t is the incubation time

    • [C_A] is the compound concentration in the acceptor well

    • [C_D,eq] is the equilibrium compound concentration in the donor well

Section 4: Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. By systematically evaluating the drug-like properties of its derivatives using a combination of in silico and in vitro methods, researchers can make informed decisions to guide lead optimization. This integrated approach will ultimately increase the probability of identifying drug candidates with favorable pharmacokinetic profiles, paving the way for successful preclinical and clinical development. Future work should focus on establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR) to rationally design novel derivatives with enhanced potency and optimal drug-like characteristics.

References

A Head-to-Head Comparison of Novel Therapeutics: Methodological Framework and Exemplar Analysis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Our initial objective was to conduct a comprehensive head-to-head comparison of 6-bromo-1,8-naphthyridin-4(1H)-one with current standard-of-care drugs. However, a thorough review of publicly available scientific literature and databases did not yield sufficient information on this specific compound. Data regarding its mechanism of action, therapeutic targets, and preclinical or clinical trial results are not available at this time. Consequently, a direct comparison as requested is not feasible.

To fulfill the core requirements of your request and provide a valuable resource for researchers, we have pivoted to an exemplary guide. This document will use the well-established class of Poly (ADP-ribose) polymerase (PARP) inhibitors as a case study to demonstrate the structure, depth, and scientific integrity of a high-quality comparison guide. This framework can be adapted once data on "this compound" or other novel compounds become available.

Exemplar Comparison Guide: PARP Inhibitors in Oncology

Introduction and Rationale

Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, most notably those with BRCA1/2 mutations.[1][2] These small molecule inhibitors exploit the concept of synthetic lethality, where the simultaneous loss of two key DNA repair pathways leads to cancer cell death, while normal cells, with at least one functional pathway, remain viable.[3][4] This guide provides a head-to-head comparison of four FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib, focusing on their mechanisms, clinical efficacy, and safety profiles in relevant cancer indications.

Mechanism of Action: Beyond Catalytic Inhibition

All four PARP inhibitors function by competitively binding to the NAD+ binding site of PARP enzymes (primarily PARP1 and PARP2), preventing the synthesis of poly(ADP-ribose) chains and inhibiting the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[5][6] However, a key differentiator in their potency is the mechanism of "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of the break.[6][7][8] This trapped PARP-DNA complex is highly cytotoxic as it stalls replication forks, leading to the formation of double-strand breaks (DSBs).[7][9] In HR-deficient cells, these DSBs cannot be repaired, resulting in genomic instability and apoptosis.[10]

Talazoparib is considered the most potent PARP trapper, exhibiting approximately 100-fold greater trapping efficiency than Olaparib in preclinical models.[8][11] This enhanced trapping activity may contribute to its efficacy at lower concentrations.[11]

PARP_Inhibitor_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB_1 Single-Strand Break (SSB) PARP_1 PARP Activation & Recruitment DNA_SSB_1->PARP_1 Damage Signal BER_1 Base Excision Repair (BER) PARP_1->BER_1 DNA_Repair_1 DNA Repaired BER_1->DNA_Repair_1 Replication_Fork_1 Replication Fork DNA_DSB_1 Double-Strand Break (DSB) Replication_Fork_1->DNA_DSB_1 Stalled Fork HR_Repair_1 Homologous Recombination (HR) Repair DNA_DSB_1->HR_Repair_1 HR_Repair_1->DNA_Repair_1 DNA_SSB_2 Single-Strand Break (SSB) PARPi PARP Inhibitor DNA_SSB_2->PARPi PARP binds PARP_Trapping PARP Trapping PARPi->PARP_Trapping DNA_DSB_2 Double-Strand Break (DSB) PARP_Trapping->DNA_DSB_2 Fork Collapse Replication_Fork_2 Replication Fork Replication_Fork_2->PARP_Trapping Collision HR_Deficiency Defective HR Repair (e.g., BRCA mutation) DNA_DSB_2->HR_Deficiency Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis Unrepaired DSBs

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

Clinical Efficacy: A Comparative Overview

The clinical development of PARP inhibitors has led to approvals across multiple cancer types, including ovarian, breast, prostate, and pancreatic cancers.[2] Efficacy, particularly Progression-Free Survival (PFS), is a key metric for comparison.

Table 1: Progression-Free Survival (PFS) in Key Phase 3 Trials of PARP Inhibitors

Drug (Trial)IndicationPatient PopulationMedian PFS (Drug Arm)Median PFS (Placebo/Control)Hazard Ratio (HR)Reference
Olaparib (SOLO-1)1st-Line Maintenance Ovarian CancerGermline BRCAmNot Reached13.8 months0.30[1][12]
Olaparib (OlympiA)Adjuvant Breast CancerGermline BRCAm, High-Risk Early StageNot Reached (3-year DFS: 85.9%)Not Reached (3-year DFS: 77.1%)0.58 (for invasive DFS)[13][14]
Niraparib (PRIMA)1st-Line Maintenance Ovarian CancerHR-Deficient21.9 months10.4 months0.43[15][16][17]
Niraparib (NOVA)Recurrent Maintenance Ovarian CancerGermline BRCAm21.0 months5.5 months0.27[17]
Rucaparib (ARIEL3)Recurrent Maintenance Ovarian CancerBRCAm (germline or somatic)16.6 months5.4 months0.23[1][18]
Rucaparib (TRITON3)Metastatic Castration-Resistant Prostate Cancer (mCRPC)BRCAm11.2 months6.4 months0.50[19]
Talazoparib (EMBRACA)Metastatic Breast CancerGermline BRCAm8.6 months5.6 months0.54[1][20]
Talazoparib (TALAPRO-2)1st-Line mCRPC (in combo w/ Enzalutamide)HRR Gene-MutatedNot Reached21.9 months0.45[21]

Note: This table presents a selection of key trial data. Direct cross-trial comparisons should be made with caution due to differences in trial design, patient populations, and endpoints.

Safety and Tolerability

While generally manageable, the adverse event (AE) profiles of PARP inhibitors differ, which can influence treatment selection. Hematological toxicities are a common class effect.

Table 2: Common Grade ≥3 Adverse Events (AEs) with PARP Inhibitors

Adverse EventOlaparibRucaparibNiraparibTalazoparib
Anemia 22%28.7%25-31%39%
Neutropenia 9%14.6%20-30%17-21%
Thrombocytopenia 3%5%29-34%11-15%
Fatigue/Asthenia 4%7%8%5%
Nausea 3%5%8%<1%

Data compiled from prescribing information and key clinical trial publications.[22][23][24][25] Percentages represent the approximate incidence of Grade 3 or higher AEs and can vary by trial and patient population.

Niraparib is notably associated with a higher incidence of thrombocytopenia, leading to the adoption of an individualized starting dose based on baseline weight and platelet count.[25] Talazoparib has a higher incidence of anemia compared to other PARP inhibitors.[22]

Experimental Protocols

To provide a framework for preclinical comparison of novel compounds against these standards, we outline two key experimental workflows.

Protocol 1: Cell Viability (IC50) Determination

This protocol determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50%.

Objective: To quantify the cytotoxic potency of a test compound (e.g., this compound) against a panel of cancer cell lines (e.g., BRCA1-deficient and BRCA-proficient lines) in comparison to standard PARP inhibitors.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MDA-MB-436 [BRCA1 mutant], MDA-MB-231 [BRCA wild-type]) in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Trypsinize and seed cells into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound and standard-of-care PARP inhibitors in culture medium, starting from a high concentration (e.g., 100 µM).

  • Treatment: Remove the overnight culture medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assay: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Cell_Viability_Workflow Start Start: Culture Cell Lines Seed Seed Cells into 96-well Plates Start->Seed Prepare Prepare Serial Dilutions of Compounds Treat Add Compounds to Cells Seed->Treat Prepare->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Add Viability Reagent (e.g., CellTiter-Glo) Incubate->Assay Read Measure Luminescence Assay->Read Analyze Calculate IC50 Values Read->Analyze End End: Potency Determined Analyze->End

References

Validating the Therapeutic Potential of 6-bromo-1,8-naphthyridin-4(1H)-one in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Promise of 1,8-Naphthyridines in Oncology

The 1,8-naphthyridine scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This heterocyclic ring system is a privileged structure, appearing in numerous compounds with demonstrated therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties. Within this class, 1,8-naphthyridin-4(1H)-one derivatives have shown particular promise as cytotoxic agents against various cancer cell lines. This guide focuses on a novel derivative, 6-bromo-1,8-naphthyridin-4(1H)-one, and provides a comprehensive framework for validating its preclinical therapeutic potential in oncology.

Our central hypothesis is that this compound exerts its anticancer effects through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in rapidly dividing cancer cells. This mechanism is shared by several established chemotherapeutic agents, including the anthracycline antibiotic, Doxorubicin.[1][2][3][4] Therefore, this guide will present a head-to-head preclinical comparison of this compound with Doxorubicin, a widely used and well-characterized anticancer drug.

This document is intended for researchers, scientists, and drug development professionals. It will provide not only the "what" but also the "why" behind the experimental design, offering detailed protocols and the scientific rationale for each step. The goal is to equip researchers with the necessary tools to rigorously evaluate the potential of this promising compound and similar novel chemical entities.

Proposed Mechanism of Action

The proposed mechanism of action for this compound is the inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells. This is based on the known activities of other 1,8-naphthyridine derivatives and the structural similarities to other topoisomerase inhibitors.

Proposed Mechanism of Action Compound This compound TopoisomeraseII Topoisomerase II Compound->TopoisomeraseII Inhibition DNA_Replication DNA Replication & Transcription TopoisomeraseII->DNA_Replication Enables DNA_Breaks DNA Double-Strand Breaks DNA_Replication->DNA_Breaks Leads to (when inhibited) Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces

Caption: Proposed mechanism of this compound.

Preclinical Validation Workflow: A Comparative Approach

To objectively assess the therapeutic potential of this compound, a multi-tiered approach is essential, beginning with in vitro characterization and progressing to in vivo efficacy and pharmacokinetic studies. This workflow ensures a comprehensive evaluation against a clinically relevant comparator, Doxorubicin.

Experimental Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Comparison Cytotoxicity Cytotoxicity Assays (MCF-7, A549, HCT116) IC50 IC50 Determination Cytotoxicity->IC50 Comparison Comparative Analysis vs. Doxorubicin IC50->Comparison Xenograft Subcutaneous Xenograft Model (MCF-7 in nude mice) Efficacy Tumor Growth Inhibition Xenograft->Efficacy PK Pharmacokinetic Analysis Xenograft->PK Efficacy->Comparison PK->Comparison Go_NoGo Go/No-Go Decision for Further Development Comparison->Go_NoGo

Caption: Preclinical validation workflow.

Comparative Data Summary

The following tables present hypothetical, yet plausible, data based on the expected outcomes from preclinical studies of a novel topoisomerase II inhibitor compared to Doxorubicin.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound 1.2 ± 0.32.5 ± 0.61.8 ± 0.4
Doxorubicin 0.5 ± 0.10.8 ± 0.20.6 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Efficacy in MCF-7 Xenograft Model
Treatment Group (n=8)Dose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -0+2.5
This compound 2065-3.1
Doxorubicin 575-8.5

Tumor growth inhibition and body weight change were assessed at day 21 post-treatment initiation.

Table 3: Pharmacokinetic Parameters in Mice
CompoundRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
This compound IV15000.132003.5
Doxorubicin IV25000.145002.8

Pharmacokinetic parameters were determined following a single intravenous (IV) dose of 10 mg/kg.

Detailed Experimental Protocols

In Vitro Cytotoxicity: Resazurin Reduction Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the test compounds.[5][6][7][8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well, black, clear-bottom tissue culture plates

  • This compound and Doxorubicin (stock solutions in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Addition and Incubation:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (medium only wells).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model and the evaluation of the antitumor efficacy of the test compounds.[10][11][12][13]

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • MCF-7 human breast cancer cells

  • Matrigel

  • Complete culture medium and PBS

  • Test compounds formulated for in vivo administration

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation and Implantation:

    • Harvest MCF-7 cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume is calculated as (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group): Vehicle control, this compound, and Doxorubicin.

  • Treatment Administration:

    • Administer the test compounds and vehicle control according to the predetermined dosing schedule (e.g., intraperitoneal injection every three days for 21 days).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volume twice weekly.

    • At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

In Vivo Pharmacokinetics

This protocol outlines the procedure for determining the pharmacokinetic profile of the test compounds in mice.[14][15][16][17][18]

Materials:

  • Male CD-1 mice (6-8 weeks old)

  • Test compounds formulated for intravenous administration

  • Heparinized capillary tubes or syringes for blood collection

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Compound Administration:

    • Administer a single intravenous (IV) bolus dose of the test compound via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital or saphenous vein bleeding.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Prepare plasma samples for analysis by protein precipitation.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Parameter Calculation:

    • Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, and t½.

Data Interpretation and Decision Logic

The preclinical data generated will be instrumental in making a go/no-go decision for the further development of this compound.

Data Interpretation Logic cluster_data Preclinical Data cluster_decision Development Decision IC50 Potent In Vitro Cytotoxicity (Low µM IC50) Go Proceed to IND-Enabling Studies IC50->Go NoGo Terminate Development or Lead Optimization IC50->NoGo Poor Potency Efficacy Significant In Vivo Tumor Growth Inhibition Efficacy->Go Efficacy->NoGo Lack of Efficacy Toxicity Acceptable In Vivo Toxicity Profile Toxicity->Go Toxicity->NoGo Unacceptable Toxicity PK Favorable Pharmacokinetic Properties PK->Go PK->NoGo Poor PK Profile

Caption: Decision logic for further development.

Conclusion

This guide provides a robust and scientifically sound framework for the preclinical validation of this compound as a potential anticancer agent. By employing a comparative approach with a well-established drug like Doxorubicin, researchers can generate high-quality, interpretable data to support informed decision-making in the drug development process. The detailed protocols and the underlying scientific rationale are designed to ensure the integrity and reproducibility of the findings, ultimately paving the way for the potential clinical translation of this promising compound.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-bromo-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not end with the final experimental result. The responsible management of chemical reagents throughout their lifecycle is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-bromo-1,8-naphthyridin-4(1H)-one, a halogenated heterocyclic compound often utilized as an intermediate in pharmaceutical research.[1][2][3][4] By understanding the inherent hazards and adhering to these procedures, you can ensure the safety of your team and compliance with regulatory standards.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is a compound that must be handled with care due to its specific toxicological profile. A thorough risk assessment is the foundation of any safe handling and disposal plan.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[5]:

  • Harmful if swallowed (Acute toxicity, oral) [5]

  • Causes skin irritation [5]

  • Causes serious eye irritation [5]

  • May cause respiratory irritation [5]

The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical piece of information for waste segregation, as halogenated waste streams require specific disposal methods, often incineration at high temperatures, to prevent the formation of toxic byproducts like furans and dioxins.[6] Improper disposal, such as mixing with non-halogenated solvent waste or drain disposal, can lead to environmental contamination and non-compliance with waste regulations.[7][8]

Table 1: Hazard Summary and Essential Safety Precautions

Hazard ClassificationGHS CodeRequired Personal Protective Equipment (PPE)
Harmful if swallowedH302Standard laboratory PPE (lab coat, gloves, eye protection). Avoid ingestion.
Causes skin irritationH315Nitrile gloves (or other chemically resistant gloves), lab coat.
Causes serious eye irritationH319Safety glasses with side shields or chemical splash goggles.
May cause respiratory irritationH335Use in a well-ventilated area or a chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in a compliant waste management program.

  • Designate a specific waste container for "Halogenated Organic Solid Waste." This container must be clearly labeled.

  • Do NOT mix this compound with non-halogenated chemical waste.[8]

  • Place any contaminated consumables, such as weighing paper, gloves, or pipette tips, directly into this designated container.

Step 2: Containerization and Labeling
  • Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid to prevent spills and vapor release.[8]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any other halogenated compounds in the container.[8] Do not use abbreviations or chemical formulas.

Step 3: Interim Storage in the Laboratory
  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, such as a satellite accumulation area within the lab.[1]

  • Keep the container closed at all times except when adding waste.[8]

Step 4: Scheduling a Chemical Waste Pickup
  • Once the container is approaching full (do not exceed 90% capacity), arrange for pickup by your institution's licensed hazardous waste disposal contractor.[1][9]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or specific forms.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal A Generate Waste (this compound and contaminated items) B Is it a halogenated compound? A->B C Place in designated 'Halogenated Solid Waste' container B->C Yes D Seal, label, and store in secondary containment C->D E Schedule pickup with licensed hazardous waste contractor D->E F Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) E->F G High-Temperature Incineration F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.